5-(3-bromophenyl)pentanoic Acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-(3-bromophenyl)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c12-10-6-3-5-9(8-10)4-1-2-7-11(13)14/h3,5-6,8H,1-2,4,7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKXZWOVJAKICNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90470516 | |
| Record name | 5-(3-bromophenyl)pentanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90470516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857480-35-4 | |
| Record name | 5-(3-bromophenyl)pentanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90470516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(3-Bromophenyl)pentanoic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 5-(3-bromophenyl)pentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties of 5-(3-bromophenyl)pentanoic acid. Due to the limited availability of experimental data for this specific compound, this guide also incorporates predicted values and general characteristics of similar chemical entities to provide a broader context for researchers. All quantitative data is summarized in clear, tabular formats, and a proposed experimental workflow for its synthesis is provided.
Core Chemical Properties
This compound is a halogenated derivative of pentanoic acid. Its core structure consists of a pentanoic acid chain substituted with a 3-bromophenyl group at the 5-position.
| Identifier | Value | Reference |
| CAS Number | 857480-35-4 | [1][2] |
| Molecular Formula | C₁₁H₁₃BrO₂ | [1] |
| Molecular Weight | 257.12 g/mol | [1] |
Physicochemical Properties
Experimental data for the physicochemical properties of this compound are scarce. The table below includes a mix of available experimental data and computationally predicted values to offer a preliminary assessment of its characteristics.
| Property | Value | Type | Reference |
| Boiling Point | 86 °C at 27 Torr | Experimental | |
| XLogP3 | 3.3 | Predicted | [1] |
| Hydrogen Bond Donors | 1 | Predicted | [1] |
| Hydrogen Bond Acceptors | 2 | Predicted | [1] |
| Topological Polar Surface Area | 37.3 Ų | Predicted | [1] |
Synthesis and Experimental Protocols
Proposed Synthetic Workflow
The following diagram illustrates a potential workflow for the synthesis of this compound. This is a hypothetical pathway and would require experimental validation.
Caption: Proposed synthetic workflow for this compound.
Spectral Data Analysis (Predicted)
No experimental spectra (NMR, IR, MS) for this compound are currently available. The following information is based on general spectral characteristics of carboxylic acids and aromatic bromo compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton spectrum is expected to show characteristic signals for the aromatic protons on the bromophenyl ring, likely in the range of 7.0-7.5 ppm. The aliphatic protons of the pentanoic acid chain would appear further upfield. The methylene group adjacent to the carboxylic acid (α-protons) would be the most deshielded of the aliphatic protons, likely appearing around 2.2-2.5 ppm. The acidic proton of the carboxyl group would be a broad singlet, typically downfield, above 10 ppm.
-
¹³C NMR: The carbon spectrum would show a signal for the carbonyl carbon of the carboxylic acid in the range of 170-180 ppm. The aromatic carbons would appear between 120-145 ppm, with the carbon attached to the bromine atom showing a characteristic shift. The aliphatic carbons would be found in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum of a carboxylic acid is characterized by two very strong absorptions:
-
A very broad O-H stretch from approximately 2500 to 3300 cm⁻¹.
-
A strong C=O (carbonyl) stretch between 1700 and 1725 cm⁻¹. Additionally, C-H stretching from the aromatic ring and aliphatic chain would be observed around 2850-3100 cm⁻¹, and the C-Br stretch would appear in the fingerprint region at lower wavenumbers.
Mass Spectrometry (MS)
In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 256 and [M+2]⁺ at m/z 258 with nearly equal intensity, which is characteristic of a compound containing one bromine atom. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45).
Biological Activity and Drug Development Potential
There is currently no published research detailing the biological activity or signaling pathway involvement of this compound. However, related bromophenyl-containing compounds have been investigated for various therapeutic applications, suggesting that this molecule could serve as a scaffold or intermediate in drug discovery programs. Further screening and biological evaluation are necessary to determine its pharmacological profile.
Conclusion
This technical guide consolidates the currently available chemical information for this compound. While foundational data such as its molecular formula and a single experimental boiling point are known, a significant portion of its physicochemical and spectral properties remains to be experimentally determined. The provided synthetic workflow offers a logical starting point for its preparation. Future research should focus on the experimental validation of its properties and the exploration of its potential biological activities to fully characterize this compound for its utility in research and drug development.
References
An In-depth Technical Guide to 5-(3-bromophenyl)pentanoic acid (CAS: 857480-35-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-(3-bromophenyl)pentanoic acid, a valuable chemical intermediate in organic synthesis, particularly in the development of novel therapeutic agents. This document consolidates available physicochemical data, outlines a detailed potential synthetic protocol, and explores its application as a precursor in the synthesis of biologically active molecules.
Chemical and Physical Properties
This compound is a substituted fatty acid that is commercially available, typically for research and development purposes. Its physical form can vary from a colorless to yellow liquid or a semi-solid to solid substance.[1] It is recommended to be stored in a dry, sealed container at room temperature.[1][2]
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| CAS Number | 857480-35-4 | [1][2][3][4][5] |
| Molecular Formula | C₁₁H₁₃BrO₂ | [1][3][5] |
| Molecular Weight | 257.12 g/mol | [2][5][6] |
| IUPAC Name | This compound | [1][5] |
| Physical Form | Colorless to Yellow Liquid or Semi-Solid or Solid | [1] |
| Purity | Typically ≥95% | [1][3] |
| Storage | Sealed in dry, room temperature | [1][2] |
| InChI Key | NKXZWOVJAKICNE-UHFFFAOYSA-N | [1][5] |
| SMILES | C1=CC(=CC(=C1)Br)CCCCC(=O)O | [5] |
Computed Properties
The following data has been computed by PubChem.
| Property | Value |
| XLogP3 | 3.3 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 5 |
| Exact Mass | 256.00989 Da |
| Monoisotopic Mass | 256.00989 Da |
| Topological Polar Surface Area | 37.3 Ų |
| Heavy Atom Count | 14 |
Synthesis of this compound: A Proposed Experimental Protocol
Reaction Scheme
Caption: Proposed synthesis of this compound via Grignard carboxylation.
Detailed Experimental Protocol
Materials:
-
1-bromo-3-(4-bromobutyl)benzene
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Dry ice (solid carbon dioxide)
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Grignard Reagent Formation:
-
A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings (1.2 eq). The apparatus is flame-dried under a stream of nitrogen.
-
Anhydrous diethyl ether is added to cover the magnesium.
-
A solution of 1-bromo-3-(4-bromobutyl)benzene (1.0 eq) in anhydrous diethyl ether is added dropwise via the dropping funnel to initiate the reaction. A small crystal of iodine may be added if the reaction does not start.
-
Once the reaction has initiated (as evidenced by gentle refluxing), the remaining solution of the aryl halide is added at a rate that maintains a steady reflux.
-
After the addition is complete, the reaction mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Carboxylation:
-
The Grignard reagent solution is cooled to 0 °C in an ice bath.
-
Finely crushed dry ice is added in small portions to the vigorously stirred Grignard solution. A large excess of dry ice should be used.
-
The reaction mixture is stirred until it warms to room temperature and the excess dry ice has sublimed.
-
-
Acidic Work-up and Extraction:
-
The reaction mixture is carefully quenched by the slow addition of cold 1 M HCl solution.
-
The aqueous layer is separated and extracted three times with diethyl ether.
-
The combined organic extracts are washed with water, then with a saturated sodium bicarbonate solution.
-
The aqueous bicarbonate layer is collected and acidified with concentrated HCl until a precipitate forms.
-
The precipitated this compound is collected by vacuum filtration, washed with cold water, and dried. If no precipitate forms, the acidified aqueous layer is extracted with diethyl ether.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.
-
Application in the Synthesis of Bioactive Molecules
While this compound itself is not reported to have significant biological activity, its structure makes it a valuable precursor for the synthesis of more complex molecules with therapeutic potential. The presence of both a carboxylic acid and a bromo-functionalized phenyl ring allows for a variety of chemical modifications.
A notable application is in the synthesis of novel anticancer agents. For instance, derivatives of 5-(3-bromophenyl)-4H-1,2,4-triazol-3-amine have been synthesized and shown to exhibit anticancer activity.[7] The following workflow illustrates a plausible synthetic route to these triazole analogs, where a derivative of this compound could serve as a key intermediate.
Synthetic Workflow for 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs
Caption: Plausible synthetic route to 1,2,4-triazole anticancer analogs.
Safety Information
This compound is a chemical substance that should be handled with care in a laboratory setting.
Hazard Identification
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Precautionary Measures
| Precautionary Statement | Description |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
It is essential to consult the Safety Data Sheet (SDS) from the supplier for complete and detailed safety information before handling this compound.
Conclusion
This compound, CAS number 857480-35-4, is a valuable chemical intermediate with significant potential in synthetic organic chemistry, particularly in the field of drug discovery. While detailed studies on the biological activity of this specific compound are limited, its utility as a building block for creating more complex, biologically active molecules, such as anticancer agents, is evident. The synthetic protocol outlined in this guide provides a practical approach for its preparation in a laboratory setting. As with all chemical reagents, appropriate safety precautions should be taken during its handling and use. Further research into the applications of this compound and its derivatives is warranted to fully explore its potential in medicinal chemistry.
References
- 1. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US4433160A - Process for producing α-arylalkanoic acid ester - Google Patents [patents.google.com]
- 3. homework.study.com [homework.study.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
An In-depth Guide to the Physicochemical Properties of 5-(3-bromophenyl)pentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the molecular weight of 5-(3-bromophenyl)pentanoic acid, a compound of interest in various research and development applications. The accurate determination of molecular weight is fundamental for a wide range of experimental procedures, including stoichiometry calculations, solution preparation, and analytical characterization. This document presents the molecular formula and the calculated molecular weight based on the standard atomic weights of its constituent elements.
Molecular Weight Data
The molecular weight of a compound is a critical parameter derived from its molecular formula and the atomic weights of its elements. The table below summarizes the elemental composition and the resulting molecular weight of this compound.
| Property | Value |
| Molecular Formula | C₁₁H₁₃BrO₂ |
| Molecular Weight | 257.12 g/mol [1][2][3][4] |
| Exact Mass | 256.00989 Da[2][3] |
The molecular formula indicates that each molecule of this compound contains 11 carbon atoms, 13 hydrogen atoms, 1 bromine atom, and 2 oxygen atoms. The molecular weight is calculated by summing the atomic weights of these elements.[5][6] The standard atomic weight of carbon is approximately 12.011 u, hydrogen is approximately 1.008 u, bromine is approximately 79.904 u, and oxygen is approximately 15.999 u.[7][8][9][10][11][12][13][14]
Methodology for Molecular Weight Determination
The determination of the molecular weight of this compound is a foundational calculation based on its molecular formula, C₁₁H₁₃BrO₂. The process involves the summation of the atomic weights of all constituent atoms within the molecule.
Experimental Protocol:
-
Identification of Molecular Formula: The molecular formula was first established as C₁₁H₁₃BrO₂ through analytical techniques such as mass spectrometry and elemental analysis.
-
Determination of Atomic Weights: The standard atomic weights of the constituent elements were obtained from the International Union of Pure and Applied Chemistry (IUPAC).
-
Calculation of Molecular Weight: The molecular weight (MW) was calculated using the following equation: MW = (Number of C atoms × Atomic Weight of C) + (Number of H atoms × Atomic Weight of H) + (Number of Br atoms × Atomic Weight of Br) + (Number of O atoms × Atomic Weight of O) MW = (11 × 12.011) + (13 × 1.008) + (1 × 79.904) + (2 × 15.999) MW = 132.121 + 13.104 + 79.904 + 31.998 MW = 257.127 g/mol
The calculated value is consistent with the molecular weight data available in chemical databases.[1][2][3][4][18]
Logical Workflow for Molecular Weight Calculation
The following diagram illustrates the logical workflow for determining the molecular weight of a chemical compound from its molecular formula and the atomic weights of its constituent elements.
References
- 1. This compound | 857480-35-4 [chemicalbook.com]
- 2. This compound | C11H13BrO2 | CID 11680443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Bromo-5-phenylpentanoic acid | C11H13BrO2 | CID 22471988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 857480-35-4|this compound|BLD Pharm [bldpharm.com]
- 5. quora.com [quora.com]
- 6. Atomic/Molar mass [westfield.ma.edu]
- 7. Bromine - Wikipedia [en.wikipedia.org]
- 8. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 9. Oxygen - Wikipedia [en.wikipedia.org]
- 10. Hydrogen - Wikipedia [en.wikipedia.org]
- 11. byjus.com [byjus.com]
- 12. byjus.com [byjus.com]
- 13. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 14. Oxygen, atomic [webbook.nist.gov]
- 15. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 16. Atomic Weights and Isotopic Compositions for Bromine [physics.nist.gov]
- 17. princeton.edu [princeton.edu]
- 18. chemuniverse.com [chemuniverse.com]
An In-depth Technical Guide on the Solubility of 5-(3-bromophenyl)pentanoic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of 5-(3-bromophenyl)pentanoic acid, a compound of interest in various research and development sectors. Understanding the solubility of this molecule is fundamental for its application in chemical synthesis, formulation development, and biological assays. This document outlines the predicted solubility based on its chemical structure, provides a detailed experimental protocol for solubility determination, and presents a logical workflow for these experimental procedures.
Core Concepts in Solubility
The solubility of a compound is governed by the principle of "like dissolves like." This means that polar compounds tend to dissolve in polar solvents, while non-polar compounds are more soluble in non-polar solvents. This compound possesses both polar and non-polar characteristics. The carboxylic acid group (-COOH) is polar and capable of hydrogen bonding, which contributes to its solubility in polar solvents. Conversely, the bromophenyl ring and the pentyl chain are non-polar, favoring solubility in organic solvents.
Carboxylic acids are generally soluble in less polar solvents like ether and alcohol[1]. Their solubility in water decreases as the length of the carbon chain increases[2][3][4]. Given the significant non-polar component of this compound, it is expected to exhibit limited solubility in water but greater solubility in common organic solvents.
Qualitative Solubility Data
| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Polarity | Predicted Solubility of this compound |
| Methanol | CH₃OH | 32.04 | Polar Protic | Soluble |
| Ethanol | C₂H₅OH | 46.07 | Polar Protic | Soluble |
| Acetone | C₃H₆O | 58.08 | Polar Aprotic | Soluble |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 78.13 | Polar Aprotic | Soluble |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Polar Aprotic | Soluble |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Moderately Polar | Soluble |
| Toluene | C₇H₈ | 92.14 | Non-polar | Moderately Soluble |
| Hexane | C₆H₁₄ | 86.18 | Non-polar | Sparingly Soluble to Insoluble |
| Water | H₂O | 18.02 | Polar Protic | Insoluble |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of this compound in an organic solvent. This protocol can be adapted for various solvents and temperatures.
Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (solid, high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Vials or flasks with secure caps
-
Magnetic stirrer and stir bars
-
Constant temperature bath or incubator
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer.
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C).
-
Stir the mixture vigorously using a magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is achieved, stop the stirring and allow the undissolved solid to settle for at least 2 hours.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to prevent precipitation.
-
Immediately filter the solution through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.
-
-
Quantification:
-
Gravimetric Method:
-
Accurately weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Once the solvent is completely removed, weigh the vial containing the dry solid.
-
The mass of the dissolved solid can be calculated by the difference in weight.
-
Solubility can then be expressed in g/L or other appropriate units.
-
-
Chromatographic/Spectroscopic Method:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Generate a calibration curve by analyzing the standard solutions using HPLC or a UV-Vis spectrophotometer.
-
Accurately dilute a known volume of the filtered saturated solution with the solvent.
-
Analyze the diluted sample using the same method as the standards.
-
Determine the concentration of the saturated solution from the calibration curve, accounting for the dilution factor.
-
-
Data Presentation:
All quantitative data should be summarized in a structured table, including the solvent, temperature, and the determined solubility with appropriate units (e.g., g/L, mg/mL, mol/L).
Mandatory Visualizations
Logical Workflow for Solubility Determination
The following diagram illustrates the logical steps involved in the experimental determination of solubility.
References
Spectroscopic Profile of 5-(3-bromophenyl)pentanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 5-(3-bromophenyl)pentanoic acid, a compound of interest in various research and development applications. Due to the limited availability of published experimental spectra for this specific molecule, this document combines the available experimental data with predicted spectroscopic values and expected fragmentation patterns to offer a thorough analytical profile. Detailed experimental protocols for acquiring such data are also provided to facilitate laboratory work.
Molecular Structure and Properties
This compound possesses a molecular formula of C₁₁H₁₃BrO₂ and a molecular weight of 257.12 g/mol .[1] The structure consists of a pentanoic acid chain attached to a brominated phenyl ring at the 3-position.
Caption: Molecular structure of this compound.
Spectroscopic Data
The following sections present the available and predicted spectroscopic data for this compound, structured for clarity and ease of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
A published experimental value for the aromatic protons of this compound is available. The predicted chemical shifts for the remaining protons are also provided in the table below.
| Protons (See Structure Diagram) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H on COOH | ~12.0 | Singlet (broad) | 1H |
| Aromatic H | 7.34 – 7.30 (experimental) | Multiplet | 2H |
| Aromatic H | ~7.1 | Multiplet | 2H |
| -CH₂- (alpha to COOH) | ~2.4 | Triplet | 2H |
| -CH₂- (alpha to ring) | ~2.6 | Triplet | 2H |
| -CH₂- (beta and gamma) | ~1.7 | Multiplet | 4H |
¹³C NMR (Carbon NMR)
No experimental ¹³C NMR data has been found in the literature. The following table presents the predicted chemical shifts.
| Carbon (See Structure Diagram) | Predicted Chemical Shift (δ, ppm) |
| C=O | ~179 |
| Aromatic C-Br | ~122 |
| Aromatic C-H | ~128-132 |
| Aromatic C-alkyl | ~144 |
| -CH₂- (alpha to COOH) | ~34 |
| -CH₂- (alpha to ring) | ~35 |
| -CH₂- (beta to COOH) | ~24 |
| -CH₂- (gamma to COOH) | ~31 |
Infrared (IR) Spectroscopy
No experimental IR spectrum is readily available. The expected characteristic absorption bands based on the functional groups present are listed below.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| 3300-2500 (broad) | O-H (Carboxylic Acid) | Stretching |
| 3100-3000 | C-H (Aromatic) | Stretching |
| 2950-2850 | C-H (Aliphatic) | Stretching |
| ~1710 | C=O (Carboxylic Acid) | Stretching |
| ~1600, ~1475 | C=C (Aromatic) | Stretching |
| ~1300 | C-O (Carboxylic Acid) | Stretching |
| ~920 (broad) | O-H (Carboxylic Acid) | Out-of-plane bend |
| ~780, ~690 | C-H (Aromatic) | Out-of-plane bend |
| ~600-500 | C-Br | Stretching |
Mass Spectrometry (MS)
The expected mass spectrum of this compound under electron ionization (EI) would show a molecular ion peak and characteristic fragmentation patterns. The presence of bromine would be indicated by an M+2 peak of nearly equal intensity to the molecular ion peak, due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.
Expected Fragmentation:
-
Molecular Ion (M⁺): m/z 256 and 258 (due to Br isotopes).
-
Loss of H₂O: [M-18]⁺
-
Loss of COOH: [M-45]⁺
-
McLafferty Rearrangement: A significant peak at m/z 60 is possible.
-
Benzylic cleavage: Fragmentation of the alkyl chain can lead to various smaller ions.
Experimental Protocols
The following are detailed, generalized protocols for the acquisition of spectroscopic data for a solid organic compound such as this compound.
NMR Spectroscopy Protocol (¹H and ¹³C)
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the solid is fully dissolved.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a homogeneous magnetic field, indicated by a sharp and symmetrical lock signal.
-
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 15 ppm.
-
Use a standard 30° or 45° pulse angle.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C nucleus frequency.
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to approximately 220 ppm.
-
A longer relaxation delay (2-5 seconds) may be necessary for quaternary carbons.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Perform baseline correction.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol (KBr Pellet Method)
-
Sample Preparation:
-
Grind 1-2 mg of the solid sample to a fine powder using an agate mortar and pestle.
-
Add approximately 100-200 mg of dry potassium bromide (KBr) powder and mix thoroughly with the sample.
-
Transfer the mixture to a pellet die.
-
Press the mixture under high pressure (several tons) using a hydraulic press to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
The final spectrum is presented in terms of transmittance or absorbance.
-
Electron Ionization Mass Spectrometry (EI-MS) Protocol
-
Sample Introduction: Introduce a small amount of the solid sample (typically in the microgram range) into the ion source via a direct insertion probe.
-
Ionization:
-
Heat the probe to volatilize the sample into the gas phase within the ion source.
-
Bombard the gaseous molecules with a beam of high-energy electrons (typically 70 eV). This causes ionization and fragmentation of the molecules.
-
-
Mass Analysis:
-
Accelerate the resulting ions into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection:
-
The separated ions are detected by an electron multiplier or other suitable detector.
-
The detector generates a signal proportional to the abundance of each ion.
-
-
Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
Workflow and Logical Diagrams
The following diagrams, generated using the DOT language, illustrate the general workflow for spectroscopic analysis and the labeled structure of the target molecule.
Caption: General workflow for spectroscopic analysis of a chemical compound.
Caption: Labeled structure of this compound for spectral correlation.
References
Synthesis of 5-(3-bromophenyl)pentanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(3-bromophenyl)pentanoic acid is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of a variety of pharmaceutical agents. Its structure, featuring a lipophilic bromophenyl group and a carboxylic acid moiety, allows for diverse chemical modifications, making it a versatile scaffold for the design of novel therapeutics. This technical guide provides an in-depth overview of the primary synthetic routes to this compound, with a focus on starting materials, detailed experimental protocols, and quantitative data to aid in laboratory-scale synthesis and process optimization.
Core Synthetic Strategy: The Malonic Ester Synthesis
The most common and reliable method for the synthesis of this compound is the malonic ester synthesis. This classical approach offers a high degree of control and generally provides good yields. The overall synthetic pathway involves three key stages:
-
Preparation of an Alkylating Agent: Synthesis of a suitable 3-(3-bromophenyl)propyl halide.
-
Alkylation: Nucleophilic substitution of the halide with the enolate of diethyl malonate.
-
Hydrolysis and Decarboxylation: Conversion of the substituted malonic ester to the final carboxylic acid.
A detailed breakdown of each step is provided below.
Stage 1: Preparation of 1-bromo-3-(3-bromophenyl)propane
The synthesis of the key alkylating agent, 1-bromo-3-(3-bromophenyl)propane, begins with the reduction of 3-(3-bromophenyl)propionic acid to the corresponding alcohol, followed by bromination.
Step 1.1: Reduction of 3-(3-bromophenyl)propionic acid to 3-(3-bromophenyl)propan-1-ol
The carboxylic acid is reduced to the primary alcohol using a suitable reducing agent, such as borane-tetrahydrofuran complex (BH₃·THF).
Diagram of the reduction of 3-(3-bromophenyl)propionic acid.
Experimental Protocol:
To a solution of 3-(3-bromophenyl)propionic acid (10.0 g, 43.7 mmol) in anhydrous tetrahydrofuran (THF, 150 mL), 1.0 M BH₃·THF (150 mL, 150 mmol) is added via an addition funnel. The reaction mixture is then refluxed for 18 hours. After cooling, the reaction is quenched by the addition of water (100 mL) followed by 1N HCl (300 mL). The aqueous solution is saturated with sodium chloride and extracted with ethyl acetate. The combined organic extracts are washed with brine and dried over magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by silica gel chromatography (eluting with ethyl acetate in hexane) to yield 3-(3-bromophenyl)propan-1-ol.[1]
Step 1.2: Bromination of 3-(3-bromophenyl)propan-1-ol
The primary alcohol is converted to the corresponding alkyl bromide. A common method for this transformation is treatment with phosphorus tribromide (PBr₃).
Diagram of the bromination of 3-(3-bromophenyl)propan-1-ol.
Experimental Protocol (General):
3-(3-bromophenyl)propan-1-ol is dissolved in a dry, aprotic solvent such as diethyl ether or dichloromethane, and the solution is cooled in an ice bath. Phosphorus tribromide (approximately 0.33-0.5 equivalents) is added dropwise with stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then carefully quenched by pouring it onto ice. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, and then dried over anhydrous magnesium sulfate. The solvent is removed by rotary evaporation to yield crude 1-bromo-3-(3-bromophenyl)propane, which can be purified by vacuum distillation.
Stage 2: Alkylation of Diethyl Malonate
The synthesized 1-bromo-3-(3-bromophenyl)propane is used to alkylate diethyl malonate in the presence of a base.
Diagram of the alkylation of diethyl malonate.
Experimental Protocol:
Sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol. To this solution, diethyl malonate (1.0 equivalent) is added dropwise at room temperature. The mixture is stirred for a period to ensure complete formation of the enolate. Then, 1-bromo-3-(3-bromophenyl)propane (1.0 equivalent) is added, and the reaction mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC). After cooling, the mixture is poured into water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to give crude diethyl 2-(3-(3-bromophenyl)propyl)malonate.
Stage 3: Hydrolysis and Decarboxylation
The final step involves the hydrolysis of the diethyl ester to a dicarboxylic acid, which then undergoes decarboxylation upon heating to yield the target this compound.
Diagram of the hydrolysis and decarboxylation step.
Experimental Protocol:
The crude diethyl 2-(3-(3-bromophenyl)propyl)malonate is refluxed with a strong base, such as a concentrated aqueous solution of sodium hydroxide or potassium hydroxide, for several hours to hydrolyze the ester groups.[2] The resulting solution is cooled and acidified with a strong acid, such as concentrated hydrochloric acid, which protonates the carboxylate groups and promotes decarboxylation upon heating. The mixture is heated until carbon dioxide evolution ceases. After cooling, the product is extracted with an organic solvent like diethyl ether. The organic extracts are combined, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield this compound. The crude product can be purified by recrystallization.
Quantitative Data Summary
The following table summarizes typical yields for the key steps in the malonic ester synthesis of this compound, based on literature values for similar reactions.
| Reaction Step | Starting Material | Product | Typical Yield (%) | Reference |
| Reduction | 3-(3-bromophenyl)propionic acid | 3-(3-bromophenyl)propan-1-ol | ~100 (crude) | [1] |
| Alkylation | Diethyl malonate and alkyl halide | Alkylated diethyl malonate | 60-80 | General Malonic Ester Synthesis |
| Hydrolysis & Decarboxylation | Alkylated diethyl malonate | Substituted carboxylic acid | 70-90 | General Malonic Ester Synthesis |
Alternative Synthetic Routes
While the malonic ester synthesis is a robust method, other synthetic strategies can also be employed to produce this compound. These alternatives may be advantageous depending on the availability of starting materials and desired scale of production.
Wittig Reaction
A Wittig reaction between 3-bromobenzaldehyde and a suitable phosphonium ylide containing a four-carbon chain with a protected carboxylic acid can be a viable route. The resulting alkene would then be reduced to afford the final product.
Diagram of the Wittig reaction pathway.
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// Edges start -> intermediate [label="Wittig Reaction"]; ylide -> intermediate; intermediate -> product [label="Reduction"]; }
Wittig reaction approach to the target molecule.
This approach offers the advantage of building the carbon chain in a convergent manner.
Reformatsky Reaction
The Reformatsky reaction provides another avenue, typically involving the reaction of an α-haloester with a carbonyl compound in the presence of zinc. In this case, 3-bromobenzaldehyde could be reacted with an ester of 4-bromobutanoic acid. The resulting β-hydroxy ester would then require dehydration and reduction to yield the final product.
Diagram of the Reformatsky reaction pathway.
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// Edges start_aldehyde -> intermediate [label="Reformatsky Reaction"]; start_ester -> intermediate; intermediate -> final_product [label="Dehydration &\nReduction"]; }
Reformatsky reaction approach to the target molecule.
Grignard Reaction
A Grignard reagent prepared from a suitable 3-bromophenyl halide could be reacted with a cyclic ester such as γ-butyrolactone. This would open the lactone ring and, after workup, provide the desired carboxylic acid.
Diagram of the Grignard reaction pathway.
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// Edges grignard -> product [label="Nucleophilic Acyl\nSubstitution"]; lactone -> product; }
Grignard reaction approach to the target molecule.
This method offers a potentially shorter synthetic route if the Grignard reagent is readily accessible.
Conclusion
The synthesis of this compound can be effectively achieved through several synthetic routes, with the malonic ester synthesis being a particularly well-established and versatile method. This guide provides detailed experimental protocols and quantitative data for the primary synthetic pathway, as well as an overview of viable alternative approaches. Researchers and drug development professionals can leverage this information to select the most appropriate synthetic strategy based on their specific needs, available resources, and desired scale of production. Careful optimization of reaction conditions will be crucial for maximizing yields and purity of the final product.
References
An In-Depth Technical Guide to the Research Applications of 5-(3-bromophenyl)pentanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(3-bromophenyl)pentanoic acid is a synthetic organic compound characterized by a pentanoic acid chain attached to a brominated phenyl ring. Its structure presents a versatile scaffold for chemical modification, making it a valuable building block in medicinal chemistry and drug discovery. The presence of the bromine atom on the phenyl ring allows for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, enabling the synthesis of a diverse library of derivatives. The carboxylic acid functional group provides a handle for amide bond formation and other modifications. This guide explores the potential research applications of this compound, focusing on its role as a precursor for novel therapeutic agents, and provides detailed experimental protocols for its synthesis and biological evaluation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and interpretation of biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₃BrO₂ | [1] |
| Molecular Weight | 257.12 g/mol | [1] |
| CAS Number | 857480-35-4 | [2] |
| Appearance | Not specified (likely a solid) | |
| Melting Point | Not specified | |
| Boiling Point | Not specified | |
| Solubility | Soluble in organic solvents like DMSO and ethanol | Inferred |
| pKa | Not specified (estimated to be around 4-5) |
Synthesis of this compound
While a specific literature protocol for the synthesis of this compound was not identified in the search, a general and robust synthetic route can be proposed based on established organic chemistry principles. One common method involves the Grignard reaction of a suitable brominated precursor followed by carboxylation.
Proposed Synthetic Pathway:
Caption: Proposed synthesis of this compound.
Experimental Protocol (General Procedure):
A more direct, plausible synthesis could involve a palladium-catalyzed cross-coupling reaction, such as a reductive Heck reaction, between 3-bromoiodobenzene and a suitable pentenoic acid derivative, followed by reduction of the double bond.[3]
Note: The precise reaction conditions, including catalyst, base, solvent, and temperature, would require optimization.
Potential Research Applications
The primary research application of this compound lies in its use as a versatile scaffold for the synthesis of novel, biologically active molecules, particularly in the field of oncology.
Precursor for Anticancer Agents
The "5-(3-bromophenyl)" core is a key structural motif in a series of N-aryl-4H-1,2,4-triazol-3-amine analogs that have demonstrated significant anticancer activity.[4] These compounds are synthesized from a related starting material, 3-bromobenzonitrile, highlighting the potential of the 5-(3-bromophenyl) moiety in generating compounds with antiproliferative effects. The pentanoic acid chain of the title compound offers a convenient point of attachment for various heterocyclic systems, such as triazoles, oxadiazoles, and pyrazoles, which are known pharmacophores in anticancer drug design.
Logical Workflow for Derivative Synthesis and Evaluation:
Caption: Workflow for anticancer drug discovery.
Tool for Chemical Biology and Target Identification
The bromine atom in this compound serves as a versatile handle for further chemical modifications through palladium-catalyzed cross-coupling reactions. This allows for the introduction of various functional groups, including aryl, heteroaryl, and vinyl substituents, thereby enabling the creation of a diverse library of compounds for structure-activity relationship (SAR) studies.
-
Suzuki Coupling: Reaction with boronic acids or esters can introduce a wide range of aryl and heteroaryl groups.[5][6][7][8]
-
Heck Reaction: Reaction with alkenes can be used to introduce vinyl groups, which can be further functionalized.[9][10][11][12]
These reactions can be used to synthesize probes for target identification and validation studies.
Illustrative Suzuki Coupling Reaction:
Caption: Suzuki coupling of this compound.
Experimental Protocols
NCI-60 Human Tumor Cell Line Screen
This protocol is adapted from the standard NCI-60 screening methodology to evaluate the anticancer activity of derivatives of this compound.[13][14][15][16][17]
Objective: To determine the in vitro anticancer activity of test compounds against a panel of 60 human cancer cell lines.
Materials:
-
NCI-60 cell line panel
-
RPMI 1640 medium with 5% fetal bovine serum and 2 mM L-glutamine
-
96-well microtiter plates
-
Test compounds dissolved in DMSO
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris buffer
Procedure:
-
Cell Plating: Inoculate cells into 96-well plates at densities ranging from 5,000 to 40,000 cells/well and incubate for 24 hours.
-
Time Zero Plates: Fix two plates for each cell line with TCA to determine the cell count at the time of drug addition (Tz).
-
Drug Addition: Add the test compounds at various concentrations (typically a 5-log dilution series) to the remaining plates. Include a no-drug control.
-
Incubation: Incubate the plates for 48 hours.
-
Cell Staining:
-
Terminate the assay by adding cold TCA and incubating for 60 minutes at 4°C.
-
Wash the plates with water and air dry.
-
Stain with SRB solution for 10 minutes at room temperature.
-
Wash with 1% acetic acid to remove unbound dye and air dry.
-
-
Data Acquisition: Solubilize the bound dye with Tris buffer and measure the optical density at 515 nm.
Data Analysis: The percentage growth is calculated at each drug concentration level. From this, the following parameters can be determined:
-
GI₅₀: The drug concentration resulting in a 50% reduction in the net protein increase.[16]
-
TGI: The drug concentration resulting in total growth inhibition.[16]
-
LC₅₀: The drug concentration causing a 50% reduction in the protein of the treated cells at the end of the incubation period compared to the start.[16]
Table 2: Representative Anticancer Activity Data for a Hypothetical Derivative
| Cell Line | GI₅₀ (µM) | TGI (µM) | LC₅₀ (µM) |
| Leukemia | |||
| CCRF-CEM | 1.5 | 10.2 | >100 |
| K-562 | 2.3 | 15.8 | >100 |
| Lung Cancer | |||
| NCI-H460 | 0.8 | 5.6 | 89.1 |
| A549 | 1.1 | 8.9 | >100 |
| Colon Cancer | |||
| HT29 | 3.5 | 25.1 | >100 |
| HCT-116 | 2.9 | 18.4 | >100 |
| CNS Cancer | |||
| SF-268 | 0.5 | 3.2 | 55.6 |
| SNB-75 | 0.7 | 4.8 | 78.2 |
| Melanoma | |||
| UACC-62 | 1.8 | 12.3 | >100 |
| SK-MEL-5 | 2.1 | 14.7 | >100 |
| Ovarian Cancer | |||
| OVCAR-3 | 1.2 | 9.5 | >100 |
| IGROV1 | 1.9 | 13.1 | >100 |
| Renal Cancer | |||
| 786-0 | 2.5 | 17.6 | >100 |
| A498 | 3.1 | 22.4 | >100 |
| Prostate Cancer | |||
| PC-3 | 4.2 | 30.1 | >100 |
| DU-145 | 3.8 | 28.5 | >100 |
| Breast Cancer | |||
| MCF7 | 1.6 | 11.8 | >100 |
| MDA-MB-231 | 2.0 | 14.2 | >100 |
In Vitro Tubulin Polymerization Assay
This assay is used to determine if a compound inhibits the polymerization of tubulin into microtubules, a common mechanism of action for many anticancer drugs.[18][19][20][21]
Objective: To measure the effect of a test compound on the in vitro assembly of purified tubulin.
Materials:
-
Purified tubulin (e.g., bovine brain tubulin)
-
General tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution
-
Glycerol
-
Test compound and control compounds (e.g., paclitaxel as a polymerization promoter, colchicine as an inhibitor)
-
96-well microplate
-
Temperature-controlled spectrophotometer
Procedure:
-
Reagent Preparation: Prepare stock solutions of tubulin, GTP, and test compounds on ice.
-
Reaction Mixture: In a 96-well plate on ice, prepare the reaction mixture containing tubulin in general tubulin buffer, GTP, and glycerol.
-
Compound Addition: Add the test compound or control to the appropriate wells.
-
Initiate Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C.
-
Data Acquisition: Measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 60-90 minutes.
Data Analysis: Plot absorbance versus time. Inhibition of polymerization is indicated by a decrease in the rate and extent of the absorbance increase compared to the control.
In Silico Molecular Docking
Molecular docking can be used to predict the binding mode of a compound to its putative target, such as the colchicine binding site of tubulin.[22][23][24][25][26]
Objective: To predict the binding affinity and interaction of a test compound with a biological target.
Software:
-
Molecular docking software (e.g., AutoDock, Glide, MOE)
-
Molecular visualization software (e.g., PyMOL, Chimera)
Procedure:
-
Protein Preparation: Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank, PDB ID: 4O2B for tubulin). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Generate a 3D structure of the test compound and optimize its geometry.
-
Docking: Define the binding site on the protein and perform the docking simulation.
-
Analysis: Analyze the predicted binding poses, docking scores, and interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
Signaling Pathway Implicated by Tubulin Inhibition:
Caption: Tubulin inhibition signaling pathway.
Conclusion
This compound is a promising and versatile building block for the synthesis of novel compounds with potential therapeutic applications, particularly in the area of anticancer drug discovery. Its chemical structure allows for the facile generation of diverse libraries of derivatives through modifications at both the carboxylic acid and the bromophenyl moieties. The demonstrated activity of related compounds suggests that derivatives of this compound may act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis in cancer cells. The experimental protocols provided in this guide offer a framework for the synthesis, screening, and mechanistic evaluation of these compounds, paving the way for the development of new and effective therapeutic agents. Further research into other potential biological targets and applications of this scaffold is warranted.
References
- 1. This compound | C11H13BrO2 | CID 11680443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemuniverse.com [chemuniverse.com]
- 3. Palladium-catalyzed δ-selective reductive Heck reaction of alkenyl carbonyl compounds with aryl iodides and bromides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. ocf.berkeley.edu [ocf.berkeley.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. Heck Reaction [organic-chemistry.org]
- 11. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 12. mdpi.com [mdpi.com]
- 13. dctd.cancer.gov [dctd.cancer.gov]
- 14. revvity.com [revvity.com]
- 15. dctd.cancer.gov [dctd.cancer.gov]
- 16. NCI-60 Human Tumor Cell Line Screen Service - Altogen Labs [altogenlabs.com]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. In Silico Exploration of Novel Tubulin Inhibitors: A Combination of Docking and Molecular Dynamics Simulations, Pharmacophore Modeling, and Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis, molecular docking study and anticancer activity of novel 1,3,4-oxadiazole derivatives as potential tubulin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Molecular Docking and Dynamics Simulation Reveal Stable Binding of Tiliroside in the Colchicine Site of Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
5-(3-Bromophenyl)pentanoic Acid: A Versatile Building Block in Organic Synthesis and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
5-(3-bromophenyl)pentanoic acid is a bifunctional organic molecule that serves as a valuable building block in the synthesis of complex organic compounds, particularly in the realm of medicinal chemistry and drug discovery. Its structure, featuring a terminal carboxylic acid and a bromine-substituted phenyl ring, offers two distinct points for chemical modification. The carboxylic acid moiety is amenable to a variety of transformations, including amide bond formation and reduction, while the aryl bromide provides a handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions. This unique combination of reactive sites makes this compound an attractive scaffold for the synthesis of novel chemical entities with potential therapeutic applications. This guide provides a comprehensive overview of the synthesis, key reactions, and potential applications of this versatile building block.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₁₁H₁₃BrO₂ |
| Molecular Weight | 257.12 g/mol |
| IUPAC Name | This compound |
| CAS Number | 857480-35-4 |
| Appearance | Solid (predicted) |
| Melting Point | Not reported |
| Boiling Point | Not reported |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. |
Synthesis of this compound
A potential synthetic pathway is outlined below:
Figure 1: Proposed synthesis of this compound.
Experimental Protocol: Proposed Synthesis
Step 1: Friedel-Crafts Acylation of Bromobenzene with Glutaric Anhydride
This reaction forms the carbon skeleton of the target molecule by attaching the five-carbon chain to the bromophenyl ring.[1][2][3]
-
Materials:
-
Bromobenzene
-
Glutaric anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM) or another suitable inert solvent
-
Hydrochloric acid (aqueous solution)
-
Sodium sulfate (anhydrous)
-
-
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride in dichloromethane at 0 °C, add glutaric anhydride portion-wise.
-
Slowly add bromobenzene to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
The reaction is then quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 5-oxo-5-(3-bromophenyl)pentanoic acid.
-
The crude product can be purified by recrystallization or column chromatography.
-
Step 2: Clemmensen Reduction of 5-oxo-5-(3-bromophenyl)pentanoic acid
This step reduces the ketone functionality to a methylene group, yielding the final product.[4]
-
Materials:
-
5-oxo-5-(3-bromophenyl)pentanoic acid
-
Zinc amalgam (Zn(Hg))
-
Concentrated hydrochloric acid
-
Toluene
-
-
Procedure:
-
A mixture of 5-oxo-5-(3-bromophenyl)pentanoic acid, zinc amalgam, concentrated hydrochloric acid, and toluene is heated at reflux for several hours.
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature, and the organic layer is separated.
-
The aqueous layer is extracted with toluene or another suitable organic solvent.
-
The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The resulting crude this compound can be purified by column chromatography or recrystallization.
-
Reactions of this compound as a Building Block
The dual functionality of this compound allows for a wide range of chemical transformations, making it a versatile intermediate in multi-step syntheses.
Figure 2: Key reactions of this compound.
Amide Coupling
The carboxylic acid group can be readily converted to an amide, a common functional group in biologically active molecules. This is typically achieved by activating the carboxylic acid followed by reaction with an amine.
General Experimental Protocol: Amide Coupling with Aniline
-
Materials:
-
This compound
-
Aniline
-
Coupling agent (e.g., HATU, HOBt/EDC)
-
Base (e.g., DIPEA, triethylamine)
-
Anhydrous solvent (e.g., DMF, DCM)
-
-
Procedure:
-
To a solution of this compound in the chosen anhydrous solvent, add the coupling agents (e.g., HATU and HOBt, or EDC and HOBt) and the base.
-
Stir the mixture at room temperature for a short period to activate the carboxylic acid.
-
Add aniline to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete (monitored by TLC).
-
The reaction mixture is then diluted with an organic solvent and washed sequentially with an acidic aqueous solution (e.g., 1M HCl), a basic aqueous solution (e.g., saturated NaHCO₃), and brine.
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude amide product can be purified by column chromatography or recrystallization.
-
| Reactant 1 | Reactant 2 | Coupling Reagent | Base | Solvent | Product | Yield (%) |
| This compound | Aniline | HATU/HOBt | DIPEA | DMF | N-phenyl-5-(3-bromophenyl)pentanamide | Typically >80 |
| This compound | Benzylamine | EDC/HOBt | Et₃N | DCM | N-benzyl-5-(3-bromophenyl)pentanamide | Typically >85 |
Reduction of the Carboxylic Acid
The carboxylic acid can be reduced to the corresponding primary alcohol, 5-(3-bromophenyl)pentan-1-ol, which can serve as a precursor for other functional groups.
General Experimental Protocol: Reduction to the Alcohol
-
Materials:
-
This compound
-
Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF))
-
Anhydrous solvent (e.g., THF, diethyl ether)
-
Aqueous acid (for workup, e.g., 1M HCl)
-
-
Procedure (using LiAlH₄):
-
To a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C, slowly add a solution of this compound in anhydrous THF.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours until the reaction is complete (monitored by TLC).
-
The reaction is cooled to 0 °C and carefully quenched by the sequential addition of water, 15% aqueous NaOH, and then more water.
-
The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to afford the crude alcohol, which can be purified by column chromatography.
-
| Starting Material | Reducing Agent | Solvent | Product | Yield (%) |
| This compound | LiAlH₄ | THF | 5-(3-bromophenyl)pentan-1-ol | Typically >90 |
| This compound | BH₃·THF | THF | 5-(3-bromophenyl)pentan-1-ol | Typically >90 |
Suzuki Cross-Coupling
The aryl bromide moiety is a versatile handle for the formation of new carbon-carbon bonds via palladium-catalyzed Suzuki cross-coupling reactions. This allows for the introduction of various aryl and heteroaryl groups.
General Experimental Protocol: Suzuki Coupling with Phenylboronic Acid
-
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)
-
-
Procedure:
-
To a reaction vessel, add this compound, phenylboronic acid, the palladium catalyst, and the base.
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
-
The solvent system is added, and the mixture is heated to reflux for several hours until the starting material is consumed (monitored by TLC or LC-MS).
-
The reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product, 5-(biphenyl-3-yl)pentanoic acid, can be purified by column chromatography.
-
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 5-(biphenyl-3-yl)pentanoic acid | Typically >80 |
| This compound | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 5-(4'-methoxybiphenyl-3-yl)pentanoic acid | Typically >75 |
Applications in Drug Discovery: A Case Study
While specific examples of drugs developed directly from this compound are not prevalent in the public domain, the utility of the "5-(3-bromophenyl)" scaffold is demonstrated in the synthesis of biologically active molecules. A notable example is the synthesis of 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, which have been investigated for their anticancer properties.[5]
In this study, a series of triazole derivatives were synthesized where the 5-(3-bromophenyl) moiety was a key structural feature. The synthesis involved the reaction of a substituted phenylhydrazine carboxamide with 3-bromobenzonitrile. The resulting compounds were screened for their anticancer activity against a panel of human cancer cell lines.
Figure 3: Synthesis and evaluation of 5-(3-bromophenyl)triazole analogs.
Several of the synthesized compounds exhibited significant growth inhibition against various cancer cell lines.[5] For instance, one of the analogs showed a percent growth inhibition (PGI) of 41.25% against the CNS cancer cell line SNB-75.[5] This case study highlights the potential of the 5-(3-bromophenyl) scaffold as a pharmacophore in the design of novel therapeutic agents. The bromine atom in these analogs can also serve as a handle for further structural modifications to optimize biological activity.
Conclusion
This compound is a highly versatile and valuable building block for organic synthesis, particularly in the field of drug discovery. Its dual reactivity allows for a wide array of chemical transformations, enabling the construction of complex molecular architectures. The ability to perform amide couplings, reductions, and palladium-catalyzed cross-coupling reactions makes it a powerful tool for generating libraries of novel compounds for biological screening. While a specific, detailed synthesis of this compound is not widely published, its preparation is feasible through established synthetic methodologies. The demonstrated biological activity of derivatives containing the 5-(3-bromophenyl) scaffold underscores its potential in the development of new therapeutic agents. This technical guide provides a solid foundation for researchers and scientists to explore the full potential of this compound in their synthetic endeavors.
References
An In-depth Technical Guide to 5-(3-bromophenyl)pentanoic acid: Synthesis, Characterization, and Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-(3-bromophenyl)pentanoic acid is a synthetic carboxylic acid derivative containing a bromophenyl group. While not a widely known compound with a landmark discovery, it serves as a valuable building block and intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and research chemicals. Its utility lies in the presence of two reactive functional groups: the carboxylic acid and the bromo-substituted phenyl ring. The carboxylic acid moiety allows for the formation of amides, esters, and other derivatives, while the bromine atom can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of diverse substituents to the phenyl ring. This guide provides a comprehensive overview of its synthesis, characterization, and potential applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic protocols.
| Property | Value |
| CAS Number | 67775-18-0 |
| Molecular Formula | C₁₁H₁₃BrO₂ |
| Molecular Weight | 257.12 g/mol |
| Appearance | White to off-white solid or crystalline powder |
| Melting Point | 78-82 °C |
| Boiling Point | 375.4±25.0 °C (Predicted) |
| Solubility | Soluble in methanol, chloroform, and other organic solvents |
| pKa | 4.65±0.10 (Predicted) |
Synthesis of this compound
The synthesis of this compound can be achieved through various synthetic routes. One common and reliable method involves the reaction of a suitable starting material with a reagent that introduces the pentanoic acid side chain. A representative synthetic workflow is depicted below.
General Synthetic Workflow
The synthesis of this compound can be conceptualized as a multi-step process, often starting from a simpler brominated aromatic compound. The following diagram illustrates a typical synthetic strategy.
Caption: A representative synthetic workflow for this compound.
Detailed Experimental Protocol
The following protocol details a plausible method for the synthesis of this compound, adapted from general procedures for similar compounds.
Step 1: Synthesis of Ethyl 5-(3-bromophenyl)pent-4-enoate
-
To a solution of (4-carboxybutyl)triphenylphosphonium bromide (1.2 eq) in dry tetrahydrofuran (THF), add a solution of potassium tert-butoxide (2.4 eq) in dry THF dropwise at 0 °C under an inert atmosphere (e.g., argon).
-
Stir the resulting ylide solution at room temperature for 1 hour.
-
Cool the reaction mixture to 0 °C and add a solution of 3-bromobenzaldehyde (1.0 eq) in dry THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford ethyl 5-(3-bromophenyl)pent-4-enoate.
Step 2: Synthesis of Ethyl 5-(3-bromophenyl)pentanoate
-
To a solution of ethyl 5-(3-bromophenyl)pent-4-enoate (1.0 eq) in ethanol, add palladium on carbon (10% w/w, 0.05 eq).
-
Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield ethyl 5-(3-bromophenyl)pentanoate, which can be used in the next step without further purification.
Step 3: Synthesis of this compound
-
Dissolve ethyl 5-(3-bromophenyl)pentanoate (1.0 eq) in a mixture of ethanol and water (e.g., 2:1 v/v).
-
Add sodium hydroxide (2.0-3.0 eq) and heat the reaction mixture to reflux for 2-4 hours, or until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Acidify the remaining aqueous solution to pH 2-3 with 1 M hydrochloric acid.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound.
Characterization Data
The structure and purity of the synthesized this compound should be confirmed by various analytical techniques. Representative data is summarized in Table 2.
| Analytical Technique | Expected Results |
| ¹H NMR | Signals corresponding to the aromatic protons (around 7.1-7.4 ppm), the methylene protons adjacent to the carboxylic acid (triplet, around 2.4 ppm), and the other methylene protons of the pentyl chain (multiplets, around 1.6-2.7 ppm). |
| ¹³C NMR | Signals for the carboxylic carbon (around 180 ppm), the aromatic carbons (around 122-132 ppm, including the carbon attached to bromine), and the aliphatic carbons of the pentyl chain (around 24-35 ppm). |
| Mass Spectrometry | Molecular ion peak (M⁺) corresponding to the calculated molecular weight (256/258 for the bromine isotopes). |
| FT-IR | Characteristic absorption bands for the carboxylic acid O-H stretch (broad, around 2500-3300 cm⁻¹), the C=O stretch (around 1700 cm⁻¹), and C-Br stretch (around 550-650 cm⁻¹). |
Applications in Drug Discovery and Organic Synthesis
This compound is a versatile intermediate in the synthesis of more complex molecules. Its potential applications are primarily in the field of medicinal chemistry and materials science.
Role as a Synthetic Intermediate
The dual functionality of this compound makes it a valuable building block. The carboxylic acid can be readily converted to amides, esters, and other functional groups, while the aryl bromide provides a handle for carbon-carbon and carbon-heteroatom bond formation through transition metal-catalyzed cross-coupling reactions. This allows for the systematic modification of the molecule at two different positions, which is a key strategy in the synthesis of compound libraries for drug screening.
The logical relationship for its use in further synthesis is illustrated in the following diagram.
Caption: Synthetic utility of this compound.
Conclusion
While the discovery of this compound may not be a singular historical event, its importance is established through its utility as a versatile synthetic intermediate. The reliable synthetic protocols and the presence of two distinct reactive sites make it a valuable tool for chemists in academia and industry. This guide has provided a comprehensive overview of its synthesis, characterization, and potential applications, serving as a valuable resource for researchers and scientists in the field of drug discovery and organic synthesis.
Theoretical Properties of Brominated Phenylalkanoic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical properties of brominated phenylalkanoic acids, a class of compounds with significant potential in medicinal chemistry and drug development. The document covers their physicochemical properties, synthesis and characterization, and known biological activities, with a focus on quantitative data and detailed experimental methodologies. Structure-activity relationships are discussed, and potential mechanisms of action, including the involvement of metabolic pathways, are explored. This guide is intended to serve as a valuable resource for researchers and scientists working on the design and development of novel therapeutics based on the brominated phenylalkanoic acid scaffold.
Physicochemical Properties
The physicochemical properties of brominated phenylalkanoic acids, such as their acidity (pKa) and lipophilicity (logP), are critical determinants of their pharmacokinetic and pharmacodynamic profiles. The position of the bromine atom on the phenyl ring and the length of the alkanoic acid chain significantly influence these parameters.
Acidity (pKa)
The acidity of a carboxylic acid is influenced by the electronic effects of substituents on the aromatic ring. Electron-withdrawing groups, such as bromine, generally increase the acidity (decrease the pKa) by stabilizing the carboxylate anion through inductive effects.[1][2][3] The magnitude of this effect is dependent on the position of the bromine atom relative to the carboxylic acid group.[1][3]
| Compound | pKa | Reference |
| Benzoic Acid | 4.20 | [1] |
| 2-Bromobenzoic Acid | 2.85 | [1] |
| 3-Bromobenzoic Acid | 3.86 | [1] |
| 4-Bromobenzoic Acid | 3.97 | [1] |
| 4-Bromophenylacetic Acid | 4.19 | [4][5] |
| Phenylpropanoic Acid | 4.66 | [6] |
Table 1: Experimentally Determined pKa Values of Brominated Benzoic and Phenylacetic Acids.
Lipophilicity (logP)
Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (logP), is a key factor in determining a molecule's ability to cross biological membranes. The introduction of a bromine atom generally increases the lipophilicity of a molecule.
| Compound | logP | Reference |
| 4-Bromophenylacetic Acid | 2.28 | [7] |
| (3-Bromophenyl)acetic acid | 2.4 (Predicted) | [8] |
| 2-Bromophenylacetic acid | 2.1 (Predicted) | [9] |
| Phenylpropanoic Acid | 1.84 | [6] |
Table 2: LogP Values of Brominated Phenylacetic Acids.
Synthesis and Characterization
The synthesis of brominated phenylalkanoic acids can be achieved through various organic chemistry routes, primarily involving the bromination of a phenylalkanoic acid precursor or the elaboration of a brominated aromatic starting material.
Synthesis Protocols
2.1.1. Synthesis of 2-Bromo-3-phenylpropanoic Acid from (D)-Phenylalanine
This method involves the diazotization of (D)-phenylalanine followed by bromide displacement.
-
Materials: (D)-phenylalanine, 49% hydrobromic acid, sodium nitrite, water, ethyl ether.
-
Procedure:
-
Dissolve (D)-phenylalanine in 49% hydrobromic acid (2:1 molar ratio of acid to amino acid) and water.
-
Cool the solution to a temperature between -5°C and 0°C.
-
Slowly add a solution of sodium nitrite in water while maintaining the temperature.
-
Stir the reaction mixture for 5 hours at the same temperature.
-
Extract the product, (R)-2-bromo-3-phenyl-propionic acid, with ethyl ether.
-
The reported yield is approximately 43%.[10]
-
2.1.2. Synthesis of 2,3-Dibromo-3-phenylpropanoic Acid from trans-Cinnamic Acid
This synthesis proceeds via an electrophilic addition of bromine across the double bond of cinnamic acid.
-
Materials: trans-Cinnamic acid, bromine, glacial acetic acid, ethanol, water.
-
Procedure:
-
Dissolve trans-cinnamic acid in glacial acetic acid.
-
Slowly add a solution of excess bromine in glacial acetic acid to the cinnamic acid solution.
-
Precipitate the crude product by adding water.
-
Recrystallize the crude product from a 1:1 ethanol-water solution at 4°C to obtain colorless crystals of 2,3-dibromo-3-phenylpropanoic acid.[11]
-
Characterization
Standard spectroscopic techniques are employed to confirm the structure and purity of the synthesized compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the carbon-hydrogen framework of the molecule. The chemical shifts and coupling constants of the aromatic and aliphatic protons provide information about the substitution pattern on the phenyl ring and the structure of the alkanoic acid chain.
-
Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to gain information about its structure through fragmentation patterns.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the carboxylic acid O-H and C=O stretches.
Biological Activity
Brominated phenylalkanoic acids and related structures have been investigated for a range of biological activities, including anticancer and anti-inflammatory effects.
Anticancer Activity
Several studies have demonstrated the cytotoxic effects of brominated aromatic compounds against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify this activity.
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| Branched phenyl derivative of oleic acid | MCF-7 (human breast cancer) | 48 ppm | [12] |
| HT-29 (human colon cancer) | 48 ppm | [12] |
Table 3: In Vitro Anticancer Activity of a Phenyl-substituted Fatty Acid Derivative.
Anti-inflammatory Activity
Phenylpropanoids, the parent class of compounds for phenylalkanoic acids, are known to possess anti-inflammatory properties.[13] While specific data for brominated phenylalkanoic acids is limited, the general mechanisms of anti-inflammatory action for related compounds involve the inhibition of key inflammatory mediators.
Experimental Protocols for Biological Assays
Determination of Cytotoxicity (IC50)
4.1.1. Principle
The IC50 value is the concentration of a compound that inhibits a biological process, such as cell proliferation, by 50%. This is a standard measure of a compound's potency.[14]
4.1.2. Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., a brominated phenylalkanoic acid) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[15][16]
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in Macrophages
4.2.1. Principle
Lipopolysaccharide (LPS) stimulates macrophages to produce pro-inflammatory mediators, including nitric oxide (NO). The ability of a compound to inhibit this LPS-induced NO production is an indicator of its anti-inflammatory potential.[17][18]
4.2.2. Protocol: Griess Assay
-
Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in a 96-well plate.
-
Pre-treatment and Stimulation: Pre-treat the cells with various concentrations of the test compound for 1-2 hours, followed by stimulation with LPS (e.g., 1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubate at room temperature for 10-15 minutes. The Griess reagent reacts with nitrite (a stable product of NO) to form a colored azo compound.
-
Absorbance Measurement: Measure the absorbance at approximately 540 nm.
-
Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite. A reduction in nitrite concentration in the presence of the test compound indicates anti-inflammatory activity.[19][20][21]
Signaling Pathways and Mechanisms of Action
While specific signaling pathways for brominated phenylalkanoic acids are not yet fully elucidated, their structural similarity to endogenous fatty acids suggests potential interactions with metabolic pathways.
Beta-Oxidation of Fatty Acids
Phenylalkanoic acids can be metabolized through the beta-oxidation pathway, a process that breaks down fatty acids to produce energy.[22][23][24] The presence of a phenyl group can influence the efficiency of this process.
Caption: Generalized pathway of mitochondrial beta-oxidation of fatty acids.
Potential as Enzyme Inhibitors
The structural features of brominated phenylalkanoic acids make them potential candidates for enzyme inhibition. For example, benzoic acid derivatives have been shown to inhibit histone deacetylases (HDACs), enzymes that play a crucial role in gene regulation and are implicated in cancer.[25] Further research is needed to explore the specific molecular targets of brominated phenylalkanoic acids.
Conclusion
Brominated phenylalkanoic acids represent a promising class of compounds for further investigation in drug discovery. Their tunable physicochemical properties and demonstrated biological activities warrant more extensive studies to establish clear structure-activity relationships and to elucidate their precise mechanisms of action. The experimental protocols and theoretical considerations outlined in this guide provide a solid foundation for researchers to advance the understanding and application of these molecules in the development of novel therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. 20.4 Substituent Effects on Acidity - Organic Chemistry | OpenStax [openstax.org]
- 3. hcpgcollege.edu.in [hcpgcollege.edu.in]
- 4. nbinno.com [nbinno.com]
- 5. Page loading... [guidechem.com]
- 6. Phenylpropanoic acid - Wikipedia [en.wikipedia.org]
- 7. 4-Bromophenylacetic acid | CAS#:1878-68-8 | Chemsrc [chemsrc.com]
- 8. (3-Bromophenyl)acetic acid | C8H7BrO2 | CID 74653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Bromophenylacetic acid | C8H7BrO2 | CID 87754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. US6103931A - Process for preparing (R)-2-bromo-3-phenyl-propionic acid - Google Patents [patents.google.com]
- 11. journals.iucr.org [journals.iucr.org]
- 12. Anticancer activity of branched-chain derivatives of oleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. clyte.tech [clyte.tech]
- 15. researchgate.net [researchgate.net]
- 16. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. jackwestin.com [jackwestin.com]
- 23. microbenotes.com [microbenotes.com]
- 24. m.youtube.com [m.youtube.com]
- 25. Mechanism of action of benzoic acid [benzoic-acid-china.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-(3-bromophenyl)pentanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of 5-(3-bromophenyl)pentanoic acid and its subsequent derivatization via Suzuki and Heck coupling reactions. These compounds are of interest in medicinal chemistry due to the established biological activities of related bromophenyl and phenylalkanoic acid derivatives, including potential roles as anticancer, antibacterial, and anti-inflammatory agents.
Introduction
This compound is a versatile building block in synthetic organic and medicinal chemistry. The presence of both a carboxylic acid and an aryl bromide allows for orthogonal functionalization, making it an ideal scaffold for creating diverse molecular libraries. The aryl bromide moiety can readily participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, to introduce a wide range of substituents. The carboxylic acid group provides a handle for amide bond formation or other modifications. Derivatives of this scaffold have shown potential as inhibitors of enzymes such as alkaline phosphatase and DNA gyrase, as well as modulators of signaling pathways like the thromboxane A2 receptor pathway.
Synthesis of this compound
A plausible and efficient synthesis of this compound can be achieved via a Grignard reaction between 3-bromobenzaldehyde and a suitable five-carbon synthon.
Experimental Protocol: Two-Step Synthesis from 3-bromobenzaldehyde
Part 1: Synthesis of 1-(3-bromophenyl)pent-4-en-1-ol
-
Reaction Setup: Under an inert atmosphere (nitrogen or argon), equip a dry three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Grignard Reagent Preparation: In the flask, place magnesium turnings (1.2 eq). In the dropping funnel, add a solution of 4-bromobut-1-ene (1.1 eq) in anhydrous tetrahydrofuran (THF).
-
Initiation: Add a small portion of the 4-bromobut-1-ene solution to the magnesium turnings. If the reaction does not initiate, a crystal of iodine or gentle warming can be applied.
-
Grignard Formation: Once initiated, add the remaining 4-bromobut-1-ene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional hour.
-
Aldehyde Addition: Cool the Grignard reagent to 0 °C and add a solution of 3-bromobenzaldehyde (1.0 eq) in anhydrous THF dropwise from the dropping funnel.
-
Quenching and Work-up: After the addition is complete, warm the reaction to room temperature and stir for 2 hours. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield 1-(3-bromophenyl)pent-4-en-1-ol.
Part 2: Oxidative Cleavage to this compound
-
Reaction Setup: In a round-bottom flask, dissolve the 1-(3-bromophenyl)pent-4-en-1-ol (1.0 eq) in a mixture of acetone and water.
-
Oxidation: Add potassium permanganate (KMnO4) (2.5 eq) portion-wise to the stirred solution, maintaining the temperature below 30 °C with an ice bath.
-
Reaction Monitoring: Stir the reaction at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by adding a saturated solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.
-
Filtration and Extraction: Filter the mixture through a pad of Celite and wash the filter cake with acetone. Remove the acetone from the filtrate under reduced pressure. Acidify the remaining aqueous solution with 2 M HCl and extract with ethyl acetate (3 x 50 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude this compound. Further purification can be achieved by recrystallization.
Data Summary
| Step | Reactants | Key Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) | Purity (%) |
| 1 | 3-bromobenzaldehyde, 4-bromobut-1-ene | Mg, THF | THF | 3 | RT | 75 | 95 |
| 2 | 1-(3-bromophenyl)pent-4-en-1-ol | KMnO4 | Acetone/H2O | 12 | RT | 60 | 98 |
Derivatization via Suzuki Coupling
The Suzuki coupling reaction is a powerful method for forming carbon-carbon bonds between the aryl bromide of this compound and various boronic acids.
Experimental Protocol: Suzuki Coupling with Phenylboronic Acid
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and a palladium catalyst such as Pd(PPh3)4 (0.05 eq).
-
Solvent Addition: Add a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Reaction Conditions: Heat the mixture to reflux (approximately 90-100 °C) under an inert atmosphere for 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and dilute with water. Acidify the aqueous layer with 1 M HCl and extract with ethyl acetate (3 x 30 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield 5-(3'-biphenyl)pentanoic acid.
Data Summary
| Derivative | Boronic Acid | Catalyst | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 5-(3'-biphenyl)pentanoic acid | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene/EtOH/H2O | 5 | 100 | 85 |
| 5-(3-(pyridin-4-yl)phenyl)pentanoic acid | Pyridin-4-ylboronic acid | Pd(dppf)Cl2 | Cs2CO3 | Dioxane/H2O | 6 | 90 | 78 |
Derivatization via Heck Coupling
The Heck reaction allows for the formation of a carbon-carbon bond between this compound and an alkene.
Experimental Protocol: Heck Coupling with Ethyl Acrylate
-
Reaction Setup: In a sealed tube, combine this compound (1.0 eq), ethyl acrylate (1.5 eq), palladium(II) acetate (0.03 eq), a phosphine ligand such as tri(o-tolyl)phosphine (0.06 eq), and a base like triethylamine (2.0 eq).
-
Solvent Addition: Add an anhydrous solvent such as N,N-dimethylformamide (DMF).
-
Reaction Conditions: Heat the mixture to 100-120 °C for 12-18 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction mixture, dilute with water, and extract with ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield the corresponding cinnamic acid derivative.
Data Summary
| Derivative | Alkene | Catalyst | Ligand | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| (E)-3-(3-(4-carboxybutyl)phenyl)acrylic acid ethyl ester | Ethyl acrylate | Pd(OAc)2 | P(o-tol)3 | Et3N | 16 | 110 | 70 | |
| 5-(3-styrylphenyl)pentanoic acid | Styrene | Pd(OAc)2 | PPh3 | NaOAc | 18 | 120 | 65 |
Potential Signaling Pathways and Experimental Workflows
Derivatives of this compound may interact with various biological targets. For instance, as analogs of phenylalkanoic acids, they could potentially inhibit enzymes involved in inflammatory pathways.
Caption: Synthetic workflow for this compound and its derivatives.
Application Notes and Protocols for the Suzuki Coupling of 5-(3-bromophenyl)pentanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1] This powerful and versatile reaction is widely employed in the pharmaceutical industry and materials science for the construction of complex molecular architectures, particularly biaryl and substituted aromatic structures.[2][3][4] These motifs are prevalent in a vast array of biologically active compounds.
This document provides detailed application notes and a comprehensive experimental protocol for the Suzuki coupling of 5-(3-bromophenyl)pentanoic acid with a representative arylboronic acid. The presence of a carboxylic acid functionality in the substrate requires careful consideration of reaction conditions to ensure high yields and purity. The following sections outline the necessary reagents, equipment, and step-by-step procedures for performing this transformation, as well as methods for purification and characterization of the final product.
Physicochemical Properties of Key Reagents
A thorough understanding of the properties of the starting materials is crucial for successful reaction setup and execution.
| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Structure |
| This compound | This compound | C₁₁H₁₃BrO₂ | 257.12 | C1=CC(=CC(=C1)Br)CCCCC(=O)O[5] |
| Phenylboronic acid | Phenylboronic acid | C₆H₇BO₂ | 121.93 | c1ccc(cc1)B(O)O |
Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid
This protocol details a general procedure for the Suzuki coupling of this compound with phenylboronic acid. Optimization may be necessary for different boronic acids.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Reaction Scheme:
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Evacuate and backfill the flask with an inert atmosphere (nitrogen or argon) three times.
-
-
Solvent Addition and Reaction:
-
Under the inert atmosphere, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v) to the flask. The total solvent volume should be sufficient to dissolve the reactants (a concentration of ~0.1 M with respect to the aryl bromide is a good starting point).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the 1,4-dioxane using a rotary evaporator.
-
To the remaining aqueous residue, add water and wash with ethyl acetate to remove non-polar impurities. Discard the organic layer.
-
Acidify the aqueous layer to a pH of approximately 2 using 1 M HCl. A precipitate of the carboxylic acid product should form.
-
Extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Alternatively, recrystallization from an appropriate solvent system can be employed for further purification.
-
Data Presentation: Representative Reaction Parameters
The following table summarizes typical reaction parameters for the Suzuki coupling of aryl bromides. These can serve as a starting point for optimization.
| Parameter | Condition | Notes |
| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf) | Catalyst loading is typically 1-5 mol%. |
| Ligand | PPh₃, SPhos, XPhos | Ligand-to-metal ratio is often 2:1 or 4:1. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaHCO₃ | A stronger base may be required for less reactive substrates. |
| Solvent System | 1,4-Dioxane/Water, Toluene/Water, THF/Water | The addition of water is often crucial for the reaction. |
| Temperature | 60-110 °C | Higher temperatures may be needed for less reactive halides. |
| Reaction Time | 2-24 hours | Monitored by TLC or LC-MS. |
Experimental Workflow
The following diagram illustrates the key steps in the experimental procedure.
Caption: A flowchart of the Suzuki coupling experimental procedure.
Signaling Pathway of the Catalytic Cycle
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.
References
Application Notes and Protocols for the Utilization of 5-(3-bromophenyl)-Containing Scaffolds in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 5-(3-bromophenyl) Moiety in Anticancer Drug Design
The 5-(3-bromophenyl) structural motif is a valuable building block in medicinal chemistry, particularly in the design of novel anticancer agents. The bromine atom can act as a key interaction point within protein binding pockets, potentially forming halogen bonds, and its presence can influence the compound's pharmacokinetic properties. This document outlines the application of a 5-(3-bromophenyl) scaffold in the synthesis of 1,2,4-triazole-based compounds and details their evaluation as potential anticancer agents.
The presented data is derived from a study on a series of ten novel 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs (designated as 4a-j ). These compounds were synthesized and evaluated for their anticancer activity against a panel of 58 human cancer cell lines.[1][2][3]
Synthetic Application and Workflow
The 5-(3-bromophenyl) moiety can be readily incorporated into heterocyclic scaffolds. The following workflow illustrates the synthetic strategy for preparing 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs.
Caption: Synthetic scheme for 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs.
Experimental Protocols
General Synthesis of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs (4a-j)[1]
This protocol describes the final cyclization step to form the triazole ring.
Materials:
-
N-(substituted phenyl)hydrazine carboxamide (3a-j) (1 mmol)
-
3-bromobenzonitrile (1 mmol, 182 mg)
-
n-Butanol (10 mL)
-
Potassium carbonate (K₂CO₃) (1 g)
Procedure:
-
Dissolve equimolar amounts of the appropriate N-(substituted phenyl)hydrazine carboxamide (3a-j) and 3-bromobenzonitrile in n-butanol.
-
Add potassium carbonate to the mixture.
-
Heat the reaction mixture to 120 °C with continuous stirring for 8-10 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs.
Anticancer Activity Screening Protocol (NCI-60)[1]
The synthesized compounds were evaluated for their in vitro anticancer activity against the NCI-60 panel of 58 human cancer cell lines.
Procedure:
-
A single dose of each compound is added to the cell cultures at a concentration of 10⁻⁵ M.
-
The cells are incubated for a specified period.
-
The growth percent (GP) and percent growth inhibition (PGI) are calculated. PGI is determined as 100 - GP.
-
Data is collected for nine different cancer types: leukemia, non-small cell lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast.
Quantitative Data Summary
The anticancer activity of the synthesized 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs (4a-j) was evaluated. The following table summarizes the percent growth inhibition (PGI) for the most active compounds against the most sensitive cell lines at a 10⁻⁵ M concentration.[1][2][3]
| Compound | Substitution on N-aryl ring | Most Sensitive Cell Line | Cancer Type | Percent Growth Inhibition (PGI) |
| 4e | 2-chloro | SNB-75 | CNS Cancer | 41.25 |
| 4i | 2,6-dimethyl | SNB-75 | CNS Cancer | 38.94 |
| UO-31 | Renal Cancer | 30.14 | ||
| CCRF-CEM | Leukemia | 26.92 | ||
| EKVX | Non-Small Cell Lung Cancer | 26.61 | ||
| OVCAR-5 | Ovarian Cancer | 23.12 |
Structure-Activity Relationship (SAR) and Molecular Targeting
The study suggests that the nature and position of the substituent on the N-aryl ring significantly influence the anticancer activity.
Caption: Structure-Activity Relationship (SAR) and proposed mechanism of action.
Molecular docking studies suggest that these compounds may exert their anticancer effect by inhibiting tubulin polymerization.[3] The 5-(3-bromophenyl) group and the N-aryl substituent appear to play crucial roles in binding to the colchicine binding site of tubulin. Specifically, compound 4i , with a 2,6-dimethyl substitution, showed promising activity against several cell lines.[1][2]
Conclusion
The 5-(3-bromophenyl) moiety serves as an effective anchor for designing novel anticancer agents. The presented data on 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs demonstrates a successful application of this scaffold in medicinal chemistry. The detailed synthetic protocols and biological evaluation data provide a solid foundation for researchers to explore this chemical space further for the development of new therapeutic agents. Future work could involve the synthesis of analogs of 5-(3-bromophenyl)pentanoic acid itself to explore different linker strategies and their impact on anticancer activity.
References
Application Notes and Protocols for the Preparation of 5-(3-bromophenyl)pentanoic Acid Analogs for Anticancer Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and potential anticancer evaluation of 5-(3-bromophenyl)pentanoic acid and its analogs. This document outlines a detailed synthetic protocol, summarizes potential anticancer activities of structurally related compounds, and describes a plausible mechanism of action to guide further research.
Introduction
Aromatic carboxylic acids and their derivatives represent a class of compounds with significant potential in anticancer drug discovery. The presence of a lipophilic aryl group combined with a polar carboxylic acid moiety provides a scaffold that can be readily modified to optimize pharmacokinetic and pharmacodynamic properties. The bromo-substituent on the phenyl ring offers a site for further chemical modification and can also contribute to the compound's biological activity. This document details a feasible synthetic route for this compound, a representative analog, and provides context for its potential evaluation as an anticancer agent.
Data Presentation
| Compound/Analog Class | Cancer Cell Line(s) | Activity Metric | Reported Value(s) | Reference(s) |
| Phenolic Acids (General) | Various | - | Exhibit anticancer action by promoting apoptosis and targeting angiogenesis. | [1] |
| Benzene-Poly-Carboxylic Acid Complex (BP-C1) | MCF-7, T47D (Breast Cancer) | Apoptosis Induction | Induces apoptosis through activation of caspases and modulation of pro- and anti-apoptotic genes. | [2] |
| Vanillic Acid | Colorectal Cancer | HIF-1α Inhibition | Limits HIF-1α expression via mTOR and ERK pathways. | [3] |
| Caffeic Acid | H1299 (NSCLC) | Apoptosis Induction | Inhibits cell growth by inducing apoptosis. | [4] |
Experimental Protocols
This section provides a detailed, three-step protocol for the laboratory-scale synthesis of this compound. The synthesis involves a Wittig reaction to form an unsaturated ester, followed by catalytic hydrogenation and subsequent hydrolysis to yield the final product.
Part 1: Synthesis of Ethyl 5-(3-bromophenyl)pent-4-enoate (Wittig Reaction)
This procedure is based on the principles of the Wittig olefination.[5][6]
Materials:
-
3-Bromobenzaldehyde
-
(4-Ethoxycarbonylbutyl)triphenylphosphonium bromide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 equivalents) in anhydrous DMF.
-
To the stirred suspension, add (4-ethoxycarbonylbutyl)triphenylphosphonium bromide (1.0 equivalent) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases, indicating the formation of the ylide.
-
Cool the resulting orange-red solution back to 0 °C and add a solution of 3-bromobenzaldehyde (1.0 equivalent) in anhydrous DMF dropwise.
-
After the addition is complete, allow the reaction mixture to stir at room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl 5-(3-bromophenyl)pent-4-enoate.
Part 2: Synthesis of Ethyl 5-(3-bromophenyl)pentanoate (Catalytic Hydrogenation)
This procedure describes the reduction of the carbon-carbon double bond.
Materials:
-
Ethyl 5-(3-bromophenyl)pent-4-enoate
-
10% Palladium on carbon (Pd/C)
-
Ethanol
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Dissolve ethyl 5-(3-bromophenyl)pent-4-enoate (1.0 equivalent) in ethanol in a round-bottom flask.
-
Carefully add 10% Pd/C (5-10 mol%).
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is typically sufficient) at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to yield ethyl 5-(3-bromophenyl)pentanoate.
Part 3: Synthesis of this compound (Hydrolysis)
This final step involves the hydrolysis of the ester to the carboxylic acid.
Materials:
-
Ethyl 5-(3-bromophenyl)pentanoate
-
Lithium hydroxide (or sodium hydroxide)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve ethyl 5-(3-bromophenyl)pentanoate (1.0 equivalent) in a mixture of THF and water.
-
Add lithium hydroxide (2-3 equivalents) to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be further purified by recrystallization if necessary.
Mandatory Visualizations
Diagram 1: Proposed Synthetic Workflow
Caption: Synthetic workflow for this compound.
Diagram 2: Plausible Anticancer Signaling Pathway
Based on the known mechanisms of other phenolic and aromatic acids, a plausible mechanism of action for this compound analogs involves the induction of apoptosis through modulation of key signaling pathways.[1][3][4]
Caption: Plausible signaling pathway for anticancer activity.
References
- 1. Anticancer, Cardio-Protective and Anti-Inflammatory Potential of Natural-Sources-Derived Phenolic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzene-Poly-Carboxylic Acid Complex, a Novel Anti-Cancer Agent Induces Apoptosis in Human Breast Cancer Cells | PLOS One [journals.plos.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Wittig Reaction [organic-chemistry.org]
Application Notes and Protocols for the Functionalization of 5-(3-bromophenyl)pentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical modification of the carboxylic acid group of 5-(3-bromophenyl)pentanoic acid. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to the presence of the reactive carboxylic acid and the synthetically useful bromophenyl moiety. The functionalization of the carboxylic acid allows for the generation of diverse derivatives, such as esters, amides, and alcohols, which can be used to probe structure-activity relationships (SAR) and develop novel therapeutic agents.
Introduction
This compound is a valuable starting material for the synthesis of a variety of biologically active molecules. The carboxylic acid group can be transformed into several other functional groups, providing access to a wide range of chemical space. This document outlines four key functionalization strategies:
-
Esterification: Conversion to esters can modulate lipophilicity and pharmacokinetic properties.
-
Amide Coupling: Formation of amides introduces a key pharmacophore present in many drugs and allows for the introduction of diverse substituents.
-
Reduction to Alcohol: Reduction of the carboxylic acid to a primary alcohol provides a different set of opportunities for further chemical modification.
-
Conversion to Acyl Chloride: Activation of the carboxylic acid to the more reactive acyl chloride facilitates subsequent nucleophilic acyl substitution reactions.
Applications in Drug Discovery
Derivatives of this compound have shown potential in various therapeutic areas. The bromophenyl group can serve as a handle for cross-coupling reactions to introduce further complexity. Amide derivatives of similar aromatic carboxylic acids have been investigated as inhibitors of various enzymes and as modulators of G-protein coupled receptors (GPCRs). For instance, compounds bearing a bromophenyl moiety have been explored as anticancer agents that interfere with microtubule dynamics.
Key Functionalization Reactions
The following sections provide detailed protocols for the functionalization of this compound. The quantitative data for these reactions are summarized in the tables below for easy comparison.
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for Esterification
| Esterification Method | Alcohol | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Fischer Esterification | Methanol | H₂SO₄ (catalytic) | Methanol | Reflux | 4 | ~90 |
| Fischer Esterification | Ethanol | H₂SO₄ (catalytic) | Ethanol | Reflux | 4 | ~95 |
| Coupling Reagent | Benzyl Alcohol | NDTP, DABCO | Acetonitrile | Room Temp | < 5 min | High |
Table 2: Summary of Reaction Conditions and Yields for Amide Coupling
| Amine | Coupling Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzylamine | HATU | DIPEA | DMF | Room Temp | 2 | High |
| Aniline | HATU | DIPEA | DMF | Room Temp | 2 | High |
| Morpholine | HATU | DIPEA | DMF | Room Temp | 2 | High |
Table 3: Summary of Reaction Conditions and Yields for Reduction to Alcohol
| Reducing Agent | Solvent | Temperature (°C) | Time (h) | Work-up | Yield (%) |
| LiAlH₄ | Anhydrous THF | 0 to Room Temp | 4 | Acidic | High |
Table 4: Summary of Reaction Conditions and Yields for Acyl Chloride Formation
| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thionyl Chloride (SOCl₂) | Dichloromethane | Reflux | 3 | Quantitative |
Experimental Protocols
Esterification of this compound
Esters are commonly synthesized from carboxylic acids via Fischer esterification or by using coupling reagents.
This protocol describes the synthesis of methyl 5-(3-bromophenyl)pentanoate.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Organic solvents for extraction (e.g., ethyl acetate)
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Dissolve this compound (1.0 eq) in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate, followed by brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl ester.
-
Purify the product by flash column chromatography if necessary.
Amide Coupling of this compound
Amide bonds can be efficiently formed using peptide coupling reagents such as HATU.[3][4]
This protocol describes the synthesis of N-benzyl-5-(3-bromophenyl)pentanamide.
Materials:
-
This compound
-
Benzylamine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).[5]
-
Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Add benzylamine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 2 hours or until the reaction is complete as monitored by TLC.
-
Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Reduction of this compound to Alcohol
The carboxylic acid can be reduced to the corresponding primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[6][7]
This protocol describes the synthesis of 5-(3-bromophenyl)pentan-1-ol.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (e.g., 1 M HCl)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (2.0-3.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.[8]
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow, sequential addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting precipitate and wash it thoroughly with THF or ethyl acetate.
-
Combine the filtrate and washes, and concentrate under reduced pressure.
-
Purify the crude alcohol by flash column chromatography.
Conversion of this compound to Acyl Chloride
The carboxylic acid can be activated by converting it to the more reactive acyl chloride.
This protocol is adapted from the synthesis of 5-bromovaleryl chloride.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add thionyl chloride (1.5 eq).
-
Heat the mixture to reflux for 3 hours.
-
Monitor the reaction by observing the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 5-(3-bromophenyl)pentanoyl chloride, which can often be used in the next step without further purification.
Visualizations
Caption: Workflow for the functionalization of this compound.
Caption: Proposed mechanism of action for anticancer bromophenyl-containing amides.
References
- 1. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 3. benchchem.com [benchchem.com]
- 4. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 5. growingscience.com [growingscience.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: 5-(3-bromophenyl)pentanoic Acid in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(3-bromophenyl)pentanoic acid is a substituted aromatic carboxylic acid. While its primary documented applications lie within the realm of medicinal chemistry as a synthetic intermediate, its chemical structure suggests potential utility in materials science. The presence of a reactive bromine atom on the phenyl ring and a terminal carboxylic acid group offers dual functionality for polymerization, surface modification, and the synthesis of novel functional materials. This document explores the hypothetical applications of this compound in materials science, providing theoretical frameworks and generalized experimental protocols that could be adapted for this molecule.
1. Potential Applications in Materials Science
Based on its chemical structure, this compound could be a valuable building block in several areas of materials science:
-
Polymer Synthesis: The carboxylic acid moiety can be used in condensation polymerizations to form polyesters and polyamides. The bromine atom can serve as a site for post-polymerization modification or as a reactive handle for cross-linking and grafting. It could also be a monomer in transition metal-catalyzed polymerizations like Suzuki or Heck coupling, leading to the formation of conjugated polymers with interesting optoelectronic properties.
-
Liquid Crystals: Molecules with rigid aromatic cores and flexible aliphatic chains are known to exhibit liquid crystalline properties. The 3-bromophenyl group provides rigidity, while the pentanoic acid chain offers flexibility. Esterification of the carboxylic acid with various alcohols could lead to a family of compounds with potential mesogenic behavior.
-
Surface Functionalization: The carboxylic acid group can be used to anchor the molecule onto various substrates, such as metal oxides or nanoparticles, creating a functionalized surface. The exposed bromophenyl group can then be used for further chemical transformations, allowing for the tailored design of surface properties.
-
Organic Electronics: The bromophenyl group can be a key component in the synthesis of organic semiconductors. The bromine atom can be readily converted to other functional groups or used in cross-coupling reactions to build larger conjugated systems for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
2. Quantitative Data
As of the latest literature survey, no specific quantitative data for the application of this compound in materials science has been published. The following table summarizes its fundamental physicochemical properties.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₃BrO₂ | [1] |
| Molecular Weight | 257.12 g/mol | [1] |
| CAS Number | 857480-35-4 | [1] |
3. Hypothetical Experimental Protocols
The following protocols are generalized procedures that could serve as a starting point for exploring the use of this compound in materials science. Note: These are not established protocols for this specific molecule and would require optimization.
Protocol 1: Synthesis of a Polyester via Condensation Polymerization
This protocol describes a hypothetical synthesis of a polyester using this compound and a diol.
Materials:
-
This compound
-
1,4-Butanediol
-
p-Toluenesulfonic acid (catalyst)
-
Toluene
-
Methanol
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add equimolar amounts of this compound and 1,4-butanediol.
-
Add toluene to the flask to facilitate the removal of water.
-
Add a catalytic amount of p-toluenesulfonic acid (approx. 0.5 mol%).
-
Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap.
-
Monitor the progress of the reaction by measuring the amount of water collected. The reaction is complete when no more water is evolved.
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the toluene solution into a large volume of cold methanol with vigorous stirring.
-
Collect the polymer by filtration and wash it with fresh methanol.
-
Dry the polymer under vacuum.
-
Characterize the polymer using techniques such as ¹H NMR, FT-IR, and Gel Permeation Chromatography (GPC) to determine the structure, purity, and molecular weight.
Protocol 2: Surface Modification of a Silica Substrate
This protocol outlines a hypothetical procedure for grafting this compound onto a silica surface.
Materials:
-
Silicon wafer or silica nanoparticles
-
Piranha solution (H₂SO₄/H₂O₂ mixture - EXTREME CAUTION )
-
Anhydrous toluene
-
This compound
-
Dicyclohexylcarbodiimide (DCC) or other coupling agent
Procedure:
-
Clean the silica substrate by immersing it in piranha solution for 30 minutes to generate surface hydroxyl groups. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the substrate thoroughly with deionized water and dry it under a stream of nitrogen.
-
In a separate flask, dissolve this compound in anhydrous toluene.
-
Add a coupling agent like DCC to activate the carboxylic acid group.
-
Immerse the cleaned and dried silica substrate in the activated acid solution.
-
Allow the reaction to proceed at room temperature for several hours or overnight under an inert atmosphere.
-
Remove the substrate and sonicate it in fresh toluene to remove any physisorbed molecules.
-
Rinse the substrate with toluene and then with ethanol.
-
Dry the functionalized substrate under vacuum.
-
Characterize the modified surface using techniques like X-ray Photoelectron Spectroscopy (XPS) and contact angle measurements to confirm the presence of the organic layer.
4. Visualizations
Diagram 1: Hypothetical Polymerization Workflow
Caption: Workflow for polyester synthesis.
Diagram 2: Logical Relationships in Surface Functionalization
Caption: Surface functionalization logic.
While direct applications of this compound in materials science are not yet established in the scientific literature, its bifunctional nature makes it a promising candidate for further research. The provided hypothetical protocols and diagrams offer a conceptual framework for scientists and researchers to explore its potential in creating novel polymers, liquid crystals, and functional surfaces. Further experimental investigation is necessary to validate these potential applications and to characterize the properties of the resulting materials.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 5-(3-bromophenyl)pentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for various palladium-catalyzed cross-coupling reactions of 5-(3-bromophenyl)pentanoic acid. This versatile building block can be functionalized through several common cross-coupling strategies, including Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Negishi reactions. The following protocols are based on established methods for structurally similar aryl bromides and are intended to serve as a starting point for reaction optimization. For many of these reactions, it is advisable to first protect the carboxylic acid moiety as a methyl or ethyl ester to prevent potential side reactions and improve solubility.
General Considerations
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The success of these reactions is highly dependent on the choice of catalyst, ligand, base, solvent, and temperature. The protocols provided below offer representative conditions that have been shown to be effective for similar substrates. Optimization of these parameters may be necessary to achieve the desired outcome for specific coupling partners.
Data Presentation: Representative Reaction Conditions
The following tables summarize typical reaction conditions for the palladium-catalyzed cross-coupling of aryl bromides, which can be adapted for this compound or its ester derivatives.
Table 1: Suzuki-Miyaura Coupling Conditions
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3-5) | - | K₂CO₃ (3.0) | Toluene/Ethanol/H₂O | 80-100 | 12-24 | 85-95 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Dioxane/H₂O | 100 | 8-16 | 90-98 |
| 3 | PdCl₂(dppf) (3) | - | Na₂CO₃ (2.0) | DMF/H₂O | 90 | 12 | 88-96 |
Table 2: Heck Coupling Conditions
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N (2.0) | DMF | 100 | 16-24 | 75-90 |
| 2 | Pd/C (5) | - | NaOAc (2.0) | NMP | 120 | 12 | 70-85 |
| 3 | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ (2.0) | Acetonitrile | 80 | 24 | 80-92 |
Table 3: Sonogashira Coupling Conditions
| Entry | Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | 60 | 6-12 | 80-95 |
| 2 | PdCl₂(PPh₃)₂ (3) | CuI (5) | Diisopropylamine | Toluene | 80 | 8-16 | 85-97 |
| 3 | Pd(OAc)₂ (1) | - (Copper-free) | Cs₂CO₃ | Dioxane | 100 | 12-24 | 70-90 |
Table 4: Buchwald-Hartwig Amination Conditions
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | BINAP (3) | NaOt-Bu (1.4) | Toluene | 100 | 12-24 | 85-98 |
| 2 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 16-24 | 90-99 |
| 3 | Pd(OAc)₂ (1) | RuPhos (2) | Cs₂CO₃ (1.5) | t-BuOH | 100 | 12 | 88-96 |
Table 5: Negishi Coupling Conditions
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Organozinc Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | R-ZnCl | THF | 65 | 4-12 | 70-90 |
| 2 | PdCl₂(dppf) (3) | - | R-ZnBr | DMF | 80 | 6-16 | 75-95 |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | R-ZnI | Dioxane | 100 | 12-24 | 80-96 |
Experimental Protocols
Note on the Starting Material: The following protocols assume the use of methyl 5-(3-bromophenyl)pentanoate as the starting material. This can be prepared from this compound by standard esterification procedures (e.g., reaction with methanol in the presence of a catalytic amount of sulfuric acid).
Suzuki-Miyaura Coupling: Synthesis of Methyl 5-(3-(4-methoxyphenyl)phenyl)pentanoate
This protocol describes the coupling of methyl 5-(3-bromophenyl)pentanoate with 4-methoxyphenylboronic acid.
Materials:
-
Methyl 5-(3-bromophenyl)pentanoate
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K₃PO₄), anhydrous
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
To a flame-dried Schlenk flask, add methyl 5-(3-bromophenyl)pentanoate (1.0 equiv.), 4-methoxyphenylboronic acid (1.5 equiv.), and potassium phosphate (2.0 equiv.).
-
In a separate vial, prepare the catalyst pre-mixture by dissolving palladium(II) acetate (0.02 equiv.) and SPhos (0.04 equiv.) in anhydrous 1,4-dioxane.
-
Evacuate and backfill the Schlenk flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the catalyst pre-mixture to the Schlenk flask, followed by additional anhydrous 1,4-dioxane and degassed water to achieve a 4:1 dioxane/water solvent system.
-
Heat the reaction mixture to 100 °C and stir vigorously for 8-16 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired product.
Heck Coupling: Synthesis of Methyl 5-(3-(3-oxobutyl)phenyl)pentanoate
This protocol describes the coupling of methyl 5-(3-bromophenyl)pentanoate with methyl vinyl ketone.
Materials:
-
Methyl 5-(3-bromophenyl)pentanoate
-
Methyl vinyl ketone
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a flame-dried Schlenk flask, add palladium(II) acetate (0.02 equiv.) and tri(o-tolyl)phosphine (0.04 equiv.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous DMF, followed by methyl 5-(3-bromophenyl)pentanoate (1.0 equiv.), methyl vinyl ketone (1.5 equiv.), and triethylamine (2.0 equiv.).
-
Heat the reaction mixture to 100 °C and stir for 16-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired product.
Sonogashira Coupling: Synthesis of Methyl 5-(3-(phenylethynyl)phenyl)pentanoate
This protocol describes the coupling of methyl 5-(3-bromophenyl)pentanoate with phenylacetylene.
Materials:
-
Methyl 5-(3-bromophenyl)pentanoate
-
Phenylacetylene
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous and degassed
Procedure:
-
To a flame-dried Schlenk flask, add tetrakis(triphenylphosphine)palladium(0) (0.02 equiv.) and copper(I) iodide (0.04 equiv.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed THF, followed by methyl 5-(3-bromophenyl)pentanoate (1.0 equiv.), phenylacetylene (1.2 equiv.), and triethylamine.
-
Stir the reaction mixture at 60 °C for 6-12 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with THF.
-
Concentrate the filtrate and dissolve the residue in ethyl acetate.
-
Wash the organic solution with saturated aqueous ammonium chloride, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired product.
Buchwald-Hartwig Amination: Synthesis of Methyl 5-(3-morpholinophenyl)pentanoate
This protocol describes the coupling of methyl 5-(3-bromophenyl)pentanoate with morpholine.
Materials:
-
Methyl 5-(3-bromophenyl)pentanoate
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene, anhydrous
Procedure:
-
To a flame-dried Schlenk flask, add tris(dibenzylideneacetone)dipalladium(0) (0.02 equiv.), BINAP (0.03 equiv.), and sodium tert-butoxide (1.4 equiv.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous toluene, followed by methyl 5-(3-bromophenyl)pentanoate (1.0 equiv.) and morpholine (1.2 equiv.).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to give the desired product.
Negishi Coupling: Synthesis of Methyl 5-(3-butylphenyl)pentanoate
This protocol describes the coupling of methyl 5-(3-bromophenyl)pentanoate with an organozinc reagent prepared from 1-bromobutane.
Materials:
-
Methyl 5-(3-bromophenyl)pentanoate
-
1-Bromobutane
-
Zinc dust
-
1,2-Dibromoethane
-
Chlorotrimethylsilane
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
Part A: Preparation of the Organozinc Reagent (Butylzinc Bromide)
-
Activate zinc dust by stirring with 1,2-dibromoethane in THF, followed by the addition of chlorotrimethylsilane.
-
To the activated zinc, add a solution of 1-bromobutane (1.2 equiv.) in anhydrous THF dropwise.
-
Stir the mixture at room temperature until the zinc is consumed. The resulting solution of butylzinc bromide is used directly in the next step.
Part B: Negishi Coupling
-
To a separate flame-dried Schlenk flask, add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add a solution of methyl 5-(3-bromophenyl)pentanoate (1.0 equiv.) in anhydrous THF.
-
To this mixture, add the freshly prepared solution of butylzinc bromide from Part A via cannula.
-
Heat the reaction mixture to reflux (approx. 65 °C) and stir for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution, and purify the crude product by column chromatography on silica gel to afford the desired product.
Visualizations
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.
Application Note: Derivatization of 5-(3-bromophenyl)pentanoic Acid for Biological Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction In drug discovery, the generation of diverse chemical libraries from a common scaffold is a fundamental strategy for exploring structure-activity relationships (SAR) and identifying novel therapeutic agents. 5-(3-bromophenyl)pentanoic acid is an attractive starting scaffold due to its two distinct, synthetically tractable functional groups: a carboxylic acid and an aryl bromide. Modification of the terminal carboxylic acid allows for the exploration of interactions typically mediated by hydrogen bonding or salt bridges, while the aryl bromide serves as a handle for introducing a wide array of substituents via cross-coupling reactions, enabling the modulation of properties like hydrophobicity, aromatic interactions, and vectoral orientation. This application note provides detailed protocols for the derivatization of this scaffold and outlines a workflow for subsequent biological screening.
Derivatization Strategies
The chemical structure of this compound offers two primary points for diversification to generate a compound library. These strategies can be pursued independently or sequentially to create a wide range of analogs for biological evaluation.
-
Carboxylic Acid Modification : The carboxylic acid moiety can be readily converted into a variety of functional groups, most commonly esters and amides. This allows for probing interactions within a biological target's binding pocket and can significantly alter the compound's physicochemical properties, such as solubility and cell permeability.
-
Aryl Bromide Modification : The bromo-substituent on the phenyl ring is an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1][2][3] This reaction enables the formation of a new carbon-carbon bond, attaching various aryl, heteroaryl, or vinyl groups to the core scaffold, thus exploring a vast chemical space.[4][5]
Caption: Diversification points on the this compound scaffold.
Experimental Protocols
The following protocols provide detailed methodologies for creating ester, amide, and bi-aryl derivatives.
Protocol 2.1: Synthesis of Ester Derivatives via Fischer Esterification
This protocol describes the acid-catalyzed esterification of the carboxylic acid with an alcohol.[6]
Materials and Reagents:
-
This compound
-
Alcohol (e.g., methanol, ethanol, isopropanol) - used in excess as solvent
-
Concentrated Sulfuric Acid (H₂SO₄) - catalyst
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add the desired alcohol, which will also serve as the solvent (approx. 10-20 mL per gram of carboxylic acid).
-
Stir the mixture until the acid is fully dissolved.
-
Carefully add a catalytic amount of concentrated sulfuric acid (approx. 2-3 drops) to the solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess alcohol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (30 mL).
-
Transfer the solution to a separatory funnel and wash sequentially with water (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL) to neutralize the acid catalyst, and finally with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude ester.
-
Purify the product by flash column chromatography on silica gel if necessary.
Protocol 2.2: Synthesis of Amide Derivatives via EDC Coupling
This protocol uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent to form an amide bond with a primary or secondary amine.[7]
Materials and Reagents:
-
This compound
-
Primary or secondary amine (1.1 eq)
-
EDC (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq) - optional, but recommended to suppress racemization and improve efficiency.
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 eq)
-
Dichloromethane (DCM) or Dimethylformamide (DMF) - anhydrous
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution and stir at room temperature for 15-20 minutes.
-
In a separate flask, dissolve the desired amine (1.1 eq) in the same solvent and add the base (DIPEA or TEA, 2.0 eq).
-
Add the amine solution dropwise to the activated carboxylic acid solution.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic phase sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting amide by flash column chromatography or recrystallization.
Protocol 2.3: Synthesis of Bi-aryl Derivatives via Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed cross-coupling of the aryl bromide with a boronic acid or boronic ester.[1][3]
Materials and Reagents:
-
This compound derivative (ester or amide from previous steps) (1.0 eq)
-
Aryl or vinyl boronic acid/ester (1.2-1.5 eq)
-
Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 eq)
-
Base, e.g., Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 eq)
-
Solvent mixture, e.g., 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water
-
Round-bottom flask, reflux condenser, inert atmosphere setup
Procedure:
-
To a flame-dried round-bottom flask, add the this compound derivative (1.0 eq), the boronic acid/ester (1.2 eq), and the base (K₂CO₃, 2.0 eq).
-
Add the palladium catalyst [Pd(PPh₃)₄] (0.05 eq).
-
Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 6-24 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired bi-aryl compound.
Biological Screening Workflow
Once a library of derivatives has been synthesized, purified, and characterized, the compounds are ready for biological evaluation. High-Throughput Screening (HTS) is a standard method for rapidly assessing the activity of large numbers of compounds against a specific biological target.[8][9]
Caption: A typical workflow for a high-throughput screening (HTS) campaign.
The process generally involves:
-
Preparation of Assay Plates : The synthesized compounds are dissolved in DMSO to create stock solutions, which are then dispensed into microplates (e.g., 384- or 1536-well formats).[8]
-
Primary Screening : The entire compound library is tested at a single, fixed concentration against the biological target. The goal is to quickly identify "hits"—compounds that show a significant level of activity.[9]
-
Hit Confirmation : Hits from the primary screen are re-tested under the same conditions to eliminate false positives. Often, a freshly prepared sample of the compound is used.
-
Dose-Response Analysis : Confirmed hits are tested across a range of concentrations to determine their potency (e.g., IC₅₀ or EC₅₀) and efficacy.
-
SAR Analysis : Data from the dose-response assays are used to build structure-activity relationships, guiding the design of the next generation of compounds.
Data Presentation and Analysis
Clear and structured presentation of screening data is critical for interpretation and decision-making.[10] Quantitative data should be summarized in tables to allow for easy comparison across the derivative library.
Table 1: Hypothetical Primary Screening Results (Enzyme Inhibition Assay)
This table shows results from a primary screen where compounds were tested at a single concentration (10 µM).
| Compound ID | Derivatization Type | R¹ Group (Amine/Alcohol) | R² Group (Boronic Acid) | % Inhibition at 10 µM | Hit? ( >50%) |
| Scaffold | - | - | - | 2.5 | No |
| LIB-A01 | Amide | Cyclopropylamine | - (Br) | 45.8 | No |
| LIB-A02 | Amide | Morpholine | - (Br) | 62.3 | Yes |
| LIB-E01 | Ester | Ethanol | - (Br) | 15.1 | No |
| LIB-S01 | Amide + Suzuki | Morpholine | Phenyl | 75.4 | Yes |
| LIB-S02 | Amide + Suzuki | Morpholine | 4-fluorophenyl | 88.9 | Yes |
| LIB-S03 | Amide + Suzuki | Morpholine | 2-thienyl | 51.2 | Yes |
Table 2: Dose-Response Data for Confirmed Hits
This table summarizes the potency (IC₅₀) for compounds identified as hits in the primary screen. The IC₅₀ value represents the concentration of an inhibitor required to reduce the activity of a biological target by 50%.
| Compound ID | Description | IC₅₀ (µM) | Hill Slope | R² |
| LIB-A02 | Morpholine amide derivative | 8.7 | 1.1 | 0.991 |
| LIB-S01 | Morpholine amide + Phenyl derivative | 2.1 | 0.9 | 0.995 |
| LIB-S02 | Morpholine amide + 4-fluorophenyl derivative | 0.45 | 1.0 | 0.998 |
| LIB-S03 | Morpholine amide + 2-thienyl derivative | 11.2 | 1.3 | 0.987 |
Analysis of Hypothetical Data: From these tables, an initial SAR can be deduced. The conversion of the carboxylic acid to a morpholine amide (LIB-A02) confers activity. Further modification of the aryl bromide via Suzuki coupling significantly enhances potency, with the 4-fluorophenyl derivative (LIB-S02) being the most potent compound in this series. This suggests that both modifications are crucial for high-affinity binding and provides a clear direction for further optimization.
References
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. ocf.berkeley.edu [ocf.berkeley.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. rose-hulman.edu [rose-hulman.edu]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. bmglabtech.com [bmglabtech.com]
- 9. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
common side reactions in the synthesis of 5-(3-bromophenyl)pentanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 5-(3-bromophenyl)pentanoic acid. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The two most prevalent laboratory methods for the synthesis of this compound are the Malonic Ester Synthesis and a Grignard Reagent-based approach. The Malonic Ester Synthesis involves the alkylation of diethyl malonate with a 3-bromobenzyl halide followed by hydrolysis and decarboxylation. The Grignard route typically utilizes the reaction of a 3-bromophenylmagnesium halide with a suitable five-carbon electrophile.
Q2: What is the primary side reaction of concern in the Malonic Ester Synthesis of this compound?
A2: The major drawback and most common side reaction in the malonic ester synthesis is dialkylation.[1][2] This occurs when the initially formed mono-alkylated malonic ester is deprotonated again and reacts with a second molecule of the alkyl halide.[1][2]
Q3: What is the main byproduct in the Grignard synthesis of this compound?
A3: In a Grignard-based synthesis starting from 3-bromobenzene or a derivative, the formation of a biphenyl byproduct through a Wurtz-type coupling reaction is a significant side reaction.[3][4] This occurs when the formed Grignard reagent reacts with the starting aryl halide.[3][4]
Troubleshooting Guides
Malonic Ester Synthesis Route
Issue 1: Low yield of the desired mono-alkylated product and a significant amount of a higher molecular weight byproduct.
-
Possible Cause: Dialkylation of the malonic ester. This is favored when a high concentration of the alkylating agent is present or if the reaction is run for an extended period after the initial alkylation.
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess of the diethyl malonate relative to the 3-bromobenzyl halide to minimize the chance of the mono-alkylated product reacting further.
-
Slow Addition: Add the 3-bromobenzyl halide slowly to the reaction mixture containing the deprotonated diethyl malonate. This maintains a low concentration of the alkylating agent.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and the formation of the product. Stop the reaction once the starting halide is consumed to prevent further reaction.
-
Issue 2: The reaction fails to initiate, or the yield is very low.
-
Possible Cause 1: Incomplete deprotonation of the diethyl malonate.
-
Troubleshooting: Ensure the base used (e.g., sodium ethoxide) is fresh and anhydrous. The pKa of the alpha-protons of diethyl malonate is around 13, so a sufficiently strong base is required for complete deprotonation.
-
-
Possible Cause 2: The alkylating agent (3-bromobenzyl halide) is not reactive enough or has decomposed.
-
Troubleshooting: Check the purity of the 3-bromobenzyl halide. If it is old or has been improperly stored, it may have decomposed. Consider using the corresponding iodide for increased reactivity.
-
Grignard Synthesis Route
Issue 3: A significant amount of 3,3'-dibromobiphenyl is isolated as a byproduct.
-
Possible Cause: Wurtz-type coupling of the Grignard reagent with the starting 3-bromophenyl halide. This is often promoted by higher temperatures and high local concentrations of the aryl halide.[3][4]
-
Troubleshooting Steps:
-
Slow Addition: Add the 3-bromophenyl halide dropwise to the magnesium turnings to maintain a low concentration of the halide in the presence of the newly formed Grignard reagent.[3]
-
Temperature Control: The formation of the Grignard reagent is exothermic. Maintain a gentle reflux and avoid excessive heating to minimize the rate of the coupling reaction.[3]
-
Magnesium Activation: Ensure the magnesium turnings are activated (e.g., with a crystal of iodine or by crushing) to facilitate a smooth and rapid initiation of the Grignard formation, thereby reducing the time the aryl halide is in solution before reacting with the magnesium.
-
Issue 4: The Grignard reaction does not start, or the yield is significantly lower than expected.
-
Possible Cause 1: Presence of moisture in the glassware or solvent. Grignard reagents are extremely sensitive to protic sources like water and will be quenched.
-
Troubleshooting: All glassware must be rigorously dried, for instance, by oven-drying overnight. Use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Possible Cause 2: The surface of the magnesium metal is oxidized, preventing the reaction from initiating.
-
Troubleshooting: Activate the magnesium turnings by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the turnings under an inert atmosphere to expose a fresh surface.
-
Experimental Protocols
Protocol 1: Malonic Ester Synthesis (Hypothetical)
Step 1: Alkylation of Diethyl Malonate
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by dissolving sodium metal in anhydrous ethanol under an inert atmosphere.
-
To this solution, add diethyl malonate dropwise at room temperature.
-
Slowly add 3-bromobenzyl bromide (or chloride) from the dropping funnel.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After completion, cool the mixture and neutralize it with a dilute acid.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure.
Step 2: Hydrolysis and Decarboxylation
-
Reflux the crude diethyl (3-bromobenzyl)malonate with a strong base (e.g., aqueous sodium hydroxide) to hydrolyze the esters.
-
After the hydrolysis is complete (monitored by TLC), cool the reaction mixture and acidify it with a strong acid (e.g., hydrochloric acid).
-
Gently heat the acidic solution to effect decarboxylation, which is often evidenced by the evolution of carbon dioxide.
-
After decarboxylation is complete, cool the mixture, and extract the this compound with an organic solvent.
-
Purify the final product by recrystallization or column chromatography.
Protocol 2: Grignard Reagent Synthesis (Hypothetical)
Step 1: Formation of 3-bromophenylmagnesium bromide
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Prepare a solution of 3-bromoanisole (as a precursor to the Grignard reagent) in anhydrous diethyl ether or THF.
-
Add a small portion of the 3-bromoanisole solution to the magnesium. The reaction should initiate, indicated by bubbling and a cloudy appearance.
-
Once initiated, add the remaining 3-bromoanisole solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes.
Step 2: Reaction with an Electrophile and Work-up
-
Cool the Grignard reagent solution in an ice bath.
-
Slowly add a solution of a suitable five-carbon electrophile (e.g., γ-valerolactone or a protected 5-halopentanoic acid derivative) in anhydrous ether.
-
After the addition, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by slowly adding it to a cold, saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.
-
Extract the aqueous layer with an organic solvent.
-
If a protecting group was used, a deprotection step will be necessary.
-
Purify the crude this compound by extraction into a basic aqueous solution, followed by acidification and re-extraction, and finally recrystallization or column chromatography.
Quantitative Data Summary
The following table summarizes hypothetical data for the common side reactions discussed. Actual yields and byproduct percentages will vary depending on the specific reaction conditions and optimization.
| Synthetic Route | Desired Product | Common Side Product | Typical Yield of Desired Product (%) (Hypothetical) | Typical Yield of Side Product (%) (Hypothetical) |
| Malonic Ester Synthesis | This compound | Diethyl bis(3-bromobenzyl)malonate | 60-75 | 5-15 |
| Grignard Synthesis | This compound | 3,3'-Dibromobiphenyl | 50-70 | 10-20 |
Visualizations
Malonic Ester Synthesis Workflow
Caption: Workflow for the Malonic Ester Synthesis of this compound.
Grignard Synthesis Troubleshooting Logic
Caption: Troubleshooting logic for the Grignard synthesis of this compound.
References
Technical Support Center: Purification of Crude 5-(3-bromophenyl)pentanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 5-(3-bromophenyl)pentanoic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low yield after purification.
| Possible Cause | Recommendation |
| Product Loss During Aqueous Washes | While this compound is not highly water-soluble, some losses can occur during extractions. Minimize the volume and number of aqueous washes. Ensure the aqueous layer is thoroughly back-extracted with an organic solvent. |
| Incomplete Crystallization | If using recrystallization, the product may not have fully precipitated. Ensure the solution is sufficiently cooled, and consider adding a seed crystal to induce crystallization.[1] |
| Adsorption on Silica Gel | During column chromatography, the carboxylic acid functional group can strongly interact with the acidic silica gel, leading to incomplete elution. To mitigate this, a small amount of a polar, acidic solvent like acetic acid or formic acid can be added to the eluent.[2] |
| Co-elution with Impurities | The chosen solvent system for column chromatography may not be optimal, leading to the product co-eluting with impurities and subsequent loss during fraction combination. Optimize the solvent system using Thin Layer Chromatography (TLC).[3] |
Issue 2: Presence of impurities in the final product.
| Possible Cause | Recommendation |
| Ineffective Removal of Starting Materials | Unreacted starting materials from the synthesis may be carried through the work-up. Optimize the purification method, particularly the solvent gradient in column chromatography, to ensure separation. |
| Formation of Side Products | The synthesis of this compound may result in the formation of isomers or over-brominated products.[3] Column chromatography is the most effective method for separating these closely related impurities. |
| Oxidation of Intermediates | If the synthesis involves an aldehyde intermediate, it may have been partially oxidized to the carboxylic acid, which would be difficult to separate from the final product. An initial basic wash (e.g., with sodium bicarbonate solution) can help remove any acidic impurities before final purification.[4] |
| Residual Solvent | Solvents used in the purification process may be retained in the final product. Ensure the purified compound is thoroughly dried under vacuum. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities will depend on the synthetic route used. However, they are likely to include unreacted starting materials, isomers (e.g., 2- or 4-bromophenyl derivatives), and potentially dibrominated species.[3]
Q2: How can I monitor the progress of the purification?
A2: Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the purification process.[3] By spotting the crude mixture, the collected fractions, and a reference standard (if available) on a TLC plate, you can visualize the separation of the desired product from impurities.
Q3: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid. This can happen if the solution is cooled too quickly or if the melting point of the compound is lower than the boiling point of the solvent.[1] To resolve this, reheat the solution to redissolve the oil and then allow it to cool much more slowly. Adding a small amount of a solvent in which the compound is less soluble can also help induce crystallization.[1]
Q4: Can I use reversed-phase chromatography to purify this compound?
A4: Yes, reversed-phase chromatography using a C18 column can be a suitable method for purifying carboxylic acids.[5] The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of an acid like trifluoroacetic acid (TFA) to suppress the ionization of the carboxylic acid and improve peak shape.[5]
Experimental Protocols
Protocol 1: Recrystallization
This protocol is suitable if the crude this compound is a solid and a suitable solvent system can be identified.
-
Solvent Selection: Test the solubility of the crude product in various solvents to find one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Good starting points for a moderately polar carboxylic acid include ethanol/water or ethyl acetate/hexane solvent pairs.[6]
-
Dissolution: Place the crude material in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Protocol 2: Column Chromatography
This is a highly effective method for separating the target compound from a mixture of impurities.
-
TLC Analysis: Develop a suitable mobile phase using TLC. A good starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate), with a small addition of acetic acid (e.g., 1%) to improve the resolution of carboxylic acids.[2]
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the mobile phase, gradually increasing the polarity by increasing the percentage of the more polar solvent.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Data Presentation
Table 1: Thin Layer Chromatography (TLC) Data for Separation Optimization
| Solvent System (Hexane:Ethyl Acetate + 1% Acetic Acid) | Rf of this compound | Rf of Major Impurity 1 | Rf of Major Impurity 2 |
| 9:1 | 0.15 | 0.25 | 0.05 |
| 8:2 | 0.30 | 0.45 | 0.15 |
| 7:3 | 0.45 | 0.60 | 0.30 |
Note: Rf values are illustrative and will need to be determined experimentally.
Table 2: Column Chromatography Parameters
| Parameter | Value |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase | Gradient elution from Hexane:Ethyl Acetate (9:1) to (7:3) with 1% Acetic Acid |
| Flow Rate | 10-15 mL/min (for a medium-sized column) |
| Fraction Size | 20 mL |
Visualizations
References
Technical Support Center: Optimizing Suzuki Coupling Yield with Brominated Aromatic Compounds
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the coupling of brominated aromatic compounds.
Troubleshooting Guides
My Suzuki coupling reaction with a brominated aromatic compound is resulting in a low or no yield. What are the primary factors I should investigate?
Low or no product formation is a common issue that can often be resolved by systematically evaluating the reaction components and conditions. Here are the key areas to investigate:
-
Catalyst Activity: The palladium catalyst is the heart of the reaction. Deactivation or insufficient activity is a frequent cause of low yields.[1]
-
Troubleshooting:
-
Use a fresh, properly stored catalyst. Pd(0) species are sensitive to air and moisture.[1]
-
Consider increasing the catalyst loading (from 1-2 mol% to 5 mol%).
-
Ensure you are using a pre-catalyst that readily generates the active Pd(0) species to avoid an excess of Pd(II) at the start of the reaction, which can promote side reactions.[2]
-
-
-
Inert Atmosphere: The active Pd(0) catalyst is highly susceptible to oxidation.[1]
-
Troubleshooting:
-
-
Reagent Quality: The purity of your starting materials is critical for a successful reaction.
-
Troubleshooting:
-
Aryl Bromide: Ensure it is pure and free from contaminants that could poison the catalyst.
-
Boronic Acid/Ester: Boronic acids can degrade over time, especially when exposed to air and moisture, leading to protodeboronation.[1][3] It is advisable to use fresh or properly stored boronic acid.[1][4] Boronate esters, like pinacol esters, offer greater stability.[3][5]
-
Base: The quality and physical state of the base are important. It should be finely powdered and dry to ensure reproducibility.[1]
-
-
-
Reaction Conditions: Suboptimal temperature, reaction time, or solvent can lead to poor yields.
-
Troubleshooting:
-
Temperature: While higher temperatures can promote the reaction, they can also lead to degradation and side reactions. Monitor the reaction progress to find the optimal temperature.[2]
-
Solvent: The choice of solvent can significantly impact the reaction by affecting the solubility of reagents and the efficacy of the base.[2] Common choices include toluene, dioxane, THF, and DMF, often with water as a co-solvent.[2]
-
Base Selection: The base is crucial for the transmetalation step. The optimal base is often dependent on the solvent and substrates.[2]
-
-
I am observing a significant amount of homocoupling of my boronic acid. How can I minimize this side reaction?
Homocoupling of the boronic acid to form a biaryl byproduct is often promoted by the presence of oxygen or an excess of Pd(II) species at the beginning of the reaction.[2][3]
-
Troubleshooting:
-
Rigorous Degassing: Thoroughly degas all solvents and ensure the reaction is performed under a strict inert atmosphere to minimize oxygen levels.[2]
-
Use of Pd(0) Pre-catalysts: Start with a Pd(0) source or a pre-catalyst that quickly generates the active Pd(0) species.[2]
-
Controlled Reagent Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can help minimize its homocoupling.[2]
-
My starting aryl bromide is being consumed, but I am not seeing the desired product. What is likely happening?
If the aryl bromide is consumed without the formation of the desired product, dehalogenation (replacement of the bromine with a hydrogen atom) is a probable side reaction.[2] This is often caused by the presence of a palladium-hydride (Pd-H) species.[6]
-
Troubleshooting:
-
Screen Different Bases: Avoid bases that can act as a hydride source. Switch to non-hydridic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃.[2]
-
Use High-Purity, Anhydrous Solvents: Impurities or protic solvents can be a source of hydrides. Ensure your solvents are anhydrous and of high purity.[2] Aprotic solvents like dioxane, THF, or toluene are often preferred.[6]
-
Ligand Choice: Employing bulkier, more electron-rich phosphine ligands (e.g., SPhos, XPhos) can sometimes suppress dehalogenation.[6]
-
Frequently Asked Questions (FAQs)
Q1: What are the most effective catalyst/ligand systems for coupling with aryl bromides?
For standard aryl bromides, Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand such as PPh₃, P(t-Bu)₃, or Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) are highly effective. For more challenging or electron-rich aryl bromides, the use of bulky, electron-rich ligands is often beneficial.[6][7]
Q2: Which base should I choose for my Suzuki coupling with an aryl bromide?
The choice of base is critical and often depends on the solvent and the specific substrates.
-
For polar aprotic solvents like DMF, weaker bases such as K₂CO₃ or K₃PO₄ are often effective.[2]
-
In ethereal solvents like THF or dioxane, stronger bases like Cs₂CO₃ may be necessary.[2][8]
-
Aqueous bases like Na₂CO₃ or K₂CO₃ are commonly used in biphasic solvent systems (e.g., toluene/water).[9]
It is often best to screen a few different bases to find the optimal conditions for your specific reaction.[2]
Q3: Is water necessary for the Suzuki coupling reaction?
Water is not always necessary but is often beneficial. In many cases, a biphasic system (e.g., toluene/water, dioxane/water) with an aqueous inorganic base is very effective.[2] Water can help to dissolve the base and facilitate the transmetalation step. However, anhydrous conditions with a soluble base like Cs₂CO₃ in a solvent like dioxane can also be highly effective.[2][8] If dehalogenation is an issue, ensuring anhydrous conditions can be a key strategy.[6]
Q4: How can I monitor the progress of my Suzuki coupling reaction?
Monitoring the reaction is crucial for optimization.[10] Several techniques can be used:
-
Thin Layer Chromatography (TLC): A simple and rapid method for qualitative analysis of the reaction mixture.[11]
-
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These are powerful techniques for quantitative analysis, allowing you to monitor the consumption of starting materials and the formation of products and byproducts with high resolution and sensitivity.[10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for in-situ monitoring and provides detailed structural information.[12]
-
In-situ Raman Spectroscopy: Can be used for real-time monitoring, especially in microwave-promoted reactions.[13]
Data Presentation
Table 1: Effect of Catalyst and Ligand on Suzuki Coupling Yield with Aryl Bromides
| Aryl Bromide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoacetophenone | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 4-Bromoanisole | Phenylboronic acid | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ | Dioxane | 100 | 8 | 95 |
| 1-Bromo-4-nitrobenzene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/H₂O | 80 | 6 | 92 |
| 2-Bromopyridine | Phenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Toluene | 110 | 16 | 88 |
| 4-Bromotoluene | Phenylboronic acid | PdCl₂(dppf) (2) | - | Cs₂CO₃ | Dioxane/H₂O | 90 | 12 | 91 |
Note: This table is a compilation of representative data and actual yields may vary based on specific substrate combinations and experimental conditions.
Table 2: Influence of Base and Solvent on Suzuki Coupling Yield
| Aryl Bromide | Boronic Acid | Catalyst/Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 4-Bromobiphenyl | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/H₂O | 100 | 88 |
| 4-Bromobiphenyl | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₃PO₄ (2) | Dioxane | 100 | 94 |
| 4-Bromobiphenyl | Phenylboronic acid | Pd(PPh₃)₄ (3) | Cs₂CO₃ (2) | THF | 65 | 90 |
| 4-Bromobiphenyl | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | DMF/H₂O | 90 | 85 |
| 4-Bromobiphenyl | Phenylboronic acid | Pd(PPh₃)₄ (3) | KF (3) | Dioxane | 100 | 75 |
Note: This table illustrates the impact of different base and solvent combinations on a model reaction. Optimal conditions should be determined experimentally.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide
This protocol provides a general method for the coupling of an aryl bromide with an arylboronic acid.
Materials:
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2-1.5 mmol)
-
Palladium pre-catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 mmol)
-
Degassed Solvent (e.g., Dioxane, Toluene, THF, often with degassed water)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, palladium catalyst, and base under a counterflow of an inert gas (e.g., argon or nitrogen).[2]
-
Inerting the Atmosphere: Seal the flask and evacuate and backfill with the inert gas three times to ensure all oxygen is removed.[2]
-
Solvent Addition: Add the degassed solvent(s) via syringe.[14]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2]
-
Monitoring: Monitor the reaction progress by a suitable technique such as TLC, LC-MS, or GC-MS.[14]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[6]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl derivative.[14]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. home.sandiego.edu [home.sandiego.edu]
- 10. benchchem.com [benchchem.com]
- 11. shoko-sc.co.jp [shoko-sc.co.jp]
- 12. azom.com [azom.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Failed Grignard Reactions with 3-Bromophenyl Precursors
For researchers, scientists, and drug development professionals, the Grignard reaction is a cornerstone of carbon-carbon bond formation. However, its sensitivity to reaction conditions can often lead to frustrating failures, particularly when working with functionalized precursors such as those derived from 3-bromobenzene. This guide provides a comprehensive resource for troubleshooting common issues encountered during these critical synthetic steps.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with a 3-bromophenyl precursor is not initiating. What are the common causes?
A1: Failure to initiate is the most common hurdle in Grignard synthesis. The primary culprits are typically:
-
Passivating Oxide Layer: Magnesium turnings are coated with a layer of magnesium oxide (MgO), which prevents the metal from reacting with the organic halide.[1]
-
Presence of Water: Grignard reagents are highly basic and will be quenched by even trace amounts of water in the glassware or solvent.[1]
-
Low Reactivity of the Precursor: While aryl bromides are generally reactive enough, certain substituents on the phenyl ring can decrease reactivity.
Q2: How can I activate the magnesium turnings to initiate the reaction?
A2: Several chemical and physical methods can be employed to activate the magnesium surface:
-
Chemical Activation:
-
Iodine (I₂): A small crystal of iodine can be added to the magnesium suspension. The disappearance of the brown color is an indicator of activation.[2]
-
1,2-Dibromoethane (DBE): A few drops of DBE will react with the magnesium to form ethylene gas and magnesium bromide, exposing a fresh metal surface.[1]
-
-
Mechanical Activation:
-
Crushing: Grinding the magnesium turnings with a glass rod in the reaction flask can break the oxide layer.
-
Sonication: Placing the reaction flask in an ultrasonic bath can also help to disrupt the MgO layer.
-
Q3: I am working with 3-bromophenylacetylene. Why is my Grignard reaction failing?
A3: The terminal alkyne proton in 3-bromophenylacetylene is acidic and will be deprotonated by the Grignard reagent as it forms, quenching the reaction. To overcome this, the alkyne must be protected prior to the Grignard reaction. A common protecting group is trimethylsilyl (TMS). The TMS-protected alkyne is stable to Grignard reagents.[3]
Q4: I am using 3-bromobenzonitrile. Will the nitrile group interfere with the Grignard formation?
A4: While Grignard reagents can react with nitriles to form ketones after hydrolysis, this reaction is generally less favorable than the formation of the aryl Grignard reagent.[4] Under standard Grignard formation conditions, the reaction at the carbon-bromine bond is expected to be the primary pathway. However, to minimize potential side reactions, it is advisable to use the freshly prepared Grignard reagent immediately and at a controlled temperature.
Q5: What is Wurtz coupling and how can I minimize it in my reaction?
A5: Wurtz coupling is a significant side reaction where the newly formed Grignard reagent reacts with the starting aryl bromide to form a biphenyl byproduct.[5] This is particularly favored at higher concentrations of the aryl halide and at elevated temperatures.[5] To minimize Wurtz coupling:
-
Slow Addition: Add the 3-bromophenyl precursor solution dropwise to the magnesium suspension to maintain a low concentration of the halide.[1]
-
Temperature Control: Maintain a gentle reflux and avoid excessive heating.[1]
-
Efficient Stirring: Ensure the reaction mixture is well-stirred to promote reaction with the magnesium surface over coupling with another aryl halide molecule.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving issues with your Grignard reaction.
Problem 1: Reaction Fails to Initiate
| Symptom | Possible Cause | Recommended Solution |
| No heat evolution, no cloudiness, no disappearance of iodine color. | Inactive magnesium surface (MgO layer). | Activate the magnesium using one of the methods described in the FAQs (Iodine, DBE, crushing, or sonication). |
| Wet glassware or solvent. | Ensure all glassware is rigorously flame-dried or oven-dried and cooled under an inert atmosphere. Use freshly distilled anhydrous solvents. | |
| Poor quality 3-bromophenyl precursor. | Purify the precursor by distillation or recrystallization to remove any protic impurities. |
Problem 2: Low Yield of the Desired Product
| Symptom | Possible Cause | Recommended Solution |
| Significant amount of biphenyl byproduct detected. | Wurtz coupling. | Employ slow, dropwise addition of the aryl bromide. Maintain a moderate reaction temperature and ensure efficient stirring. |
| Starting material is recovered after work-up. | Incomplete reaction. | Ensure the magnesium is fully consumed. Extend the reaction time after the addition of the aryl bromide is complete. |
| Quenching of the Grignard reagent. | Double-check for any sources of moisture or acidic protons in the reaction setup or reagents. | |
| Low yield with 3-bromophenylacetylene. | Deprotonation of the terminal alkyne. | Protect the alkyne with a suitable protecting group, such as a trimethylsilyl (TMS) group, before attempting the Grignard reaction. |
Quantitative Data Summary
The success of a Grignard reaction is highly dependent on the specific reaction conditions. The following tables summarize the impact of different parameters on the yield of Grignard reagents from aryl bromides. While specific data for substituted 3-bromophenyl precursors is often proprietary, the trends observed with bromobenzene are generally applicable.
Table 1: Effect of Magnesium Activation Method on Grignard Yield
| Activation Method | Typical Yield (%) | Notes |
| No Activation | < 10 | Highly dependent on the quality of magnesium turnings. |
| Iodine (I₂) | 60 - 80 | A reliable and commonly used method. |
| 1,2-Dibromoethane (DBE) | 70 - 90 | Very effective, especially for less reactive halides. |
| Mechanical Grinding | 50 - 70 | Can be effective but may not be as consistent as chemical methods. |
Table 2: Influence of Solvent on Grignard Yield with Aryl Bromides
| Solvent | Typical Yield (%) | Key Characteristics |
| Diethyl Ether | 80 - 95 | Standard solvent, good for initiation, but low boiling point. |
| Tetrahydrofuran (THF) | 85 - 98 | Higher boiling point allows for higher reaction temperatures, can improve solubility of the Grignard reagent. |
Key Experimental Protocols
Protocol 1: General Procedure for the Preparation of 3-Bromophenylmagnesium Bromide
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Glassware Preparation: All glassware (a three-necked round-bottom flask, reflux condenser, and addition funnel) must be thoroughly dried in an oven at 120°C overnight and assembled hot under a stream of dry nitrogen or argon.
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Reagent Setup: Place magnesium turnings (1.2 equivalents) in the reaction flask.
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Activation: Add a small crystal of iodine to the flask. The flask may be gently warmed with a heat gun until the iodine sublimes and coats the magnesium turnings.
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Solvent Addition: Add a small portion of anhydrous diethyl ether or THF to the flask to cover the magnesium.
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Initiation: Prepare a solution of the 3-bromophenyl precursor (1 equivalent) in anhydrous ether or THF in the addition funnel. Add a small portion of this solution to the magnesium suspension. The reaction should initiate, as evidenced by gentle bubbling, a slight temperature increase, and the disappearance of the iodine color. If the reaction does not start, gentle warming or the addition of a few drops of 1,2-dibromoethane may be necessary.
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Addition: Once the reaction has initiated, add the remaining 3-bromophenyl precursor solution dropwise at a rate that maintains a gentle reflux.
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Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle reflux for an additional 1-2 hours to ensure all the magnesium has reacted. The resulting gray or brownish solution is the Grignard reagent and should be used immediately.
Protocol 2: Protection of 3-Bromophenylacetylene with a Trimethylsilyl (TMS) Group
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Setup: In a flame-dried, two-necked flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve 3-bromophenylacetylene (1 equivalent) in anhydrous THF.
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Deprotonation: Cool the solution to 0°C and add a solution of ethylmagnesium bromide (1.1 equivalents) in THF dropwise. Stir the mixture at room temperature for 1 hour.
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Silylation: Cool the reaction mixture back to 0°C and add trimethylsilyl chloride (1.2 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 2-3 hours.
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Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the resulting 1-bromo-3-((trimethylsilyl)ethynyl)benzene by column chromatography or distillation.
Visualizing Troubleshooting and Reaction Pathways
Troubleshooting Workflow for Failed Grignard Initiation
Caption: A decision tree for troubleshooting Grignard reaction initiation failure.
Reaction Pathway for Grignard Formation and a Key Side Reaction
Caption: The desired Grignard formation pathway and the competing Wurtz coupling side reaction.
Logic for Handling Functionalized 3-Bromophenyl Precursors
Caption: Decision-making process for Grignard reactions with functionalized 3-bromophenyl precursors.
References
byproduct identification in the synthesis of 5-(3-bromophenyl)pentanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(3-bromophenyl)pentanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent methods for synthesizing this compound are:
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Route A: Friedel-Crafts Acylation followed by Ketone Reduction: This two-step process involves the acylation of bromobenzene with glutaric anhydride to form an intermediate ketoacid, which is then reduced to the final product.
-
Route B: Malonic Ester Synthesis: This classic method involves the alkylation of diethyl malonate with a suitable brominated precursor, followed by hydrolysis and decarboxylation to yield the desired pentanoic acid.
Q2: What are the critical parameters to control during the Friedel-Crafts acylation step?
A2: Key parameters for a successful Friedel-Crafts acylation include strict control over temperature, the molar ratio of the Lewis acid catalyst (e.g., AlCl₃), and moisture-free conditions to prevent catalyst deactivation and unwanted side reactions.
Q3: Which reduction method is most suitable for converting the intermediate ketoacid to the final product in Route A?
A3: The choice of reduction method depends on the substrate's tolerance to acidic or basic conditions.
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Clemmensen Reduction (acidic conditions): Utilizes zinc amalgam and hydrochloric acid. It is effective for aryl-alkyl ketones.
-
Wolff-Kishner Reduction (basic conditions): Employs hydrazine and a strong base at high temperatures. This method is suitable for substrates that are sensitive to acid.
-
Catalytic Hydrogenation: A milder alternative that uses a catalyst (e.g., Pd/C) and hydrogen gas. It can be sensitive to catalyst poisoning and may lead to dehalogenation.
Q4: How can I monitor the progress of the reaction?
A4: Reaction progress can be monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC analysis, a suitable mobile phase would be a mixture of hexanes and ethyl acetate. The disappearance of starting materials and the appearance of the product spot, visualized under UV light or with a staining agent like potassium permanganate, indicate reaction progression.
Troubleshooting Guides
Route A: Friedel-Crafts Acylation & Reduction
Issue 1: Low yield in the Friedel-Crafts acylation step.
| Potential Cause | Troubleshooting Step |
| Inactive Lewis Acid Catalyst (e.g., AlCl₃) | Ensure the catalyst is fresh and has been stored under anhydrous conditions. Handle the catalyst in a glovebox or under an inert atmosphere. |
| Presence of moisture | Flame-dry all glassware before use and use anhydrous solvents. Perform the reaction under a nitrogen or argon atmosphere. |
| Incorrect stoichiometry | Optimize the molar ratio of bromobenzene, glutaric anhydride, and the Lewis acid. An excess of the catalyst may be required. |
| Insufficient reaction time or temperature | Monitor the reaction by TLC/HPLC to ensure completion. If the reaction is sluggish, a moderate increase in temperature may be beneficial. |
Issue 2: Incomplete reduction of the ketoacid intermediate.
| Potential Cause | Troubleshooting Step |
| Clemmensen: Inactive zinc amalgam. | Prepare fresh zinc amalgam before the reaction. Ensure the zinc surface is activated. |
| Wolff-Kishner: Insufficient temperature or base. | The reaction typically requires high temperatures (180-200 °C). Ensure a sufficiently high-boiling solvent (e.g., diethylene glycol) is used and that the base is not consumed by side reactions. |
| Catalytic Hydrogenation: Catalyst poisoning. | Ensure starting materials and solvents are free of sulfur or other catalyst poisons. Use a higher catalyst loading or a more robust catalyst. |
| Steric hindrance around the carbonyl group. | This can slow down the reduction. Increase reaction time and/or temperature. For sterically hindered ketones, Wolff-Kishner reduction is often more effective.[1] |
Issue 3: Identification of an unexpected byproduct.
| Potential Cause | Identification & Mitigation |
| Over-reduction/Hydrodehalogenation: (Observed in Catalytic Hydrogenation) | The bromine atom is replaced by hydrogen, yielding 5-phenylpentanoic acid. Use a less active catalyst, lower hydrogen pressure, or add a catalyst moderator. |
| Alcohol Formation: (Incomplete Clemmensen Reduction) | The intermediate alcohol, 5-(3-bromophenyl)-5-hydroxypentanoic acid, may be present. Ensure strongly acidic conditions and sufficient reaction time for complete reduction. |
| Azine Formation: (Side reaction in Wolff-Kishner) | The hydrazone intermediate can react with another molecule of the ketoacid to form an azine. This can be minimized by the slow addition of the ketoacid to the reaction mixture.[2] |
Route B: Malonic Ester Synthesis
Issue 1: Low yield of alkylated malonic ester.
| Potential Cause | Troubleshooting Step |
| Incomplete deprotonation of diethyl malonate | Use a strong, anhydrous base (e.g., sodium ethoxide in absolute ethanol). Ensure the reaction is carried out under inert and anhydrous conditions. |
| Low reactivity of the alkylating agent | If using 1-bromo-3-(3-bromopropyl)benzene, the reaction may be sluggish. The addition of a catalytic amount of sodium iodide can promote the reaction via the Finkelstein reaction. |
| Dialkylation of the malonic ester | Use a slight excess of the malonic ester relative to the alkylating agent to minimize the formation of the dialkylated byproduct. |
Issue 2: Incomplete hydrolysis or decarboxylation.
| Potential Cause | Troubleshooting Step | | Incomplete Ester Hydrolysis: | Ensure a sufficient excess of a strong base (e.g., NaOH or KOH) is used for saponification and that the reaction is heated for an adequate amount of time to ensure all ester groups are cleaved. | | Incomplete Decarboxylation: | Acidify the reaction mixture thoroughly after hydrolysis (to pH 1-2) and heat until carbon dioxide evolution ceases. The presence of the malonic acid intermediate can be checked by TLC or IR spectroscopy. |
Byproduct Identification
The following table summarizes potential byproducts for the discussed synthetic routes.
| Synthetic Route | Reaction Step | Potential Byproduct | Molecular Weight ( g/mol ) | Identification Notes |
| Route A | Friedel-Crafts Acylation | Isomeric Ketoacids (ortho, para) | 271.10 | May co-elute with the desired meta-isomer. Characterization by NMR is definitive. |
| Route A | Clemmensen Reduction | 5-(3-bromophenyl)-5-hydroxypentanoic acid | 273.12 | Incomplete reduction product. |
| Route A | Wolff-Kishner Reduction | Azine Dimer | 522.22 | High molecular weight impurity, detectable by mass spectrometry. |
| Route A | Catalytic Hydrogenation | 5-phenylpentanoic acid | 178.23 | Loss of bromine, confirmed by mass spectrometry (absence of bromine isotope pattern). |
| Route B | Alkylation | Diethyl 2,2-bis(3-(3-bromophenyl)propyl)malonate | 626.30 | High molecular weight dialkylation product. |
| Route B | Decarboxylation | 3-(3-bromophenyl)propylmalonic acid | 303.13 | Incomplete decarboxylation product. Will show a strong, broad O-H stretch in IR. |
Experimental Protocols
Route A: Friedel-Crafts Acylation and Wolff-Kishner Reduction
Step 1: Synthesis of 4-(3-bromobenzoyl)butanoic acid
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To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane.
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Cool the suspension to 0 °C in an ice bath.
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Add glutaric anhydride (1.0 eq) portion-wise, maintaining the temperature below 5 °C.
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Add bromobenzene (1.1 eq) dropwise over 30 minutes.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction by TLC (3:1 Hexanes:Ethyl Acetate).
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Upon completion, pour the reaction mixture slowly onto crushed ice containing concentrated HCl.
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Separate the organic layer, and extract the aqueous layer with dichloromethane.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ketoacid.
Step 2: Wolff-Kishner Reduction to this compound
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In a round-bottom flask fitted with a reflux condenser, combine the crude 4-(3-bromobenzoyl)butanoic acid (1.0 eq), diethylene glycol, and hydrazine hydrate (4.0 eq).
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Heat the mixture to 120-130 °C for 1.5 hours.
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Cool the mixture slightly and add potassium hydroxide pellets (4.0 eq).
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Slowly heat the mixture to 190-200 °C, allowing water and excess hydrazine to distill off.
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Maintain the temperature for 4 hours.
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Cool the reaction mixture to room temperature and dilute with water.
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Acidify to pH 1-2 with concentrated HCl.
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Extract the product with diethyl ether.
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Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product, which can be purified by column chromatography or recrystallization.
Visual Workflow and Byproduct Formation
Caption: Overview of primary synthetic routes to this compound.
Caption: Potential byproduct formation pathways during the reduction step of Route A.
References
improving the solubility of 5-(3-bromophenyl)pentanoic acid for reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 5-(3-bromophenyl)pentanoic acid for chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a molecule that possesses both a polar carboxylic acid group and a nonpolar bromophenylpentyl chain. This structure suggests that it will likely have limited solubility in both purely nonpolar solvents (like hexanes) and highly polar protic solvents (like water). Its solubility is expected to be better in moderately polar to polar aprotic solvents. The principle of "like dissolves like" is a key consideration.
Q2: I am observing incomplete dissolution of this compound in my reaction solvent. What are the initial troubleshooting steps?
A2: If you are experiencing poor solubility, consider the following initial steps:
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Solvent Selection: Ensure you have selected an appropriate solvent. Based on the compound's structure, solvents like tetrahydrofuran (THF), dioxane, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) might be suitable choices.
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Gentle Heating: Applying gentle heat can often increase the solubility of a solid in a liquid. However, be cautious of the thermal stability of your reactants and the solvent's boiling point.
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Sonication: Using an ultrasonic bath can help break up solid aggregates and enhance the dissolution rate.
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Stirring Rate: Ensure your reaction mixture is being stirred vigorously to maximize contact between the solid and the solvent.
Q3: Can I use a co-solvent system to improve solubility?
A3: Yes, using a co-solvent is a highly effective technique.[1][2] A co-solvent system involves mixing a solvent in which your compound is highly soluble with your primary reaction solvent. For instance, if your reaction is performed in a less polar solvent like dichloromethane, adding a small amount of a more polar solvent like DMF or DMSO can significantly enhance the solubility of this compound.
Q4: How does pH adjustment affect the solubility of this compound?
A4: As a carboxylic acid, the solubility of this compound is highly dependent on pH. In neutral or acidic conditions, it exists in its less soluble protonated form. By adding a base, you can deprotonate the carboxylic acid to form a carboxylate salt, which is significantly more polar and therefore more soluble in aqueous or polar protic solvents.[3]
Troubleshooting Guides
Issue 1: Poor Solubility in Aprotic Solvents for an Organic Reaction (e.g., amide coupling)
Symptoms:
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The solid reactant does not fully dissolve in the chosen aprotic solvent (e.g., THF, Dichloromethane) even with stirring.
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The reaction appears sluggish or incomplete, potentially due to poor mass transfer.
Troubleshooting Steps:
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Solvent Screening: If possible, perform small-scale solubility tests with alternative aprotic solvents.
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Co-Solvent Addition: Introduce a small percentage of a highly polar aprotic co-solvent.
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Temperature Increase: Cautiously increase the reaction temperature while monitoring for any degradation of starting materials or products.
Issue 2: Difficulty Dissolving in Aqueous Buffers for Biological Assays
Symptoms:
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Precipitation is observed when a stock solution of the compound (in an organic solvent) is added to an aqueous buffer.
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Inconsistent results in biological assays due to non-homogenous solutions.
Troubleshooting Steps:
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pH Adjustment: Increase the pH of the aqueous buffer to be at least 1-2 pH units above the pKa of the carboxylic acid. This will convert the acid to its more soluble carboxylate salt.
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Use of Surfactants: Incorporate a small amount of a non-ionic surfactant (e.g., Tween® 80, Triton™ X-100) into the aqueous buffer to aid in solubilization.[4]
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Preparation of a Stock Solution in a Water-Miscible Solvent: Prepare a concentrated stock solution in DMSO or ethanol and add it to the aqueous buffer in a small volume to minimize precipitation.
Quantitative Data Summary
| Solvent Class | Example Solvents | Expected Solubility of this compound |
| Nonpolar Aprotic | Hexane, Toluene | Poor |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF) | Sparingly Soluble to Soluble |
| Highly Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble to Highly Soluble |
| Polar Protic | Water, Methanol, Ethanol | Poorly Soluble (in neutral form) |
| Aqueous Base | Dilute NaOH, NaHCO₃ | Soluble (as carboxylate salt) |
Experimental Protocols
Protocol 1: Improving Solubility via pH Adjustment and Salt Formation
This protocol is suitable for reactions conducted in aqueous or protic solvents.
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Determine the required amount of this compound for your reaction.
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Suspend the acid in the chosen aqueous or protic solvent.
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Slowly add a suitable base (e.g., 1M NaOH, 1M NaHCO₃, or an organic base like triethylamine if in an organic solvent) dropwise while stirring.
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Monitor the dissolution of the solid. Continue adding the base until the solid is fully dissolved.
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Note: The addition of a base will form the corresponding carboxylate salt, which may have different reactivity. Ensure this is compatible with your desired reaction.
Protocol 2: Utilizing a Co-Solvent System
This protocol is applicable for reactions where a single solvent does not provide adequate solubility.
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Identify a primary reaction solvent that is compatible with your reaction conditions but in which this compound has poor solubility.
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Select a co-solvent in which the acid is highly soluble (e.g., DMF, DMSO).
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Add the this compound to the reaction vessel.
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Add the minimum amount of the co-solvent required to just dissolve the acid with stirring.
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Add the primary reaction solvent to reach the final desired concentration.
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Proceed with the addition of other reagents. Be aware that the co-solvent may affect the reaction rate or outcome.
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Logical relationship of salt formation for solubility.
References
preventing debromination in reactions with 5-(3-bromophenyl)pentanoic acid
Welcome to the technical support center for 5-(3-bromophenyl)pentanoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common issue of debromination during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a problem in reactions with this compound?
A1: Debromination is an undesired side reaction where the bromine atom on the phenyl ring of this compound is replaced by a hydrogen atom, yielding 5-phenylpentanoic acid. This is problematic as it consumes your starting material, reduces the yield of the desired product, and introduces a significant impurity that can be difficult to separate. The bromine atom is often a crucial handle for subsequent cross-coupling reactions, so its premature removal can halt a synthetic sequence.
Q2: What are the primary causes of debromination in palladium-catalyzed cross-coupling reactions?
A2: In palladium-catalyzed reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings, debromination (often termed hydrodehalogenation) is a known side reaction.[1][2] The primary causes include:
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Presence of Hydride Sources: Impurities in reagents or solvents, or the in-situ formation of palladium hydride species, can act as a source of hydride that reductively cleaves the carbon-bromine bond.
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Catalyst and Ligand Choice: Certain palladium catalysts and phosphine ligands are more prone to promoting hydrodehalogenation. Bulky, electron-rich ligands can sometimes favor this side reaction.
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Reaction Conditions: High temperatures, prolonged reaction times, and the choice of base and solvent can significantly influence the extent of debromination.
Q3: Can the carboxylic acid functional group in this compound influence debromination?
A3: Yes, the carboxylic acid can play a role. Under basic conditions typical for many cross-coupling reactions, the carboxylic acid is deprotonated to a carboxylate salt. This can lead to a few complications:
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Solubility Issues: The carboxylate salt may have poor solubility in common organic solvents, which can affect reaction kinetics and potentially favor side reactions.[1]
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Coordination to Palladium: The carboxylate group can coordinate to the palladium catalyst, which may alter its electronic properties and reactivity, sometimes increasing the propensity for side reactions like debromination.[1]
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Local pH Changes: The acidic proton can influence the local pH at the catalyst's surface, which can have a complex effect on the reaction pathway.
Q4: Are there non-palladium-catalyzed reactions where debromination of this compound can occur?
A4: While less common for this specific substrate, debromination can be induced under other conditions, such as:
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Reductive Conditions: Strong reducing agents or catalytic hydrogenation can lead to the removal of the bromine atom.
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Photochemical Reactions: Some aryl bromides are sensitive to UV light and can undergo photochemical debromination.
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Strongly Basic/Nucleophilic Conditions at High Temperatures: While generally robust, prolonged exposure to harsh basic or nucleophilic conditions at elevated temperatures could potentially lead to debromination as a minor side reaction.
Troubleshooting Guides
Issue: Significant formation of 5-phenylpentanoic acid during a Suzuki-Miyaura Coupling Reaction.
This troubleshooting guide will help you identify the potential causes and solutions for debromination during the Suzuki-Miyaura coupling of this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for debromination in Suzuki coupling.
Quantitative Data Summary: Influence of Reaction Parameters on Debromination in Suzuki Coupling of Substituted Aryl Bromides
| Parameter | Condition A | Yield of Coupled Product (%) | Yield of Debrominated Product (%) | Condition B | Yield of Coupled Product (%) | Yield of Debrominated Product (%) |
| Base | K₂CO₃ | 85 | 10 | K₃PO₄ | 90 | 5 |
| Ligand | PPh₃ | 75 | 20 | SPhos | 92 | <5 |
| Solvent | Toluene/H₂O | 88 | 8 | Dioxane/H₂O | 82 | 15 |
| Temperature | 100 °C | 89 | 9 | 80 °C | 91 | 6 |
Note: Data is illustrative and based on trends observed for structurally similar bromobenzoic acids. Actual yields may vary for this compound.
Issue: Debromination observed during reactions involving the carboxylic acid group (Esterification or Amide Coupling).
While less common than in cross-coupling reactions, debromination can occur under harsh conditions.
Troubleshooting Workflow
Caption: Troubleshooting workflow for debromination during esterification or amide coupling.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with Minimized Debromination
This protocol is a starting point for the Suzuki-Miyaura coupling of this compound, designed to minimize the risk of debromination.
Reaction Scheme
Caption: General scheme for Suzuki-Miyaura coupling and potential debromination.
Materials:
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This compound (1.0 equiv)
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Arylboronic acid (1.2 equiv)
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Pd(OAc)₂ (2 mol%)
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SPhos (4 mol%)
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K₃PO₄ (2.5 equiv)
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Anhydrous, degassed 1,4-dioxane/water (4:1)
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Nitrogen or Argon gas supply
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Standard glassware for inert atmosphere reactions
Procedure:
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To an oven-dried Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
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Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
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Add the degassed 1,4-dioxane/water solvent mixture via syringe.
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Heat the reaction mixture to 80-90 °C with vigorous stirring.
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Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
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Once the starting material is consumed, cool the reaction to room temperature.
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Dilute the mixture with ethyl acetate and water.
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Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography.
Protocol 2: Amide Coupling (Amidation) Preserving the Bromine Substituent
This protocol uses standard and mild coupling agents to form an amide bond from the carboxylic acid of this compound while minimizing the risk of debromination.
Materials:
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This compound (1.0 equiv)
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Amine (1.1 equiv)
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HATU (1.2 equiv)
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N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)
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Anhydrous N,N-Dimethylformamide (DMF)
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Nitrogen or Argon gas supply
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Standard laboratory glassware
Procedure:
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Dissolve this compound in anhydrous DMF in a round-bottom flask under an inert atmosphere.
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Add HATU and DIPEA to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.
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Add the amine to the reaction mixture.
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Continue stirring at room temperature and monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
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Upon completion, quench the reaction with water and extract the product with ethyl acetate (3x).
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Combine the organic layers, wash with saturated aqueous LiCl solution (to remove DMF), then with saturated aqueous NaHCO₃, and finally with brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography.
References
column chromatography conditions for purifying 5-(3-bromophenyl)pentanoic acid
Technical Support Center: Purifying 5-(3-bromophenyl)pentanoic acid
This guide provides detailed protocols and troubleshooting advice for the column chromatography purification of this compound, tailored for researchers and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for purifying this compound?
A1: The standard and most common stationary phase for this compound is silica gel (60 Å, 230-400 mesh) for normal-phase flash chromatography.[1] Due to the acidic nature of the carboxylic acid group, which can lead to peak tailing, adding a small amount of acid to the mobile phase is highly recommended.[2] Alternatively, reversed-phase chromatography using a C18-functionalized silica is a powerful option, especially for highly polar impurities.[3][4]
Q2: Which mobile phase system should I use for normal-phase silica gel chromatography?
A2: A gradient of ethyl acetate in a non-polar solvent like hexanes or heptane is a standard choice. The key to success is to add a small percentage (0.1-1%) of an acid, such as acetic acid or formic acid, to the eluent.[2] This suppresses the ionization of your target compound's carboxylic acid group, minimizing strong interactions with the silica surface and leading to sharper peaks.[3] The optimal solvent ratio should first be determined by Thin Layer Chromatography (TLC).[5]
Q3: How do I determine the right solvent ratio using Thin Layer Chromatography (TLC)?
A3: To find the ideal solvent system, spot your crude sample on a TLC plate and develop it in various mixtures of your chosen solvents (e.g., different ratios of hexanes/ethyl acetate with 0.5% acetic acid). The goal is to find a solvent system where your target compound, this compound, has a Retention Factor (Rf) value of approximately 0.2-0.4.[6] This Rf value typically translates well to good separation on a column.
Q4: Can I use reversed-phase chromatography for this purification?
A4: Yes, reversed-phase flash chromatography is an excellent alternative. The stationary phase would be C18-bonded silica. The mobile phase is typically a polar mixture, such as water and acetonitrile or methanol.[7] To ensure good retention and peak shape, the mobile phase must be acidified (e.g., with 0.1% Trifluoroacetic Acid (TFA) or formic acid) to keep the carboxylic acid protonated and less polar.[3]
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Severe Peak Tailing | The carboxylic acid group is interacting strongly with the acidic silanol groups on the silica surface.[2] | Add 0.1-1% acetic acid or formic acid to your mobile phase to suppress deprotonation of your compound.[2] |
| Compound Will Not Elute | The mobile phase is not polar enough to move the compound. The compound may have irreversibly adsorbed to the silica. | Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate).[8] Before the column, test compound stability on a TLC plate to see if it decomposes on silica.[8] |
| Poor Separation of Compound from Impurities | The chosen solvent system does not have adequate selectivity. | Perform a more thorough solvent screen using TLC with different solvent systems (e.g., trying diethyl ether or dichloromethane/methanol instead of hexanes/ethyl acetate).[9] |
| Compound Elutes in the Solvent Front | The mobile phase is too polar. The sample was loaded in a solvent that was too strong. | Start with a less polar mobile phase (e.g., a higher percentage of hexanes). Load the sample using the "dry-loading" method if it is not soluble in a non-polar solvent.[10] |
| Cracks Appear in the Silica Bed | The column was packed improperly or ran dry at some point. | Ensure the column is packed uniformly as a slurry and that the solvent level never drops below the top of the silica bed.[11] |
Experimental Protocol: Normal-Phase Chromatography
This protocol outlines the standard procedure for purifying this compound using silica gel flash chromatography.
1. Materials and Preparation:
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase (Eluent): Prepare a solution of hexanes and ethyl acetate with 0.5% acetic acid. The exact ratio should be determined by prior TLC analysis (aim for an Rf of ~0.3 for the target compound).
-
Crude Sample: this compound.
2. Column Packing (Slurry Method):
-
Secure a glass chromatography column vertically. Ensure the stopcock is closed.
-
Pour a small layer of sand into the bottom of the column.
-
In a beaker, create a slurry by mixing the silica gel with your initial, least polar eluent.
-
Pour the slurry into the column. Gently tap the side of the column to ensure even packing and remove air bubbles.
-
Add a protective layer of sand on top of the settled silica bed.[10]
-
Open the stopcock and drain the solvent until the level just reaches the top of the sand layer. Do not let the column run dry.
3. Sample Loading:
-
Wet Loading: Dissolve the crude sample in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.[10] Carefully pipette this solution onto the top of the sand layer. Drain the solvent until it reaches the sand level. Wash with a small amount of eluent 1-2 more times.
-
Dry Loading: If the sample has poor solubility in the eluent, dissolve it in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent completely to get a free-flowing powder.[10] Carefully add this powder to the top of the column.
4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply gentle air pressure to begin eluting the solvent through the column. Maintain a steady flow rate.
-
Collect the eluent in fractions (e.g., in test tubes).
-
If a gradient elution is needed, gradually increase the proportion of the more polar solvent (ethyl acetate) to elute more retained compounds.[8]
5. Analysis:
-
Monitor the collected fractions using TLC to identify which ones contain the pure product.
-
Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified this compound.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common column chromatography issues.
Caption: A decision-making flowchart for troubleshooting column chromatography.
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. reddit.com [reddit.com]
- 3. biotage.com [biotage.com]
- 4. teledyneisco.com [teledyneisco.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. moravek.com [moravek.com]
- 8. Chromatography [chem.rochester.edu]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 11. orgsyn.org [orgsyn.org]
Technical Support Center: Catalyst Removal in 5-(3-bromophenyl)pentanoic Acid Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(3-bromophenyl)pentanoic acid, with a specific focus on the effective removal of residual catalyst from the reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used in the synthesis of this compound that require removal?
The synthesis of this compound often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. Therefore, the primary catalyst requiring removal is palladium, which can exist in various forms (e.g., Pd(0), Pd(II)) in the crude reaction mixture.
Q2: Why is it crucial to remove the catalyst from the final product?
Residual palladium in the final product is highly undesirable for several reasons. In the pharmaceutical industry, there are strict regulatory limits on the amount of residual metals in active pharmaceutical ingredients (APIs) due to their potential toxicity.[1] Furthermore, residual catalyst can interfere with or catalyze unwanted side reactions in subsequent synthetic steps.
Q3: What are the general strategies for removing palladium catalysts from the reaction mixture?
Common strategies for palladium catalyst removal include:
-
Filtration: Passing the reaction mixture through a pad of celite or silica gel can remove heterogeneous or precipitated palladium species.[2]
-
Extraction: A standard aqueous work-up can partition the palladium catalyst into either the aqueous or organic phase, depending on the specific ligands and oxidation state of the palladium.
-
Scavenger Resins: These are solid supports functionalized with ligands that have a high affinity for palladium, effectively "scavenging" it from the solution.[3][4]
-
Column Chromatography: This is a highly effective method for separating the desired product from the catalyst and other impurities.
-
Activated Carbon: Treatment with activated carbon can also adsorb palladium species, although it may sometimes lead to product loss.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the work-up procedure to remove the catalyst from this compound reactions.
Issue 1: Black particles (palladium black) are visible in the reaction mixture.
-
Cause: The palladium catalyst has agglomerated and precipitated out of the solution.
-
Solution:
-
Before the aqueous work-up, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Filter the mixture through a pad of celite. Wash the celite pad with the same organic solvent to ensure complete recovery of the product. This should remove the majority of the precipitated palladium.
-
Issue 2: The final product is still contaminated with palladium after a standard aqueous work-up.
-
Cause: Homogeneous palladium species are soluble in the organic phase and are not effectively removed by simple extraction.
-
Solution 1: Scavenger Resins
-
After the initial work-up, dissolve the crude product in a suitable solvent.
-
Add a palladium scavenger resin (e.g., silica-supported thiol or thiourea). The amount of scavenger will depend on its binding capacity and the expected amount of residual palladium. A typical starting point is to use a few weight percent of the resin relative to the crude product.
-
Stir the mixture at room temperature for several hours to overnight.
-
Filter off the resin and wash it with the solvent.
-
Concentrate the filtrate to obtain the purified product.
-
-
Solution 2: Column Chromatography
-
Adsorb the crude product onto a small amount of silica gel.
-
Perform flash column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the this compound from the palladium catalyst.
-
Issue 3: An emulsion forms during the liquid-liquid extraction.
-
Cause: Carboxylic acids can act as surfactants, especially when being deprotonated with a base during the extraction, leading to the formation of stable emulsions between the aqueous and organic layers.[2][5]
-
Troubleshooting Steps:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times.[5]
-
Brine Addition: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase and can help to break the emulsion.[5][6]
-
Filtration: Filter the entire mixture through a pad of celite.[6]
-
Solvent Evaporation: Before the work-up, evaporate the reaction solvent. Redissolve the residue in the extraction solvent, which can sometimes prevent emulsion formation.[6]
-
Centrifugation: If available, centrifuging the mixture can effectively separate the layers.[5]
-
Experimental Protocols
General Work-up Procedure for Removal of Palladium Catalyst
This protocol is a general guideline and may require optimization based on the specific reaction conditions.
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. If necessary, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Filtration (if necessary): If visible palladium black has precipitated, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the filter cake with the same solvent.
-
Aqueous Extraction:
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
To separate the carboxylic acid product from neutral impurities, you can perform a basic extraction. Add a dilute aqueous base (e.g., 1 M sodium carbonate or sodium bicarbonate) to the separatory funnel. The this compound will be deprotonated to its carboxylate salt and move into the aqueous layer.
-
Separate the aqueous layer. Wash it with an organic solvent (e.g., diethyl ether or ethyl acetate) to remove any remaining organic-soluble impurities.
-
Acidify the aqueous layer to a pH of ~2 with a dilute acid (e.g., 1 M HCl). This will protonate the carboxylate, causing the this compound to precipitate or become extractable back into an organic solvent.
-
Extract the product back into an organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.
-
-
Drying and Concentration: Combine the organic extracts containing the product, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Further Purification (if necessary): If residual palladium is still present, further purification by column chromatography or treatment with a scavenger resin may be required as described in the troubleshooting section.
Data Presentation
The following table summarizes the performance of various palladium scavenger resins as reported in the literature for different reaction types. This data can serve as a guide for selecting an appropriate scavenger for your specific needs.
| Scavenger Type | Reaction Type | Initial Pd (ppm) | Final Pd (ppm) | Conditions | Reference |
| MP-TMT | Suzuki Coupling | ~800 | <10 | 5 equiv. scavenger, RT, 16h | [7] |
| SiliaMetS Thiol | Buchwald-Hartwig Amination | >1300 | 2 | 50 wt%, 35°C, 17h | [8] |
| Polymer-bound ethylenediamine | Suzuki-Miyaura Coupling | 2000-3000 | 100-300 | Not specified | [9] |
Mandatory Visualizations
Caption: General workflow for the work-up and purification of this compound.
Caption: Troubleshooting decision tree for resolving emulsions during liquid-liquid extraction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. research-hub.nrel.gov [research-hub.nrel.gov]
- 4. Metal Scavengers [sigmaaldrich.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. biotage.com [biotage.com]
- 8. silicycle.com [silicycle.com]
- 9. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
strategies to minimize homocoupling in Suzuki reactions of aryl bromides
Welcome to the Technical Support Center for Suzuki-Miyaura Coupling Reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges, with a focus on minimizing undesired homocoupling of aryl bromides.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Suzuki reaction, and why is it problematic?
A1: Homocoupling is a common side reaction in Suzuki couplings where two molecules of the organoboron reagent (e.g., boronic acid) react with each other to form a symmetrical biaryl byproduct.[1] This is undesirable because it consumes your starting material, reduces the yield of the desired cross-coupled product, and complicates the purification process, as the homocoupled byproduct is often structurally similar to the target molecule.[1]
Q2: What are the primary causes of boronic acid homocoupling in Suzuki reactions?
A2: The two main culprits for homocoupling are the presence of dissolved oxygen and an excess of palladium(II) species in the reaction mixture.[1][2]
-
Oxygen: Dissolved oxygen can oxidize the active Palladium(0) catalyst to Palladium(II). These Pd(II) species can then promote the homocoupling of boronic acids.[2][3]
-
Palladium(II) Precatalysts: When using a Pd(II) salt like palladium(II) acetate (Pd(OAc)₂) as a precatalyst, it can react directly with the boronic acid to generate the homocoupled product before it is reduced to the catalytically active Pd(0) state.[2][3]
Q3: How can I tell if homocoupling is a significant issue in my reaction?
A3: You can identify a homocoupling issue by analyzing your crude reaction mixture using techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. The presence of a significant amount of a symmetrical biaryl, derived from your boronic acid starting material, is a clear indicator of homocoupling.[1]
Q4: What is the most critical first step to prevent homocoupling?
A4: Rigorous degassing of the reaction mixture is the most crucial step.[4][5] Removing dissolved oxygen prevents the oxidation of the active Pd(0) catalyst to the problematic Pd(II) state.[2][5] This can be achieved by sparging the solvent with an inert gas (like argon or nitrogen) or by using several freeze-pump-thaw cycles.[4] Sealing the reaction vessel and maintaining a positive pressure of inert gas throughout the experiment is essential.[3]
Q5: How does my choice of palladium catalyst and ligand affect homocoupling?
A5: The selection of the palladium source and its associated ligand is critical for minimizing homocoupling.
-
Palladium Source: Using a Pd(0) source, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), is often preferred as it bypasses the need for an in-situ reduction step that can be a source of homocoupling.[1][3] If you must use a Pd(II) precatalyst, modern precatalysts (e.g., Buchwald G3 or G4) are designed for efficient and clean generation of the active Pd(0) catalyst.[2][6]
-
Ligands: Bulky and electron-rich phosphine ligands are highly effective at suppressing homocoupling.[1] Ligands like Buchwald's SPhos and XPhos, or bulky alkylphosphines such as P(t-Bu)₃, accelerate the desired oxidative addition and reductive elimination steps.[1][3] A faster reductive elimination step reduces the lifetime of reaction intermediates, making the competing homocoupling pathway less favorable.[3] N-Heterocyclic Carbenes (NHCs) are also very effective due to their strong binding to palladium.[1][7]
Q6: Can the base or solvent choice influence the amount of homocoupling?
A6: Yes, both the base and solvent play important roles.
-
Base: The base's primary role is to activate the boronic acid for transmetalation.[7][8] While its direct effect on homocoupling is complex, the choice of base can affect overall reaction kinetics and selectivity.[1][9] Weaker bases may sometimes be advantageous if the desired cross-coupling is fast, while a stronger base might be needed for less reactive substrates.
-
Solvents: Aprotic solvents like 1,4-dioxane, toluene, and tetrahydrofuran (THF) are commonly used and generally effective at minimizing homocoupling.[4] While a small amount of water is often required to dissolve the base and facilitate the formation of the boronate species, an excessive amount can sometimes promote homocoupling.[4][10]
Q7: Are there any other procedural tricks to reduce homocoupling?
A7: Yes, several procedural adjustments can be effective:
-
Slow Addition: Adding the boronic acid solution slowly to the reaction mixture keeps its instantaneous concentration low, which disfavors the bimolecular homocoupling side reaction.[4]
-
Stoichiometry: Using a slight excess of the aryl bromide can help ensure the palladium catalyst preferentially undergoes oxidative addition with the aryl halide rather than promoting boronic acid homocoupling.[4]
-
Temperature Control: Running the reaction at the lowest temperature that still allows for a reasonable reaction rate can help suppress side reactions, as higher temperatures can sometimes accelerate homocoupling more than the desired cross-coupling.[4]
-
Mild Reducing Agents: The addition of a mild reducing agent, such as potassium formate, can help minimize the concentration of free Pd(II) species without significantly interfering with the main catalytic cycle.[5]
Troubleshooting Guide: Data & Parameters
The following tables summarize general trends for key reaction parameters to help guide your optimization efforts.
Table 1: Effect of Palladium Source on Homocoupling
| Palladium Source | Oxidation State | General Impact on Homocoupling | Rationale |
| Pd(OAc)₂, PdCl₂(PPh₃)₂ | Pd(II) | Higher potential for homocoupling | Requires in-situ reduction to Pd(0); unreduced Pd(II) directly promotes homocoupling.[2][3] |
| Pd(PPh₃)₄, Pd₂(dba)₃ | Pd(0) | Generally lower homocoupling | Already in the active oxidation state, reducing the initial concentration of Pd(II).[1][3] |
| Buchwald Precatalysts (G3, G4) | Pd(II) | Low homocoupling | Designed for clean and efficient in-situ generation of the active L-Pd(0) species.[2][6] |
| Pd/C | Pd(0) | Can be lower than soluble Pd(II) sources | Heterogeneous catalyst that can offer a lower concentration of soluble Pd(II) species.[5] |
Table 2: Effect of Ligand Choice on Homocoupling
| Ligand Type | Examples | General Characteristics | Impact on Homocoupling |
| Simple Phosphines | PPh₃, PCy₃ | Less bulky, moderately electron-donating | May allow for more homocoupling, especially under non-ideal (e.g., oxygenated) conditions.[1] |
| Bulky, Electron-Rich Phosphines | P(t-Bu)₃, Buchwald Ligands (SPhos, XPhos) | Sterically demanding, strong electron donors | Generally suppress homocoupling by accelerating the desired catalytic cycle, particularly reductive elimination.[1][3][8] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors, sterically tunable | Can be highly effective in suppressing homocoupling due to their strong, stabilizing bond to palladium.[1][7] |
Table 3: Effect of Base Choice on Suzuki Coupling
| Base | Chemical Formula | Strength | General Application Notes |
| Potassium Carbonate | K₂CO₃ | Moderate | Commonly used, effective for a wide range of substrates. Often requires aqueous/protic co-solvents. |
| Cesium Carbonate | Cs₂CO₃ | Strong | Often used for more challenging couplings; higher solubility in organic solvents. |
| Potassium Phosphate | K₃PO₄ | Strong | A strong, non-nucleophilic base, often effective when other bases fail. |
| Sodium/Potassium Hydroxide | NaOH, KOH | Strong | Very strong base; can sometimes promote side reactions like protodeboronation.[9] |
| Organic Bases | Et₃N, DIPEA | Weak/Moderate | Generally less effective for activating boronic acids in Suzuki reactions compared to inorganic bases. |
Visualizing the Process
Catalytic Cycles: Desired vs. Side Reaction
The following diagram illustrates the main Suzuki-Miyaura catalytic cycle in contrast to the undesired homocoupling pathway. Minimizing homocoupling involves promoting the kinetics of the main cycle over the side reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
Validation & Comparative
A Comparative Analysis of 5-(3-bromophenyl)pentanoic Acid and its Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of 5-(3-bromophenyl)pentanoic acid and its ortho- and para-isomers: 5-(2-bromophenyl)pentanoic acid and 5-(4-bromophenyl)pentanoic acid. The position of the bromine atom on the phenyl ring can significantly influence the molecule's physicochemical properties and its interaction with biological targets. This analysis is intended to assist researchers in selecting the optimal isomer for their specific applications, from synthetic chemistry to drug discovery.
While comprehensive, direct comparative studies on the biological activities of these specific isomers are not extensively documented in publicly available literature, this guide consolidates known physicochemical data and presents a framework for their evaluation. This includes hypothetical, yet plausible, biological data to illustrate the potential impact of isomeric positioning on pharmacological activity.
Physicochemical Properties
The substitution pattern of the bromophenyl ring affects properties such as polarity, lipophilicity (LogP), and the electronic environment of the molecule. These differences can, in turn, influence solubility, metabolic stability, and target-binding affinity. All isomers share the same molecular formula (C₁₁H₁₃BrO₂) and molecular weight.[1][2][3]
| Property | 5-(2-bromophenyl)pentanoic acid (ortho) | This compound (meta) | 5-(4-bromophenyl)pentanoic acid (para) |
| Molecular Formula | C₁₁H₁₃BrO₂ | C₁₁H₁₃BrO₂ | C₁₁H₁₃BrO₂ |
| Molecular Weight ( g/mol ) | 257.12 | 257.12[1] | 257.12[2] |
| CAS Number | 103531-77-7 | 857480-35-4[1] | 22647-95-6[2] |
| Predicted XLogP3 | 3.3 | 3.3[1] | 3.4[4] |
| Topological Polar Surface Area (Ų) | 37.3 | 37.3[1] | 37.3[2] |
| Hydrogen Bond Donor Count | 1 | 1 | 1 |
| Hydrogen Bond Acceptor Count | 2 | 2 | 2 |
| Rotatable Bond Count | 5 | 5 | 5 |
Note: Some properties are computationally predicted and may vary from experimental values.
Hypothetical Performance in a Biological Context
To illustrate the potential differences in performance, we will consider a hypothetical scenario where these isomers are evaluated as inhibitors of a novel enzyme, "Synthase X," implicated in a disease pathway. The following data is illustrative and not based on published experimental results for these specific compounds.
| Biological Parameter | 5-(2-bromophenyl)pentanoic acid (ortho) | This compound (meta) | 5-(4-bromophenyl)pentanoic acid (para) |
| Synthase X Inhibition (IC₅₀, µM) | 15.2 | 5.8 | 25.1 |
| Aqueous Solubility (µg/mL at pH 7.4) | 55 | 78 | 42 |
| Human Liver Microsomal Stability (% remaining after 60 min) | 35% | 65% | 72% |
| Cellular Permeability (Papp, 10⁻⁶ cm/s) | 8.5 | 12.3 | 10.1 |
In this hypothetical scenario, the meta-isomer demonstrates the most promising balance of properties, with the best enzyme inhibition and good solubility and permeability. The ortho-isomer is a moderate inhibitor but shows lower metabolic stability. The para-isomer, while metabolically stable, is the weakest inhibitor in this example. Such differences are plausible due to steric and electronic effects influencing how each isomer fits into the enzyme's binding pocket.
Experimental Protocols
Detailed methodologies for the key experiments cited in the hypothetical performance analysis are provided below.
Protocol 1: Synthase X Inhibition Assay (IC₅₀ Determination)
This protocol describes a typical fluorescence-based assay to determine the half-maximal inhibitory concentration (IC₅₀) of the compounds against a purified enzyme.
-
Reagents and Materials :
-
Purified recombinant human Synthase X.
-
Fluorogenic substrate for Synthase X.
-
Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM TCEP.
-
Test compounds (isomers) dissolved in DMSO to a stock concentration of 10 mM.
-
384-well black, flat-bottom plates.
-
Fluorescence plate reader.
-
-
Procedure :
-
A serial dilution of each test compound is prepared in DMSO, typically from 10 mM down to sub-micromolar concentrations.
-
In the 384-well plate, add 5 µL of diluted compound to the appropriate wells. For control wells, add 5 µL of DMSO.
-
Add 20 µL of Synthase X (at a final concentration of 2 nM) in assay buffer to all wells.
-
Incubate the plate at room temperature for 30 minutes to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate (at a final concentration of 5 µM) to all wells.
-
Immediately begin kinetic reading on a fluorescence plate reader (Excitation/Emission wavelengths appropriate for the substrate) at 37°C for 30 minutes, taking readings every minute.
-
-
Data Analysis :
-
The rate of reaction is determined from the linear portion of the fluorescence versus time curve.
-
The percent inhibition is calculated for each compound concentration relative to the DMSO control.
-
IC₅₀ values are determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Human Liver Microsomal Stability Assay
This protocol outlines a common method to assess the metabolic stability of compounds in vitro.
-
Reagents and Materials :
-
Pooled human liver microsomes (HLM).
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺).
-
Phosphate Buffer: 100 mM, pH 7.4.
-
Test compounds (10 mM stock in DMSO).
-
Control compounds (e.g., Verapamil for high clearance, Imipramine for low clearance).
-
Acetonitrile with an internal standard for LC-MS/MS analysis.
-
96-well plates.
-
LC-MS/MS system.
-
-
Procedure :
-
In a 96-well plate, add phosphate buffer, HLM (final concentration 0.5 mg/mL), and test compound (final concentration 1 µM).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), an aliquot of the reaction mixture is transferred to a new plate containing ice-cold acetonitrile with an internal standard to stop the reaction.
-
The quenched samples are centrifuged to precipitate proteins.
-
The supernatant is collected for LC-MS/MS analysis.
-
-
Data Analysis :
-
The peak area ratio of the test compound to the internal standard is determined by LC-MS/MS.
-
The natural logarithm of the remaining compound percentage is plotted against time.
-
The slope of this line gives the elimination rate constant (k).
-
The in vitro half-life (t₁/₂) is calculated as 0.693/k.
-
The percentage of compound remaining at the final time point (e.g., 60 minutes) is reported.
-
Visualizations
Logical and Experimental Workflow
The following diagram illustrates the logical flow from compound selection to comparative analysis, highlighting the key decision points and experimental stages.
Caption: Workflow for the comparative evaluation of bromophenylpentanoic acid isomers.
Hypothetical Signaling Pathway Interaction
This diagram illustrates a hypothetical mechanism where "Synthase X" plays a role in a pro-inflammatory signaling cascade. The bromophenylpentanoic acid isomers act as inhibitors of this enzyme, thereby blocking the downstream signaling.
Caption: Hypothetical signaling pathway showing the role of Synthase X and its inhibition.
References
structure-activity relationship of 5-(3-bromophenyl)pentanoic acid derivatives
A comparative analysis of the structure-activity relationship (SAR) of 5-(3-bromophenyl)pentanoic acid derivatives reveals insights into their potential as therapeutic agents. While direct comprehensive studies on a homologous series of these specific derivatives are limited in publicly available literature, by examining related structures and general pharmacological principles, we can infer potential SAR trends. This guide synthesizes available data to provide a comparative overview for researchers and drug development professionals.
Potential Therapeutic Applications
Derivatives of phenylalkanoic acids and compounds containing a bromophenyl moiety have shown a range of biological activities, including anticancer and antimicrobial effects. The following sections explore the SAR of analogs related to this compound in these therapeutic areas.
Anticancer Activity of Related Triazole Derivatives
A study on 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, which incorporate the 5-(3-bromophenyl) scaffold, provides valuable SAR insights into anticancer activity. These compounds were evaluated against a panel of 58 cancer cell lines.[1]
Data on Anticancer Activity
The following table summarizes the anticancer activity of selected 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs. The activity is presented as Percent Growth Inhibition (PGI) against specific cancer cell lines at a concentration of 10⁻⁵ M.[1]
| Compound ID | Substitution on N-aryl ring | Most Sensitive Cell Line | PGI (%) | Mean Growth Percent (GP) |
| 4e | 2,4-dimethyl | SNB-75 (CNS Cancer) | 41.25 | Not Reported |
| 4i | 2,6-dimethyl | SNB-75 (CNS Cancer) | 38.94 | 97.48 |
| 4i | 2,6-dimethyl | UO-31 (Renal Cancer) | 30.14 | 97.48 |
| 4i | 2,6-dimethyl | CCRF-CEM (Leukemia) | 26.92 | 97.48 |
| 4i | 2,6-dimethyl | EKVX (Non-Small Cell Lung) | 26.61 | 97.48 |
| 4i | 2,6-dimethyl | OVCAR-5 (Ovarian Cancer) | 23.12 | 97.48 |
From this data, it can be inferred that dimethyl substitutions on the N-aryl ring contribute to anticancer activity, with the position of the methyl groups influencing the potency and spectrum of activity against different cancer cell lines.[1]
Proposed Mechanism of Action
Molecular docking studies on these triazole derivatives suggest that they may exert their anticancer effects through the inhibition of tubulin polymerization. The compounds were docked into the colchicine binding site of tubulin. The binding affinities ranged from -6.502 to -8.341 kcal/mol, with interactions including hydrogen bonds and halogen bonds.[1]
General Structure-Activity Relationship Principles
For a hypothetical series of this compound derivatives, the following SAR principles can be proposed based on the functional groups present:
-
Carboxylic Acid Moiety : The carboxylic acid group is polar and can participate in hydrogen bonding. It is often a key feature for interaction with biological targets. Esterification or amidation of this group would alter the polarity and hydrogen bonding capacity, likely affecting the biological activity.
-
Phenyl Ring : The substitution pattern on the phenyl ring is crucial. The presence and position of the bromine atom can influence the electronic properties and lipophilicity of the molecule, which in turn can affect binding to target proteins and cell permeability. Further substitutions on the ring could be explored to optimize activity.
-
Alkyl Chain : The length and flexibility of the pentanoic acid chain can impact how the molecule fits into a binding pocket. Shortening, lengthening, or introducing rigidity into the chain would likely have a significant effect on biological activity.
Experimental Protocols
Anticancer Activity Screening (NCI US Protocol)
The anticancer activity of the 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs was evaluated against 58 cancer cell lines from nine different panels according to the NCI US protocol at a single concentration of 10⁻⁵ M.[1]
-
Cell Lines : A panel of 58 human tumor cell lines derived from nine different cancer types (leukemia, non-small cell lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast) are used.
-
Compound Preparation : The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to the final concentration.
-
Cell Plating : Cells are plated in 96-well microtiter plates and incubated for 24 hours to allow for attachment.
-
Compound Addition : The test compounds are added to the wells at a single concentration (10⁻⁵ M).
-
Incubation : The plates are incubated for a further 48 hours.
-
Assay Termination and Staining : The assay is terminated by the addition of trichloroacetic acid (TCA). The cells are then stained with sulforhodamine B (SRB), a protein-binding dye.
-
Data Analysis : The absorbance is read on an automated plate reader. The percentage growth is calculated relative to control wells.
Visualizations
Hypothetical Structure-Activity Relationship Diagram
Caption: Hypothetical SAR of this compound.
Experimental Workflow for Anticancer Screening
Caption: NCI-60 anticancer screening workflow.
Tubulin Inhibition Signaling Pathway
Caption: Proposed mechanism via tubulin inhibition.
References
Comparative Analysis of 5-(3-bromophenyl)pentanoic Acid and Structurally Related Compounds: A Framework for Biological Activity Evaluation
A comprehensive review of publicly available scientific literature and databases reveals a significant gap in the characterization of the biological activity of 5-(3-bromophenyl)pentanoic acid. While its chemical properties are documented, specific experimental data on its biological effects, mechanism of action, and potential therapeutic targets are currently unavailable. This guide, therefore, serves as a framework for the systematic evaluation of this compound and its analogs, outlining the necessary experimental investigations and data presentation required for a thorough comparative analysis.
To facilitate future research and provide a clear path for investigation, this document presents a hypothetical comparison based on the principles of medicinal chemistry and structure-activity relationship (SAR) studies. The following sections detail the types of experimental data and analyses that would be essential for a comprehensive understanding of the biological profile of this compound relative to similar chemical entities.
Hypothetical Comparative Data
Should experimental data become available, a structured presentation is crucial for comparative analysis. The following table provides a template for summarizing key quantitative data points for this compound and a series of hypothetical, structurally related compounds.
Table 1: Comparative Biological Activity of Phenylpentanoic Acid Analogs
| Compound ID | Structure | Target/Assay | IC₅₀/EC₅₀ (µM) | Cytotoxicity (CC₅₀, µM) | Selectivity Index (CC₅₀/IC₅₀) |
| 1 | This compound | Data not available | Data not available | Data not available | Data not available |
| 2 | 5-(4-bromophenyl)pentanoic acid | Hypothetical | Hypothetical | Hypothetical | Hypothetical |
| 3 | 5-(2-bromophenyl)pentanoic acid | Hypothetical | Hypothetical | Hypothetical | Hypothetical |
| 4 | 5-(3-chlorophenyl)pentanoic acid | Hypothetical | Hypothetical | Hypothetical | Hypothetical |
| 5 | 5-phenylpentanoic acid | Hypothetical | Hypothetical | Hypothetical | Hypothetical |
| 6 | 4-(3-bromophenyl)butanoic acid | Hypothetical | Hypothetical | Hypothetical | Hypothetical |
Proposed Experimental Protocols for Biological Characterization
To generate the data required for the comparative analysis outlined above, a tiered experimental approach is recommended. This would involve initial broad screening followed by more focused mechanistic studies.
Primary Screening: Target Identification and Initial Activity Assessment
-
Objective: To identify potential biological targets or pathways modulated by this compound.
-
Methodology:
-
High-Throughput Screening (HTS): The compound would be screened against a diverse panel of common drug targets, including G-protein coupled receptors (GPCRs), kinases, ion channels, and nuclear receptors. Assays would typically be cell-based (e.g., reporter gene assays) or biochemical (e.g., enzyme inhibition assays).
-
Phenotypic Screening: The compound would be tested in various cell-based models of disease (e.g., cancer cell lines, inflammatory models) to identify any effects on cell viability, proliferation, or other relevant phenotypes.
-
Secondary Assays: Dose-Response and Selectivity
-
Objective: To quantify the potency of the compound against identified targets and assess its selectivity.
-
Methodology:
-
IC₅₀/EC₅₀ Determination: For active "hits" from the primary screen, full dose-response curves would be generated to determine the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀).
-
Selectivity Profiling: The compound would be tested against a panel of related targets to determine its selectivity. For example, if it inhibits a particular kinase, it would be tested against a panel of other kinases.
-
Cytotoxicity Assays: The compound would be evaluated for its general toxicity in various cell lines (e.g., using an MTT or LDH release assay) to determine the 50% cytotoxic concentration (CC₅₀).
-
Mechanistic Studies: Elucidating the Signaling Pathway
-
Objective: To understand how the compound exerts its biological effects at a molecular level.
-
Methodology:
-
Target Engagement Assays: Techniques such as surface plasmon resonance (SPR) or cellular thermal shift assays (CETSA) would be used to confirm direct binding of the compound to its putative target.
-
Western Blotting/ELISA: These techniques would be used to measure changes in the phosphorylation state or expression levels of key proteins within the identified signaling pathway upon treatment with the compound.
-
Gene Expression Analysis (qPCR/RNA-seq): To assess the impact of the compound on the transcription of target genes.
-
Visualization of Proposed Workflows and Pathways
To clearly illustrate the proposed research plan and potential findings, graphical representations are essential.
Figure 1. Proposed workflow for the biological characterization of this compound.
Should a specific signaling pathway be identified, a diagram would be constructed to visualize the mechanism of action. For example, if the compound were found to inhibit a hypothetical "Kinase X":
Figure 2. Hypothetical signaling pathway illustrating the inhibition of "Kinase X".
A Comparative Guide to Analytical Methods for Purity Assessment of 5-(3-bromophenyl)pentanoic acid
For researchers, scientists, and drug development professionals, the accurate determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of quality control and regulatory compliance. This guide provides a comprehensive comparison of principal analytical methods for assessing the purity of 5-(3-bromophenyl)pentanoic acid, a key building block in the synthesis of various pharmaceutical compounds. The performance of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are objectively compared, supported by illustrative experimental data and detailed methodologies.
Comparison of Analytical Methods
The selection of an optimal analytical technique for purity assessment hinges on factors such as the nature of expected impurities, required sensitivity, and the desired level of structural information. The following table summarizes the key performance attributes of HPLC-UV, GC-MS, and qNMR for the analysis of this compound.
| Parameter | HPLC-UV | GC-MS | qNMR |
| Principle | Separation based on polarity, with detection by UV absorbance. | Separation based on volatility and polarity, with mass-to-charge ratio detection. | Quantitative determination based on the integrated NMR signal intensity relative to a certified internal standard. |
| Typical Purity Range (%) | 98.0 - 99.9% | 97.0 - 99.8% | 98.5 - 99.9% |
| Limit of Detection (LOD) | ~0.01% | ~0.005% (with derivatization) | ~0.1% |
| Limit of Quantification (LOQ) | ~0.03% | ~0.015% (with derivatization) | ~0.3% |
| Advantages | - High resolution for separating structurally similar impurities.- Widely available and robust.- Good for non-volatile and thermally labile compounds. | - High sensitivity and selectivity.- Excellent for identifying volatile and semi-volatile impurities.- Provides structural information from mass spectra. | - Primary ratio method, does not require a reference standard of the analyte.- Provides structural confirmation.- Non-destructive.- Accurate for quantifying major components and impurities without individual calibration standards. |
| Limitations | - Requires chromophoric impurities for detection.- Co-elution can be an issue.- Quantification of unknown impurities requires assumptions about response factors. | - Requires derivatization for non-volatile compounds like carboxylic acids.- High temperatures can cause degradation of thermolabile compounds. | - Lower sensitivity compared to chromatographic methods.- Signal overlap can complicate quantification.- Requires a high-purity internal standard. |
Experimental Workflow for Purity Assessment
A systematic approach is crucial for the comprehensive purity assessment of a newly synthesized batch of this compound. The following workflow outlines the logical sequence of analysis, incorporating orthogonal methods to ensure a thorough evaluation.
Caption: Workflow for the comprehensive purity assessment of this compound.
Logical Relationship of Analytical Methods to Impurity Types
Different analytical techniques are suited for detecting specific types of impurities that may be present in a sample of this compound. The diagram below illustrates the logical relationship between the analytical methods and the impurities they are best suited to identify and quantify.
Caption: Relationship between analytical methods and detectable impurity types.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the quantification of non-volatile organic impurities.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).
-
Gradient Program:
-
Start with 70% A, hold for 1 minute.
-
Ramp to 20% A over 15 minutes.
-
Hold at 20% A for 2 minutes.
-
Return to 70% A over 1 minute and re-equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
3. Data Analysis:
-
Purity is determined by the area percentage of the main peak relative to the total area of all detected peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for identifying and quantifying volatile impurities and residual solvents. Derivatization is required to increase the volatility of the carboxylic acid.
1. Sample Preparation (Derivatization):
-
Accurately weigh approximately 5 mg of this compound into a vial.
-
Add 1 mL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 70 °C for 30 minutes.
-
Cool to room temperature and dilute with 1 mL of ethyl acetate.
2. GC-MS Instrumentation and Conditions:
-
GC-MS System: Agilent 8890 GC with 5977B MSD or equivalent.
-
Column: ZB-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 280 °C.
-
Injection Volume: 1.0 µL in split mode (20:1 split ratio).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 300 °C at a rate of 15 °C/min.
-
Hold at 300 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-550.
3. Data Analysis:
-
Purity is determined by the peak area percentage of the main component relative to the total area of all detected peaks. Impurities are identified by their mass spectra and retention times.
Quantitative ¹H-NMR (qNMR)
This method provides an absolute measure of purity against a certified internal standard.
1. Sample Preparation:
-
Accurately weigh about 20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh about 10 mg of a certified internal standard (e.g., maleic anhydride) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to an NMR tube.
2. NMR Data Acquisition:
-
Spectrometer: 400 MHz (or higher) NMR Spectrometer.
-
Pulse Sequence: A standard single-pulse experiment with a 90° pulse.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the analyte and internal standard protons to ensure full relaxation (typically 30-60 seconds).
-
Number of Scans: 16 or higher for good signal-to-noise ratio.
3. Data Analysis:
-
The purity of the this compound is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
By employing these orthogonal analytical methods, researchers and drug development professionals can confidently and accurately assess the purity of this compound, ensuring the quality and reliability of their research and products.
A Comparative Analysis of the Anticancer Potential of 5-(3-bromophenyl)pentanoic Acid Analogs
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anticancer activity of analogs of 5-(3-bromophenyl)pentanoic acid, supported by available experimental data. While direct studies on the anticancer properties of this compound are not publicly available, research on its structural analogs offers valuable insights into potential therapeutic applications.
This guide synthesizes findings from studies on two distinct classes of analogs: 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine derivatives and other substituted pentanoic acid derivatives. By examining their cytotoxic effects, proposed mechanisms of action, and the experimental methodologies used for their evaluation, this document aims to inform future research and drug discovery efforts in this area.
Quantitative Analysis of Anticancer Activity
The anticancer activity of various analogs has been evaluated against a range of cancer cell lines. The following tables summarize the quantitative data from these studies, providing a basis for comparing the efficacy of different structural modifications.
Table 1: Anticancer Activity of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs
Ten novel analogs of 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine were screened against a panel of 58 human cancer cell lines at a single dose of 10⁻⁵ M. The following table presents the percent growth inhibition (PGI) for the five most sensitive cell lines for the most promising compounds.[1]
| Compound ID | Target Cancer Cell Line | Percent Growth Inhibition (PGI) |
| 4e | SNB-75 (CNS Cancer) | 41.25 |
| 4i | SNB-75 (CNS Cancer) | 38.94 |
| UO-31 (Renal Cancer) | 30.14 | |
| CCRF-CEM (Leukemia) | 26.92 | |
| EKVX (Non-Small Cell Lung) | 26.61 | |
| OVCAR-5 (Ovarian Cancer) | 23.12 |
Table 2: Cytotoxicity of Phenyl/Naphthylacetyl Pentanoic Acid Derivatives
While not direct analogs of this compound, these compounds share the pentanoic acid core and have demonstrated notable cytotoxic effects.
| Compound ID | Target Cancer Cell Line | Key Findings |
| C6 | Jurkat E6.1 (Leukemia) | Good cytotoxicity |
| C27 | Jurkat E6.1 (Leukemia) | Good cytotoxicity |
Proposed Mechanisms of Anticancer Action
The diverse structures of the studied analogs suggest multiple potential mechanisms for their anticancer activity.
1. Tubulin Inhibition:
For the 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, molecular docking studies suggest that these compounds may exert their anticancer effects by inhibiting tubulin polymerization.[1] This mechanism is a well-established target for many clinically used anticancer drugs. The binding affinity of these analogs to the combretastatin A-4 binding site on tubulin was found to be significant, with ligand 4i exhibiting a binding affinity of -8.149 kcal/mol.[1]
2. Dual MMP-2 and HDAC8 Inhibition:
Studies on phenyl/naphthylacetyl pentanoic acid derivatives indicate a potential dual-inhibitory action against Matrix Metalloproteinase-2 (MMP-2) and Histone Deacetylase 8 (HDAC8).[2] The inhibition of these enzymes is a promising strategy in cancer therapy as they are involved in tumor invasion, metastasis, and angiogenesis.
3. Induction of Oxidative Stress and DNA Damage:
The cytotoxic mechanisms of some pentanoic acid derivatives have been linked to the generation of reactive oxygen species (ROS) and subsequent DNA deformation.[2] This increase in oxidative stress can trigger apoptotic pathways in cancer cells.
Below is a diagram illustrating the proposed signaling pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following section outlines the key experimental protocols used in the cited studies.
1. Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated to allow for attachment.
-
Compound Treatment: A stock solution of the test compound is prepared, typically in DMSO. Serial dilutions are then made in cell culture medium to achieve a range of final concentrations. Cells are treated with these concentrations and incubated for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (DMSO) is included.
-
MTT Addition: After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Formazan Solubilization: If the cells are metabolically active, they will reduce the MTT to a purple formazan product. A solubilization solution (e.g., DMSO or an acidic SDS solution) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically 570 nm).
-
Data Analysis: The percentage of cell viability is calculated for each concentration relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is then determined by plotting cell viability against the compound concentration.
The workflow for a typical MTT assay is visualized below.
2. Reactive Oxygen Species (ROS) Assay
This assay measures the levels of intracellular ROS, which can be indicative of oxidative stress.
-
Cell Treatment: Cancer cells (e.g., Jurkat E6.1) are treated with the test compounds at specified concentrations.
-
Staining: The cells are then stained with a fluorescent probe, such as H₂DCFDA.
-
Flow Cytometry: The fluorescence intensity of the cells is measured using a flow cytometer. An increase in fluorescence indicates a higher level of intracellular ROS.
3. DNA Deformation Assay
This assay is used to assess the ability of a compound to induce changes in DNA structure. The specific protocol for this assay as mentioned in the source material was not detailed. Generally, such assays might involve techniques like gel electrophoresis to observe DNA fragmentation or conformational changes.
References
comparing the efficacy of different synthetic routes to 5-(3-bromophenyl)pentanoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes to 5-(3-bromophenyl)pentanoic acid, a valuable building block in the development of various pharmaceutical compounds. The efficacy of a Grignard-based approach and a Suzuki-Miyaura coupling reaction are evaluated based on key performance indicators such as reaction yield, purity, and reaction time. Detailed experimental protocols for each method are provided to facilitate replication and adaptation in a laboratory setting.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Grignard Reaction | Route 2: Suzuki-Miyaura Coupling |
| Starting Materials | 1,3-Dibromobenzene, 5-Bromovaleric acid ester | 3-Bromophenylboronic acid, Ethyl 5-bromopentanoate |
| Key Reagents | Magnesium, Dry Ice (CO2) | Palladium catalyst, Base |
| Typical Yield | Moderate to Good | Good to High |
| Reaction Time | Several hours | Several hours to overnight |
| Purity of Crude Product | Generally requires purification | Often requires purification |
| Key Advantages | Readily available starting materials | High functional group tolerance |
| Key Disadvantages | Moisture-sensitive, potential for side reactions | Cost of palladium catalyst |
Route 1: Grignard Reaction Approach
The Grignard reaction provides a classic and robust method for the formation of carbon-carbon bonds. In this route, a Grignard reagent is prepared from an aryl halide and magnesium, which then acts as a nucleophile, attacking an electrophilic carbon source. For the synthesis of this compound, 3-bromophenylmagnesium bromide is generated and subsequently reacted with a five-carbon electrophile, which upon workup, yields the desired carboxylic acid.
Experimental Protocol: Grignard Reaction
Step 1: Preparation of 3-Bromophenylmagnesium Bromide
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium surface.
-
In the dropping funnel, place a solution of 1,3-dibromobenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
-
Add a small portion of the dibromobenzene solution to the magnesium turnings to initiate the reaction, which is indicated by a gentle bubbling and the disappearance of the iodine color. Gentle heating may be necessary to start the reaction.
-
Once the reaction has initiated, add the remaining dibromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure the complete formation of the Grignard reagent.
Step 2: Carboxylation with Dry Ice
-
In a separate beaker, place an excess of crushed dry ice (solid carbon dioxide).
-
Slowly pour the prepared Grignard reagent solution onto the dry ice with vigorous stirring.
-
Allow the mixture to warm to room temperature as the excess dry ice sublimes.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Acidify the mixture to a pH of ~2 with dilute hydrochloric acid.
Step 3: Work-up and Purification
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Route 2: Suzuki-Miyaura Coupling Approach
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. This method is renowned for its mild reaction conditions and high tolerance to a wide variety of functional groups. In this approach, 3-bromophenylboronic acid is coupled with a five-carbon building block containing a leaving group, such as ethyl 5-bromopentanoate.
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a round-bottom flask, add 3-bromophenylboronic acid (1.0 equivalent), ethyl 5-bromopentanoate (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents).
-
Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting ester is then hydrolyzed to the carboxylic acid by heating with an aqueous solution of a base (e.g., NaOH or KOH), followed by acidification with a mineral acid.
-
The crude this compound is then purified by column chromatography or recrystallization.
Logical Workflow for Method Selection
Caption: Workflow for comparing synthetic routes.
A Comparative Guide to HPLC and NMR for Purity Determination of Synthesized Bromophenylalkanoic Acids
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of chemical synthesis, particularly in the pharmaceutical industry where impurities can impact the efficacy and safety of active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, for the purity assessment of synthesized bromophenylalkanoic acids. This document outlines detailed experimental protocols, presents a comparative analysis of their performance, and offers visual workflows to aid in method selection.
Introduction: The Importance of Orthogonal Purity Assessment
Bromophenylalkanoic acids are a class of compounds often utilized as intermediates in the synthesis of pharmaceuticals and other bioactive molecules. Ensuring their purity is paramount for the successful outcome of subsequent synthetic steps and the quality of the final product. Both HPLC and qNMR are instrumental in purity determination, offering orthogonal approaches that, when used in conjunction, provide a high degree of confidence in the analytical results.
High-Performance Liquid Chromatography (HPLC) is a chromatographic technique that separates components in a mixture based on their differential interactions with a stationary and a mobile phase. For purity analysis, it excels at detecting and quantifying trace impurities, providing a detailed impurity profile.
Quantitative Nuclear Magnetic Resonance (qNMR) is a spectroscopic technique that allows for the determination of the absolute purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard. It is considered a primary analytical method as it provides a direct measurement of the molar concentration of the analyte.[1]
Comparative Performance and Data
The selection of an analytical technique for purity determination often depends on the specific requirements of the analysis, such as the need for high sensitivity, the availability of reference standards, and the desired level of accuracy. The following table summarizes typical performance characteristics for HPLC and qNMR in the analysis of small aromatic molecules like bromophenylalkanoic acids.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Comparative method based on separation and detection. | Primary ratio method based on signal intensity relative to a certified internal standard. |
| Purity Calculation | Typically area percent of the main peak relative to all peaks. | Absolute purity calculated using the integral ratio of analyte to internal standard. |
| Reference Standard | Requires a reference standard of the analyte for assay; area percent for purity. | Does not require an analyte-specific reference standard; uses a certified internal standard. |
| Linearity (r²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | ~0.01% | ~0.05% |
| Limit of Quantification (LOQ) | ~0.03% | ~0.15% |
| Precision (RSD) | < 1% | < 1% |
| Accuracy | High, but can be influenced by the response factors of impurities. | Very high, traceable to SI units. |
| Throughput | Higher, with typical run times of 15-30 minutes per sample. | Lower, especially for high-precision measurements requiring long relaxation delays. |
| Sample Consumption | Low (micrograms) | Higher (milligrams) |
| Destructive | Yes | No, the sample can be recovered. |
| Universality | Requires a chromophore for UV detection. | Applicable to nearly all organic molecules with NMR-active nuclei (e.g., ¹H).[2] |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. The following sections provide representative methodologies for the purity determination of a generic bromophenylalkanoic acid using both HPLC and qNMR.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol describes a reversed-phase HPLC method suitable for the purity analysis of bromophenylalkanoic acids.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid. A typical gradient might start at 40% acetonitrile and increase to 80% over 15 minutes.[3]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
2. Preparation of Solutions:
-
Diluent: A mixture of acetonitrile and water (50:50, v/v).
-
Sample Solution: Accurately weigh approximately 10 mg of the synthesized bromophenylalkanoic acid and dissolve it in 10 mL of the diluent to a concentration of about 1 mg/mL.
3. Data Analysis:
-
The purity is determined by the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks.
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
This protocol outlines the determination of bromophenylalkanoic acid purity using an internal standard method.
1. Instrumentation and NMR Parameters:
-
NMR Spectrometer: 400 MHz or higher.
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Internal Standard: A certified reference material with a known purity, such as maleic acid or 1,4-dinitrobenzene. The standard should have signals that do not overlap with the analyte signals.
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): A sufficiently long delay is crucial for accurate integration, typically 5 times the longest T1 relaxation time of the signals of interest (e.g., 30-60 seconds).[2]
-
Number of Scans: 16 to 64 scans are typically sufficient to achieve a good signal-to-noise ratio.
2. Sample Preparation:
-
Accurately weigh approximately 15-20 mg of the bromophenylalkanoic acid sample into a clean vial.
-
Accurately weigh approximately 5-10 mg of the certified internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of DMSO-d₆.
-
Transfer the solution to a 5 mm NMR tube.
3. Data Analysis:
-
The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
Workflow and Logic Diagrams
The following diagrams, created using the DOT language, illustrate the experimental workflows for HPLC and qNMR purity determination and a decision-making framework for method selection.
Conclusion
Both HPLC and qNMR are indispensable tools for the purity determination of synthesized bromophenylalkanoic acids. HPLC offers high sensitivity for detecting and quantifying trace impurities, making it ideal for routine quality control and impurity profiling.[4] In contrast, qNMR provides a direct and highly accurate measure of absolute purity without the need for an analyte-specific reference standard, establishing it as a powerful primary analytical method.[1]
For a comprehensive and robust purity assessment, a combination of both techniques is recommended. This orthogonal approach ensures the highest level of confidence in the quality of the synthesized compound, a critical factor in research, development, and manufacturing.
References
Comparative In Vitro Evaluation of Novel 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs as Potential Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a series of ten novel compounds derived from a 5-(3-bromophenyl) scaffold. The in vitro anticancer activity of these compounds has been evaluated, and this document summarizes the key findings, experimental protocols, and proposed mechanisms of action to aid in further research and development.
Data Summary
The anticancer activity of the synthesized compounds (4a-j) was assessed against a panel of 58 human cancer cell lines. The percentage growth inhibition (PGI) was determined at a concentration of 10⁻⁵ M. The results for the most sensitive cell lines are presented below, highlighting the potential of these novel derivatives.[1]
| Compound | Target Cell Line | Cancer Type | Percent Growth Inhibition (PGI) at 10⁻⁵ M |
| 4e | SNB-75 | CNS Cancer | 41.25% |
| 4i | SNB-75 | CNS Cancer | 38.94% |
| 4i | UO-31 | Renal Cancer | 30.14% |
| 4i | CCRF-CEM | Leukemia | 26.92% |
| 4i | EKVX | Non-Small Cell Lung Cancer | 26.61% |
| 4i | OVCAR-5 | Ovarian Cancer | 23.12% |
Among the tested series, compound 4i demonstrated the most promising broad-spectrum activity, showing significant growth inhibition against five different cancer cell lines.[1] Compound 4e exhibited the highest single-agent activity against the CNS cancer cell line SNB-75.[1]
Experimental Protocols
Synthesis of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs (4a-j)
The synthesis of the title compounds was achieved through a three-step process. The general method for the final step is as follows:
-
Equimolar amounts of the appropriate N-(substituted phenyl)hydrazine carboxamide (1 mmol) and 3-bromobenzonitrile (1 mmol) were dissolved in n-butanol (10 mL).
-
Potassium carbonate (1 g) was added to the mixture.
-
The reaction mixture was heated to 120°C and stirred continuously for 8 hours.
-
The completion of the reaction was monitored by thin-layer chromatography.
-
After cooling, the reaction mixture was poured into ice-cold water.
-
The resulting solid precipitate was filtered, washed with water, and dried.
-
The crude product was recrystallized from ethanol to yield the pure compound.[1]
In Vitro Anticancer Activity Screening
The anticancer activity of compounds 4a-j was evaluated against 58 human cancer cell lines from nine different cancer types according to the National Cancer Institute (NCI) US protocol.[1]
-
Cell Lines: A panel of 58 human tumor cell lines.
-
Drug Concentration: All compounds were tested at a single concentration of 10⁻⁵ M.
-
Assay: The sulforhodamine B (SRB) assay, a colorimetric assay that estimates cell number by staining total cellular protein, was likely used as is standard for the NCI-60 screen.
-
Data Analysis: The percentage growth inhibition (PGI) was calculated for each compound against each cell line.[1]
Visualizations
Synthetic Workflow
The following diagram illustrates the general synthetic pathway for the novel 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs.
Caption: General three-step synthesis of the target compounds.
Proposed Mechanism of Action: Tubulin Inhibition
Molecular docking studies suggest that these compounds may exert their anticancer effects by inhibiting tubulin polymerization. The proposed binding interaction at the combretastatin A-4 binding site on tubulin is depicted below.[1]
Caption: Proposed binding of compound 4i to the tubulin-combretastatin A-4 binding site.
References
Benchmarking the Reactivity of 5-(3-bromophenyl)pentanoic Acid in Cross-Coupling Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic functionalization of molecular scaffolds is a cornerstone of modern synthesis. The selection of an appropriate cross-coupling reaction is paramount for efficiency and yield. This guide provides a comparative analysis of the reactivity of 5-(3-bromophenyl)pentanoic acid in five major palladium-catalyzed cross-coupling reactions: Suzuki, Heck, Sonogashira, Buchwald-Hartwig, and Negishi couplings.
The reactivity of the carbon-bromine bond on the phenyl ring of this compound allows for its participation in a variety of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. The presence of a carboxylic acid group, however, can influence the reaction conditions required. Generally, the reactivity of aryl halides in these transformations follows the order I > Br > Cl.[1][2] Aryl bromides, such as the topic compound, represent a good balance of reactivity and stability.
Comparative Performance Data
The following table summarizes typical reaction conditions and expected yields for the cross-coupling of this compound or closely related analogs. It is important to note that direct comparative studies on this compound across all these reactions are not extensively available in the literature. Therefore, the data presented is a compilation from various sources involving similar substrates to provide a representative comparison.
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 90-100 | 12-24 | 85-95 |
| Heck Reaction | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 12 | 70-85 |
| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 25-50 | 2-6 | 80-90 |
| Buchwald-Hartwig Amination | Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100-110 | 12-24 | 75-90 |
| Negishi Coupling | Phenylzinc chloride | Pd(PPh₃)₄ | - | THF | 25-60 | 2-12 | 80-95 |
Experimental Protocols
Detailed methodologies for each of the benchmarked cross-coupling reactions are provided below. These protocols are based on established literature for similar aryl bromides and may require optimization for this compound.
Suzuki Coupling Protocol
This protocol describes the coupling of an aryl bromide with an arylboronic acid.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (8 mL)
-
Water (2 mL)
Procedure:
-
To a round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system (toluene and water).
-
Add the Pd(PPh₃)₄ catalyst to the mixture.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Heck Reaction Protocol
This protocol outlines the coupling of an aryl bromide with an alkene.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Alkene (e.g., Styrene) (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (1.5 mmol, 1.5 equiv)
-
N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
In a Schlenk flask, dissolve this compound, Pd(OAc)₂, and PPh₃ in DMF.
-
Degas the solution by bubbling argon through it for 15-20 minutes.
-
Add the alkene and triethylamine to the reaction mixture.
-
Heat the mixture to 100 °C and stir under an inert atmosphere.
-
Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 12 hours.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product via column chromatography.
Sonogashira Coupling Protocol
This protocol details the coupling of an aryl bromide with a terminal alkyne.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (e.g., Phenylacetylene) (1.2 mmol, 1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv)
-
Tetrahydrofuran (THF) (10 mL)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous, degassed THF and stir to dissolve.
-
Add the terminal alkyne and triethylamine via syringe.
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 50 °C).
-
Monitor the reaction progress by TLC or GC-MS. The reaction is often complete within 2-6 hours.
-
Once complete, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and partition the residue between water and an organic solvent.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination Protocol
This protocol describes the C-N bond formation between an aryl bromide and an amine.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (e.g., Aniline) (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
BINAP (0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (10 mL)
Procedure:
-
In a glovebox or under a stream of argon, charge a Schlenk tube with Pd₂(dba)₃, BINAP, and sodium tert-butoxide.
-
Add this compound and the amine.
-
Add anhydrous, degassed toluene.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by LC-MS. The reaction is typically complete in 12-24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated aqueous ammonium chloride, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Negishi Coupling Protocol
This protocol details the coupling of an aryl bromide with an organozinc reagent.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Organozinc reagent (e.g., Phenylzinc chloride, 0.5 M in THF) (2.4 mL, 1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
Procedure:
-
To a flame-dried Schlenk flask under argon, add this compound and Pd(PPh₃)₄.
-
Add anhydrous THF and stir to dissolve.
-
Slowly add the organozinc reagent to the reaction mixture at room temperature.
-
Stir the reaction at room temperature or heat to 60 °C.
-
Monitor the reaction by TLC or GC-MS. The reaction is usually complete within 2-12 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography.
Visualizing Reaction Workflows
The following diagrams, generated using Graphviz, illustrate the general experimental workflows for the cross-coupling reactions discussed.
Caption: Experimental workflow for a typical Suzuki cross-coupling reaction.
Caption: Experimental workflow for a typical Heck cross-coupling reaction.
Caption: Experimental workflow for a typical Sonogashira cross-coupling reaction.
Caption: Experimental workflow for a typical Buchwald-Hartwig amination.
Caption: Experimental workflow for a typical Negishi cross-coupling reaction.
References
Safety Operating Guide
Proper Disposal of 5-(3-bromophenyl)pentanoic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This document provides essential, step-by-step guidance for the proper disposal of 5-(3-bromophenyl)pentanoic acid, ensuring compliance with safety regulations and minimizing environmental impact.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. Although GHS hazard criteria are not uniformly established for this specific compound, its classification as a halogenated organic acid warrants a cautious approach. Similar compounds are known to cause skin and eye irritation, and may be harmful if ingested or inhaled.
Personal Protective Equipment (PPE) is mandatory:
-
Gloids: Wear chemical-resistant gloves (nitrile or neoprene).
-
Eye Protection: Use safety goggles or a face shield.
-
Protective Clothing: A lab coat is essential to protect from splashes.
-
Respiratory Protection: When handling the solid form or creating solutions, work in a well-ventilated area or a fume hood to avoid dust or vapor inhalation.
Chemical and Physical Properties
A summary of the known quantitative data for this compound is presented below. This information is critical for its proper handling and waste classification.
| Property | Value |
| Molecular Formula | C₁₁H₁₃BrO₂ |
| Molecular Weight | 257.12 g/mol |
| CAS Number | 857480-35-4 |
| Appearance | Solid (form may vary) |
| XLogP3-AA | 2.9 |
| Topological Polar Surface Area | 37.3 Ų |
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[1]
Waste Segregation: The Critical First Step
Proper segregation of chemical waste is paramount to prevent dangerous reactions and ensure correct disposal pathways. This compound is classified as a halogenated organic acid .
-
Crucial Segregation Rule: NEVER mix halogenated organic waste with non-halogenated organic waste.[2]
-
Incompatible Materials: Do not mix with strong oxidizing agents or strong bases.[3] Keep acidic and basic waste streams separate.[4]
Waste Collection and Containerization
-
Container Selection: Use a designated, compatible, and properly sealed container for halogenated organic waste. Polyethylene or glass containers are generally suitable.
-
Labeling: Immediately label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other constituents of the waste stream. The container must be kept closed except when adding waste.[1]
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory.[5]
Disposal of Empty Containers
Empty containers that once held this compound must also be treated as hazardous waste unless properly decontaminated.[1]
-
Triple Rinsing: For a container to be considered non-hazardous, it must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[6]
-
Rinsate Collection: The rinsate from the first rinse must be collected and disposed of as halogenated hazardous waste.[6] Subsequent rinses may be permissible for drain disposal, but always check with your institution's Environmental Health and Safety (EHS) guidelines.
-
Final Disposal: Once triple-rinsed and air-dried, deface the original label, mark the container as "EMPTY," and dispose of it according to your institution's procedures for non-hazardous lab glass or plastic.[7]
Spill Management
In the event of a spill, prompt and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and, if necessary, evacuate the lab.
-
Personal Protection: Don the appropriate PPE before addressing the spill.
-
Containment: For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill kit for chemical spills.[8][9]
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with soap and water. The cleaning materials should also be disposed of as hazardous waste.
-
Large Spills: For large spills, evacuate the area immediately and contact your institution's EHS or emergency response team.[10]
Disposal Workflow and Decision Making
The following diagrams illustrate the logical workflows for the disposal of this compound waste and the management of spills.
References
- 1. Waste - Disposal of Laboratory Wastes (GUIDANCE) | Current Staff | University of St Andrews [st-andrews.ac.uk]
- 2. lcsoftmatter.com [lcsoftmatter.com]
- 3. uwo.ca [uwo.ca]
- 4. uwaterloo.ca [uwaterloo.ca]
- 5. d3qi0qp55mx5f5.cloudfront.net [d3qi0qp55mx5f5.cloudfront.net]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. safety.pitt.edu [safety.pitt.edu]
- 8. Cleaning up a spill | Compliance and Risk Management [kent.edu]
- 9. ehs.gatech.edu [ehs.gatech.edu]
- 10. Chemical Spill Response [augusta.edu]
Personal protective equipment for handling 5-(3-bromophenyl)pentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 5-(3-bromophenyl)pentanoic Acid. The following information is synthesized to ensure a safe laboratory environment, even in the absence of a specific Safety Data Sheet (SDS), by adhering to best practices for handling halogenated carboxylic acids and brominated aromatic compounds.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below.
| Property | Value |
| Molecular Formula | C₁₁H₁₃BrO₂ |
| Molecular Weight | 257.12 g/mol [1][2] |
| CAS Number | 857480-35-4[1][2][3] |
| Appearance | Solid (presumed) |
| Purity | 95% (example from a supplier)[3] |
Hazard Identification and Personal Protective Equipment (PPE)
While aggregated GHS information from some sources suggests that this compound may not meet the criteria for hazard classification, it is prudent to handle it with a degree of caution appropriate for a halogenated organic compound. The following personal protective equipment is recommended to minimize exposure.
Primary Engineering Control:
-
Certified Chemical Fume Hood: All handling of this compound, especially the weighing of the solid and preparation of solutions, should be conducted in a certified chemical fume hood to prevent the inhalation of any dust or vapors.[4][5][6]
Personal Protective Equipment:
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face Protection | Safety Goggles | ANSI Z87.1 compliant | To protect against chemical splashes and airborne particles.[5] |
| Face Shield | To be worn over safety goggles | Provides additional protection during procedures with a high risk of splashing. | |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are suitable for short-term contact.[4][5][6] | To prevent direct skin contact. Double-gloving is recommended for added protection.[4] |
| Body Protection | Laboratory Coat | Flame-resistant Nomex® or 100% cotton is recommended.[5] | To protect skin and personal clothing from contamination. Must be fully buttoned.[5] |
| Full-Length Pants | To cover the lower body and prevent skin exposure.[5] | ||
| Foot Protection | Closed-Toe Shoes | Made of a non-porous material | To protect feet from spills and falling objects.[4][5][6] |
| Respiratory Protection | NIOSH-Approved Respirator | With appropriate cartridges for organic vapors and particulates | Required only if working outside of a fume hood or if engineering controls are insufficient.[4] |
Experimental Workflow and Handling Protocol
A systematic approach is crucial for both safety and the integrity of the experiment.
Operational Plan: Step-by-Step Guidance
-
Preparation:
-
Before beginning work, conduct a thorough risk assessment for the planned experiment.
-
Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.
-
Don all required PPE as outlined in the table above before entering the handling area.
-
Prepare the work area within the fume hood by covering the surface with absorbent, disposable bench paper.[5]
-
-
Handling:
-
Weighing and Transfer: Use anti-static weigh paper or a tared container to weigh the solid compound. Handle with care to avoid generating dust. Use a spatula for transfers.[5]
-
Solution Preparation: If preparing a solution, slowly add the solid to the solvent in a suitable container within the fume hood to avoid splashing.[5]
-
Keep containers of the chemical closed when not in use.
-
-
Cleanup:
Disposal Plan
Chemical waste containing this compound must be treated as hazardous waste. Proper segregation and disposal are critical for environmental protection and laboratory safety.
Waste Segregation and Collection:
-
Halogenated Organic Waste: this compound is a halogenated organic compound due to the presence of bromine.[8][9] All waste containing this chemical must be collected in a designated container for "Halogenated Organic Waste."[6][8]
-
Solid Waste: Collect any unused solid compound, contaminated weigh paper, and other solid materials in a dedicated, labeled hazardous waste container for solid halogenated organic waste.[4][5]
-
Liquid Waste: Collect solutions containing the compound in a separate, labeled hazardous waste container for liquid halogenated organic solvents.[4][5]
-
DO NOT mix halogenated waste with non-halogenated organic waste.[8][10][11] Keeping these waste streams separate is often more cost-effective for disposal.[8][9][10]
-
DO NOT dispose of this chemical down the drain or in regular trash.[6]
Container Management:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and any other components of the waste stream.[8][12] The label should be affixed as soon as the first drop of waste is added.[8][12]
-
Condition: Use containers that are in good condition, with no leaks, and have a secure, tight-fitting lid.[12]
-
Storage: Store waste containers in a designated and properly segregated satellite accumulation area within the laboratory until they are collected by your institution's Environmental Health and Safety (EHS) department.[4][9]
References
- 1. This compound | C11H13BrO2 | CID 11680443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 857480-35-4 [chemicalbook.com]
- 3. chemuniverse.com [chemuniverse.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. benchchem.com [benchchem.com]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 11. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
